PRX-07034 hydrochloride
Description
Properties
IUPAC Name |
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCQJJJAFRKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029352 | |
| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903580-39-2 | |
| Record name | PRX-07034 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRX-07034 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRX-07034 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PRX-07034 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. PRX-07034 was under development for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia, as well as obesity.[1]
Core Mechanism of Action: Selective 5-HT6 Receptor Antagonism
The primary mechanism of action of PRX-07034 is its high-affinity binding to and blockade of the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] By antagonizing this receptor, PRX-07034 modulates downstream signaling pathways, leading to pro-cognitive effects.
Quantitative Data Presentation
The binding affinity and functional potency of PRX-07034 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) of PRX-07034 for the 5-HT6 Receptor
| Parameter | Value (nM) |
| Ki | 4 - 8 |
Data sourced from multiple studies.
Table 2: Functional Antagonist Activity (IC50) of PRX-07034
| Parameter | Value (nM) |
| IC50 | 19 |
This value represents the concentration of PRX-07034 required to inhibit 50% of the maximal response in a functional assay.
Table 3: Selectivity Profile of PRX-07034
PRX-07034 exhibits high selectivity for the 5-HT6 receptor over a wide range of other receptors, ion channels, and transporters.[3]
| Target | Ki (nM) |
| 5-HT6 | 4 - 8 |
| Dopamine D3 | 71 |
| 5-HT1B | 260 |
| 5-HT1A | 420 |
| Opioid μ | 450 |
| Histamine H2 | 640 |
| 5-HT1D | 2,800 |
PRX-07034 has shown over 100-fold selectivity for the 5-HT6 receptor compared to 68 other GPCRs, ion channels, and transporters.[3]
Signaling Pathways
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor leads to an increase in intracellular cyclic AMP (cAMP). PRX-07034, as an antagonist, blocks this signaling cascade.
Antagonism of the 5-HT6 receptor by PRX-07034 is believed to enhance cognitive function through the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors leads to a disinhibition of GABAergic interneurons, which in turn increases the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus and cortex.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PRX-07034.
Radioligand Binding Assay for 5-HT6 Receptor
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
HEK293 cell membranes expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: Methiothepin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with a range of PRX-07034 concentrations.
-
Reagent Addition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[4]
-
Competition Binding: Add 50 µL of PRX-07034 at various concentrations, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[4]
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[5]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[4]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PRX-07034 to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of PRX-07034 to antagonize the 5-HT6 receptor-mediated increase in intracellular cAMP.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
5-HT (serotonin) as the agonist.
-
Forskolin (optional, to amplify the cAMP signal).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the 5-HT6 receptor-expressing HEK293 cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of PRX-07034.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of PRX-07034 for a defined period.
-
Stimulate the cells with a fixed concentration of 5-HT (typically the EC80).
-
Incubate for a specified time to allow for cAMP production.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of PRX-07034 to generate a dose-response curve and determine the IC50 value for the antagonist.
Delayed Spontaneous Alternation Test in Rats
This behavioral assay assesses spatial working memory, a cognitive domain enhanced by PRX-07034.[6]
Apparatus:
-
A T-maze or Y-maze with a starting arm and two goal arms.[7]
Procedure:
-
Habituation: Allow the rats to explore the maze freely for a period before testing to reduce novelty-induced stress.
-
Forced Trial: Place the rat in the starting arm and force it to enter one of the goal arms (e.g., by blocking the other arm). The rat is then removed from the maze.
-
Delay Interval: A specific delay period is introduced between the forced trial and the choice trial.
-
Choice Trial: After the delay, place the rat back in the starting arm with both goal arms now accessible.
-
Scoring: Record which arm the rat enters. A correct choice is entering the arm not visited during the forced trial (alternation). An incorrect choice is re-entering the same arm.
-
Drug Administration: Administer PRX-07034 (e.g., 0.1, 1, or 3 mg/kg, i.p.) 30 minutes prior to the testing session.[6]
-
Data Analysis: Calculate the percentage of spontaneous alternation for each treatment group. An increase in the percentage of alternation indicates an improvement in spatial working memory.
Pharmacokinetics and Clinical Development
Preclinical studies have shown that PRX-07034 has good brain penetration.[8] Phase I clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of PRX-07034 in healthy volunteers.[9] A multiple ascending dose Phase 1 trial was also initiated in obese adults.[4] However, the development of PRX-07034 was halted due to financial issues faced by the developing company, and the compound was subsequently auctioned.[1]
Conclusion
This compound is a potent and highly selective 5-HT6 receptor antagonist with a well-defined mechanism of action. Its ability to block the 5-HT6 receptor and subsequently modulate cholinergic and glutamatergic neurotransmission provides a strong rationale for its potential therapeutic use in cognitive disorders. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the pharmacology of PRX-07034 and the broader field of 5-HT6 receptor antagonism.
References
- 1. PRX-07034 - Wikipedia [en.wikipedia.org]
- 2. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPIX Pharmaceuticals Initiates Phase 1 Multiple Ascending Dose Clinical Trial Of PRX-07034 In Obesity - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delayed Alternation Task for the Study of Spatial Working and Long Term Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predix Pharmaceuticals Initiates Phase I Trial Of PRX-07034 - BioSpace [biospace.com]
PRX-07034 Hydrochloride: A Technical Overview of its 5-HT6 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PRX-07034 hydrochloride for the 5-HT6 receptor. It includes quantitative binding data, detailed experimental methodologies, and diagrams of associated signaling pathways and experimental workflows. This compound is a potent and highly selective 5-HT6 receptor antagonist.[1][2][3] The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a key target for therapeutic intervention in cognitive disorders.[4][5] Antagonists of this receptor have been shown to have pro-cognitive effects.[4][6][7]
Quantitative Binding Affinity Data
This compound demonstrates a high affinity for the 5-HT6 receptor. The following table summarizes its key binding and functional parameters.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 4-8 nM | 5-HT6 | Human | [1][2][3] |
| IC50 | 19 nM | 5-HT6 | Human | [1][8][9][10] |
Selectivity Profile
A key attribute of this compound is its high selectivity for the 5-HT6 receptor over other serotonin (B10506) receptor subtypes and a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2][3] This selectivity minimizes off-target effects, a crucial aspect of drug development.
| Receptor/Target | Ki (nM) | IC50 (µM) | Reference |
| Dopamine D3 | 71 | 4.8 | [1][2][3] |
| 5-HT1B | 260 | - | [1][2][3] |
| 5-HT1A | 420 | - | [1] |
| Opioid μ | 450 | - | [1] |
| Histamine H2 | 640 | - | [1] |
| 5-HT1D | 2800 | - | [1] |
| 5-HT2A | - | 2.5 | [1] |
| 5-HT2B | - | 2.5 | [1] |
| 5-HT2C | - | 3.7 | [1] |
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involves standard pharmacological assays.
Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of this compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-lysergic acid diethylamide ([3H]-LSD).[11]
-
Test Compound: this compound.
-
Non-specific binding control: Methiothepin (10 µM).[11]
-
Binding Buffer.[11]
-
Wash Buffer.[11]
-
Glass fiber filters.[11]
-
Scintillation cocktail.[11]
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT6 receptor are homogenized in an ice-cold binding buffer. The protein concentration is determined using a method such as the Bradford assay.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions:[11]
-
Total Binding: Contains the radioligand and the cell membranes.
-
Non-specific Binding: Contains the radioligand, cell membranes, and a high concentration of an unlabeled ligand (e.g., methiothepin) to saturate all receptor sites.
-
Competitive Binding: Contains the radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated, typically at 37°C for 60 minutes, to allow the binding to reach equilibrium.[11]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.[11]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
Functional Antagonist Assay (cAMP Production)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a 5-HT6 receptor agonist.
Objective: To determine the functional antagonist activity (IC50) of this compound at the 5-HT6 receptor.
Materials:
-
HEK-293 cells transfected with the human 5-HT6 receptor.[3][10]
-
5-HT6 receptor agonist (e.g., serotonin).
-
This compound.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Transfected HEK-293 cells are cultured to an appropriate density.
-
Assay Setup: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a 5-HT6 agonist is added to stimulate cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit.
-
Data Analysis: The antagonist activity of this compound is determined by its ability to reduce the agonist-stimulated cAMP production. The IC50 value is calculated from the resulting dose-response curve. PRX-07034 demonstrated antagonist activity with an IC50 of 19 nM and did not show any agonist activity up to 10 µM.[3][10]
Mandatory Visualizations
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4][6] However, it can also engage in other signaling pathways.[4][5]
Caption: Overview of the canonical and alternative 5-HT6 receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of an unlabeled compound.
Caption: Step-by-step workflow of a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 5-HT6 Antagonist | MCE [medchemexpress.cn]
- 9. glpbio.cn [glpbio.cn]
- 10. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
PRX-07034 Hydrochloride: A Technical Guide to Its In Vitro Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity (Ki) and functional activity (IC50) of PRX-07034 hydrochloride, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist.[1][2][3][4] The data herein is compiled from preclinical studies to support further research and development in cognitive disorders and other therapeutic areas.[5][6]
Quantitative Pharmacological Data
PRX-07034 demonstrates high affinity and potent antagonist activity at the human 5-HT6 receptor.[6][7][8] Its selectivity has been evaluated against a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][7][8]
Table 1: Primary Target Affinity and Potency
| Parameter | Receptor | Value (nM) |
| Ki | 5-HT6 | 4 - 8 |
| IC50 | 5-HT6 | 19 |
-
Ki (Inhibition Constant): Represents the binding affinity of PRX-07034 to the 5-HT6 receptor. The low nanomolar range indicates a very high affinity.[1][2][3][7][8]
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of PRX-07034 required to inhibit 50% of the maximal response in a functional assay, confirming its antagonist activity.[1][2][3][7][8]
Table 2: Selectivity Profile (Binding Affinity - Ki)
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 71 |
| 5-HT1B | 260 |
| 5-HT1A | 420 |
| Opioid μ | 450 |
| Histamine H2 | 640 |
| 5-HT2A | 2500 |
| 5-HT2B | 2500 |
| 5-HT1D | 2800 |
| 5-HT2C | 3700 |
| Data compiled from multiple sources indicating at least 100-fold selectivity for the 5-HT6 receptor over 68 other targets, with the notable exceptions listed above.[1][3][7][8] |
Table 3: Off-Target Functional Activity
| Receptor | Activity Type | Value (µM) |
| Dopamine D3 | Antagonist (IC50) | 4.8 |
| Opioid μ | Agonist (EC50) | 19 |
| These values demonstrate significantly lower functional activity at these off-target receptors compared to the primary 5-HT6 target.[1][7] |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and functional potency of PRX-07034.
Radioligand Binding Assay (for Ki Determination)
Binding affinity was assessed using competitive radioligand binding assays with membranes from cells expressing the target receptor.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells transfected with the human 5-HT6 receptor.[6][7][8]
-
Radioligand: A specific, high-affinity radiolabeled ligand for the 5-HT6 receptor (e.g., [³H]-LSD or [¹²⁵I]-SB-258585) is used at a concentration near its Kd value.
-
Competitor: this compound is added in increasing concentrations.
-
Procedure:
-
Receptor-containing membranes are incubated with the radioligand and varying concentrations of PRX-07034.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated via rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value, which is the concentration of PRX-07034 that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay (for IC50 Determination)
The functional antagonist activity of PRX-07034 was determined by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.[6][7][8] The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha-subunit.
-
Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.[6][7][8]
-
Agonist: A known 5-HT6 receptor agonist (e.g., Serotonin) is used to stimulate cAMP production.
-
Procedure:
-
Transfected cells are plated and incubated.
-
Cells are pre-incubated with varying concentrations of PRX-07034.
-
The 5-HT6 agonist is added to stimulate the receptor, leading to the activation of adenylyl cyclase and production of cAMP.
-
After a specific incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The concentration-response curve for PRX-07034 inhibiting the agonist-induced cAMP production is plotted. Non-linear regression is used to calculate the IC50 value, which is the concentration of PRX-07034 that produces a 50% inhibition of the agonist's effect.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and the relevant signaling pathway.
Caption: General experimental workflows for Ki and IC50 determination.
Caption: Antagonism of the 5-HT6 receptor signaling pathway by PRX-07034.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. glpbio.cn [glpbio.cn]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PRX-07034 Hydrochloride: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and selective 5-HT6 receptor antagonist that has demonstrated significant potential in preclinical research for enhancing cognitive functions, specifically working memory and cognitive flexibility.[1][2] The 5-HT6 receptor, expressed almost exclusively in the central nervous system, particularly in brain regions associated with learning and memory, has emerged as a promising target for the treatment of cognitive deficits observed in disorders such as Alzheimer's disease and schizophrenia.[3][4] Blockade of this receptor has been shown to modulate multiple neurotransmitter systems, including cholinergic, glutamatergic, dopaminergic, and noradrenergic pathways, which are crucial for cognitive processes.[3][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound to support ongoing research and development in the field of cognitive enhancement.
Pharmacological Profile
PRX-07034 is characterized by its high affinity and selectivity for the 5-HT6 receptor.[1][5] In vitro studies have quantified its binding affinity (Ki) and functional antagonist activity (IC50), demonstrating its potency.[1][5] Its selectivity has been established through screening against a wide panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][5]
Binding Affinity and Functional Activity
The following tables summarize the in vitro binding and functional activity of this compound.
| Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference(s) |
| 5-HT6 | 4-8 | [1][5] |
| 5-HT1A | 420 | [6] |
| 5-HT1B | 260 | [5] |
| 5-HT1D | 2,800 | [6] |
| Dopamine D3 | 71 | [5] |
| Histamine H2 | 640 | [6] |
| Opioid μ | 450 | [6] |
| Data presented as nM. Lower values indicate higher affinity. |
| Receptor | Functional Activity (IC50/EC50) [nM] | Type of Activity | Reference(s) |
| 5-HT6 | 19 | Antagonist | [1][5] |
| 5-HT2A | 2,500 | Antagonist | [6] |
| 5-HT2B | 2,500 | Antagonist | [6] |
| 5-HT2C | 3,700 | Antagonist | [6] |
| Dopamine D3 | 4,800 | Antagonist | [6] |
| Opioid μ | 19,000 | Agonist | [6] |
| Data presented as nM. IC50 represents the concentration for 50% inhibition, while EC50 represents the concentration for 50% maximal effect. |
Preclinical Efficacy in Cognitive Models
Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of PRX-07034. The primary assays used were the delayed spontaneous alternation and the place-response switch tests, which assess working memory and cognitive flexibility, respectively.[1][5]
In Vivo Efficacy Data
| Animal Model | Test | Doses (mg/kg, i.p.) | Outcome | Reference(s) |
| Male Long-Evans Rats | Delayed Spontaneous Alternation | 0.1, 1, 3 | 1 and 3 mg/kg significantly enhanced alternation. | [1][5] |
| Male Long-Evans Rats | Place-Response Switch Test | 1, 3 | 1 and 3 mg/kg enhanced switching between strategies. | [1][5] |
Mechanism of Action
The cognitive-enhancing effects of 5-HT6 receptor antagonists like PRX-07034 are believed to be mediated through the modulation of several key neurotransmitter systems. Blockade of 5-HT6 receptors can lead to a decrease in GABAergic inhibition, which in turn disinhibits the release of acetylcholine (B1216132) and glutamate, both critical for learning and memory.[7] This modulation is thought to enhance synaptic plasticity.[7]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below for replication and further investigation.
Delayed Spontaneous Alternation Task
This task assesses spatial working memory.
Place-Response Switch Test
This test evaluates cognitive flexibility by assessing the ability to switch between two different learned strategies.
Clinical Research
PRX-07034 entered Phase I clinical trials for the treatment of obesity and cognitive impairment.[2] Publicly available information indicates that the drug was highly selective and well-tolerated with no adverse effects reported in these early trials.[8] However, detailed quantitative data from these studies, including human pharmacokinetics and maximum tolerated dose, have not been published. The development of PRX-07034 was discontinued (B1498344) due to financial constraints of the developing company, Epix Pharmaceuticals.[9] No Phase II clinical trials have been reported.[8]
Conclusion
This compound remains a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive processes. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models, provide a strong foundation for further studies into the therapeutic potential of 5-HT6 receptor antagonism for cognitive disorders. The detailed experimental protocols and pharmacological data presented in this guide are intended to facilitate the design of future research aimed at elucidating the mechanisms underlying cognitive enhancement and exploring the potential of similar compounds.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. EPIX Pharmaceuticals Announces Findings From Obesity And Cognitive Impairment Studies At Society For Neuroscience Meeting - BioSpace [biospace.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRX-07034 - Wikipedia [en.wikipedia.org]
PRX-07034 Hydrochloride: A Technical Guide on its Role in Working Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-07034 hydrochloride is a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that has been investigated for its potential to enhance working memory and cognitive flexibility. Preclinical studies have demonstrated its efficacy in animal models of cognition, suggesting a potential therapeutic role in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to the study of PRX-07034 in the context of working memory. While Phase I clinical trials were initiated, detailed results are not publicly available, a status likely linked to the halt in its development following the dissolution of Epix Pharmaceuticals.
Introduction: The Rationale for 5-HT6 Receptor Antagonism in Working Memory
The 5-HT6 receptor is a G-protein coupled receptor predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[1] Evidence suggests that antagonism of the 5-HT6 receptor can modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are known to play crucial roles in cognitive processes.[2] The therapeutic potential of 5-HT6 receptor antagonists in treating cognitive deficits has been an area of active research.[2] PRX-07034 emerged as a promising candidate due to its high potency and selectivity for the 5-HT6 receptor.[1][2]
Caption: Rationale for targeting the 5-HT6 receptor.
Mechanism of Action: Signaling Pathways
PRX-07034 acts as an antagonist at the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase via the Gαs protein. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the 5-HT6 receptor, PRX-07034 reduces the production of cAMP. Downstream of cAMP, this signaling cascade involves the activation of Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). CREB is a transcription factor that plays a pivotal role in synaptic plasticity and long-term memory formation. The antagonistic action of PRX-07034 is therefore hypothesized to modulate these signaling pathways, ultimately leading to improved cognitive function.
Caption: 5-HT6 Receptor Signaling Pathway.
Preclinical Data
In Vitro Pharmacology
PRX-07034 demonstrates high potency and selectivity for the human 5-HT6 receptor. Radioligand binding assays have determined its binding affinity (Ki), and functional assays have been used to measure its antagonist activity (IC50) in blocking cAMP production.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 4-8 nM | Radioligand Binding | [1][2] |
| Antagonist Activity (IC50) | 19 nM | cAMP Production Assay | [1][2] |
Receptor Selectivity Profile:
PRX-07034 exhibits high selectivity for the 5-HT6 receptor over a panel of other G-protein coupled receptors, ion channels, and transporters.
| Receptor/Transporter | Binding Affinity (Ki) | Reference |
| 5-HT6 | 4-8 nM | [1][2] |
| Dopamine D3 | 71 nM | [1][2] |
| 5-HT1B | 260 nM | [1][2] |
| 5-HT1A | 420 nM | [3] |
| Opioid μ | 450 nM | [3] |
| Histamine H2 | 640 nM | [3] |
| 5-HT1D | 2.8 μM | [3] |
| Over 60 other receptors, ion channels, and transporters | >100-fold selectivity | [1][2] |
In Vivo Efficacy in Working Memory Models
The primary preclinical evidence for the pro-cognitive effects of PRX-07034 comes from studies in rats using the delayed spontaneous alternation task, a measure of spatial working memory.
| Dose (mg/kg, i.p.) | Effect on Delayed Spontaneous Alternation | Reference |
| 0.1 | No significant effect | [1][2] |
| 1 | Significantly enhanced alternation | [1][2] |
| 3 | Significantly enhanced alternation | [1][2] |
In addition to working memory, PRX-07034 was also shown to enhance cognitive flexibility in a place-response switch test in rats.[1][2]
Preclinical Pharmacokinetics
Limited pharmacokinetic data is available from the preclinical studies.
| Parameter | Value | Species | Dose | Reference |
| Brain:Serum Ratio | 0.1:1 | Rat | 3 mg/kg | [4] |
Clinical Trials
Epix Pharmaceuticals initiated a Phase I clinical program for PRX-07034. However, detailed results from these studies have not been formally published, and the development of the compound was halted. The information available is based on company press releases.
| Trial Phase | Study Design | Population | Endpoints | Status | Reference |
| Phase I | Single Ascending Dose | Healthy Adult Volunteers | Safety, Tolerability, Pharmacokinetics | Initiated | [5] |
| Phase I | Multiple Ascending Dose (28 days) | Healthy Obese Adults (BMI 30-42 kg/m2 ) | Safety, Tolerability, Pharmacokinetics, Pharmacodynamics | Initiated | [1][6] |
Experimental Protocols
cAMP Production Assay (In Vitro)
This assay quantifies the antagonist activity of PRX-07034 at the 5-HT6 receptor.
-
Cell Culture: HEK-293 cells stably transfected with the human 5-HT6 receptor are cultured in appropriate media.
-
Compound Incubation: Cells are plated in multi-well plates and incubated with varying concentrations of PRX-07034.
-
Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of PRX-07034 that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.
Delayed Spontaneous Alternation Task (In Vivo)
This behavioral task assesses spatial working memory in rodents.
-
Apparatus: A T-maze or Y-maze with three identical arms.
-
Procedure:
-
Forced Choice Trial: The rat is placed in the start arm and forced to enter one of the goal arms (the other is blocked).
-
Delay: The rat is removed from the maze for a specified delay period.
-
Free Choice Trial: The rat is returned to the start arm, and both goal arms are now open.
-
-
Measurement: A correct alternation is recorded if the rat enters the previously unvisited arm. The percentage of correct alternations over multiple trials is calculated.
-
Drug Administration: PRX-07034 or vehicle is administered intraperitoneally (i.p.) a set time (e.g., 30 minutes) before the start of the task.[2]
Caption: Preclinical to Clinical Workflow for PRX-07034.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models of working memory. The mechanism of action is understood to involve the modulation of the cAMP signaling pathway in key brain regions. While the compound progressed to Phase I clinical trials, the lack of publicly available detailed results and the cessation of its development program leave its potential in human cognitive disorders unconfirmed. The preclinical data, however, remain valuable for the continued exploration of 5-HT6 receptor antagonism as a therapeutic strategy for enhancing working memory.
References
- 1. EPIX Pharmaceuticals Initiates Phase 1 Multiple Ascending Dose Clinical Trial Of PRX-07034 In Obesity - BioSpace [biospace.com]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. | BioWorld [bioworld.com]
PRX-07034 Hydrochloride: A Technical Guide on its Role in Enhancing Cognitive Flexibility
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-07034 hydrochloride is a potent and highly selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that has demonstrated significant potential as a cognitive enhancing agent. Preclinical studies have highlighted its ability to improve cognitive flexibility and working memory, core executive functions that are impaired in various neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the pharmacological profile of PRX-07034, its mechanism of action, and the experimental evidence supporting its effects on cognitive flexibility. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathway and experimental workflows are presented to offer a thorough understanding for research and drug development professionals.
Introduction
Cognitive flexibility, the mental ability to switch between thinking about two different concepts and to think about multiple concepts simultaneously, is a critical aspect of executive function. Deficits in cognitive flexibility are a hallmark of several central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1] The serotonin (B10506) 5-HT6 receptor has emerged as a promising therapeutic target for improving cognitive function.[2][3] These receptors are almost exclusively expressed in the CNS, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex.[1] Antagonism of the 5-HT6 receptor is believed to enhance cognitive processes by modulating the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[1]
This compound was developed as a selective 5-HT6 receptor antagonist with the potential to treat cognitive impairment.[4] Though its clinical development was halted due to the collapse of Epix Pharmaceuticals, the preclinical data remains a valuable resource for understanding the role of 5-HT6 receptor antagonism in cognitive enhancement.[2]
Pharmacological Profile of PRX-07034
PRX-07034 is characterized by its high affinity and selectivity for the 5-HT6 receptor. In vitro studies have quantified its binding affinity and functional antagonism, demonstrating its potent activity at its primary target.
Binding Affinity and Selectivity
Quantitative analysis of PRX-07034's binding affinity (Ki) for the human 5-HT6 receptor and a panel of other receptors demonstrates its high selectivity. The compound shows significantly lower affinity for other serotonin receptor subtypes and other G-protein coupled receptors (GPCRs), ion channels, and transporters.
| Receptor/Transporter | Binding Affinity (Ki) [nM] |
| 5-HT6 | 4-8 [5][6][7] |
| Dopamine D3 | 71[5][6][7] |
| 5-HT1B | 260[5][6][7] |
| 5-HT1A | 420[7] |
| Opioid μ | 0.45 μM[7] |
| Histamine H2 | 0.64 μM[7] |
| 5-HT1D | 2.8 μM[7] |
| Over 68 other GPCRs, ion channels, and transporters | >100-fold selectivity for 5-HT6[5][6] |
| Table 1: Binding Affinity of PRX-07034 for Various Receptors and Transporters. |
Functional Activity
Functional assays confirm that PRX-07034 acts as a potent antagonist at the 5-HT6 receptor. It effectively inhibits the signaling cascade initiated by serotonin binding without demonstrating any intrinsic agonist activity.
| Assay | Parameter | Value |
| cAMP Production (HEK-293 cells) | IC50 (Antagonist Activity) | 19 nM [5][6][7] |
| Agonist Activity | Not observed up to 10 μM[5][6][7] | |
| Dopamine D3 Functional Assay | IC50 (Antagonist Activity) | 4.8 μM[6] |
| Opioid μ Functional Assay | EC50 (Agonist Activity) | 19 μM[6] |
| Table 2: Functional Activity of PRX-07034. |
Mechanism of Action and Signaling Pathway
PRX-07034 exerts its pro-cognitive effects by blocking the constitutive activity of the 5-HT6 receptor, which is a Gs-coupled GPCR. Antagonism of this receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream signaling pathways. This modulation is thought to enhance the release of other neurotransmitters, such as acetylcholine and glutamate, which are pivotal for synaptic plasticity and cognitive function.[1]
Caption: Proposed signaling pathway of PRX-07034 action.
Preclinical Evidence for Enhanced Cognitive Flexibility
The effects of PRX-07034 on cognitive flexibility and working memory have been investigated in rodent models. The following sections detail the experimental protocols and summarize the key findings.
Delayed Spontaneous Alternation Task
This task assesses spatial working memory in rodents.
-
Subjects: Male Long-Evans rats.
-
Apparatus: A T-maze.
-
Procedure:
-
Forced Trial: Each rat is placed in the start arm and forced to enter one of the goal arms (left or right, pseudo-randomly assigned). The arm is then blocked.
-
Delay: A delay period is imposed.
-
Choice Trial: The block is removed, and the rat is returned to the start arm. The rat is now free to choose either goal arm. A correct alternation is recorded if the rat enters the previously unvisited arm.
-
-
Drug Administration: PRX-07034 (0.1, 1, or 3 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before testing.[5]
PRX-07034 demonstrated a dose-dependent improvement in working memory performance.
| Treatment Group | Dose (mg/kg, i.p.) | % Correct Alternation |
| Vehicle | - | Baseline |
| PRX-07034 | 0.1 | No significant effect[5] |
| PRX-07034 | 1 | Significantly enhanced [5] |
| PRX-07034 | 3 | Significantly enhanced [5] |
| Table 3: Effect of PRX-07034 on Delayed Spontaneous Alternation. |
Place-Response Switch Task
This task is designed to assess cognitive flexibility by requiring the animal to switch between two different learning strategies.
-
Subjects: Male Long-Evans rats.
-
Apparatus: A cross-maze with four arms.
-
Procedure:
-
Acquisition Phase (Place or Response Strategy):
-
Place Strategy: The reward is always located in the same spatial location (e.g., the east arm), regardless of the starting arm.
-
Response Strategy: The reward is always found by making the same body turn (e.g., a right turn), regardless of the starting arm.
-
Rats are trained to one strategy until they reach a criterion of a certain number of correct choices.
-
-
Switch Phase: The reward contingency is switched to the other strategy (e.g., from place to response). The number of trials required to reach the criterion in the new strategy is measured as an indicator of cognitive flexibility.
-
-
Drug Administration: PRX-07034 (0.1, 1, or 3 mg/kg, i.p.) or vehicle was administered 30 minutes prior to either the acquisition or the switch phase.[5]
PRX-07034 did not affect the initial learning of either strategy but significantly enhanced the ability to switch between strategies.[5] This effect was accompanied by a reduction in both perseverative errors (continuing to use the old, incorrect strategy) and regressive errors (reverting to the old strategy after initially correct choices with the new strategy).[6]
| Treatment Group (During Switch Phase) | Dose (mg/kg, i.p.) | Trials to Criterion (Switch Phase) | Perseverative Errors | Regressive Errors |
| Vehicle | - | Baseline | Baseline | Baseline |
| PRX-07034 | 0.1 | No significant effect[6] | No significant effect[6] | No significant effect[6] |
| PRX-07034 | 1 | Significantly reduced [5][6] | Significantly reduced [6] | Significantly reduced [6] |
| PRX-07034 | 3 | Significantly reduced [5][6] | Significantly reduced [6] | Significantly reduced [6] |
| Table 4: Effect of PRX-07034 on the Place-Response Switch Task. |
digraph "Place_Response_Switch_Task_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];// Nodes"Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Acquisition_Phase" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Acquisition Phase\n(Place or Response Strategy)"]; "Criterion_Met_Acquisition" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Criterion Met?"]; "Switch_Phase" [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Switch Phase\n(Alternative Strategy)"]; "Drug_Administration" [shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="PRX-07034 or Vehicle\n(30 min prior)"]; "Criterion_Met_Switch" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Criterion Met?"]; "End" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges"Start" -> "Acquisition_Phase"; "Acquisition_Phase" -> "Criterion_Met_Acquisition"; "Criterion_Met_Acquisition" -> "Switch_Phase" [label=" Yes"]; "Criterion_Met_Acquisition" -> "Acquisition_Phase" [label=" No"]; "Switch_Phase" -> "Criterion_Met_Switch"; "Criterion_Met_Switch" -> "End" [label=" Yes"]; "Criterion_Met_Switch" -> "Switch_Phase" [label=" No"]; "Drug_Administration" -> "Switch_Phase" [style=dashed, color="#34A853"]; }
Caption: Experimental workflow for the place-response switch task.
Clinical Development Status
PRX-07034 was advanced into Phase I clinical trials by Epix Pharmaceuticals for the potential treatment of obesity and cognitive impairment.[5][8] However, the clinical development of PRX-07034 was discontinued (B1498344) following the dissolution of the company.[2] To date, no clinical trial data for PRX-07034 has been published in the peer-reviewed literature.
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist that has demonstrated robust pro-cognitive effects in preclinical models. Its ability to enhance both working memory and cognitive flexibility underscores the therapeutic potential of targeting the 5-HT6 receptor for disorders characterized by executive function deficits. While the clinical development of PRX-07034 was not completed, the detailed preclinical data provides a strong foundation for the continued exploration of 5-HT6 receptor antagonists as a viable strategy for cognitive enhancement. The experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PRX-07034 - Wikipedia [en.wikipedia.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Acute psilocybin enhances cognitive flexibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPIX Pharmaceuticals Initiates Phase 1 Multiple Ascending Dose Clinical Trial Of PRX-07034 In Obesity - BioSpace [biospace.com]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPIX Pharmaceuticals Announces Findings From Obesity And Cognitive Impairment Studies At Society For Neuroscience Meeting - BioSpace [biospace.com]
Investigating PRX-07034 Hydrochloride for Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated for its potential therapeutic benefits in cognitive disorders, including Alzheimer's disease.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions implicated in learning and memory.[2] Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, suggesting a potential mechanism for enhancing cognitive function. This technical guide provides a comprehensive overview of the preclinical data available for PRX-07034, focusing on its pharmacological profile, and the experimental methodologies used in its evaluation.
Core Data Presentation
Pharmacological Profile of PRX-07034
PRX-07034 exhibits high affinity and selectivity for the 5-HT6 receptor. The following tables summarize its binding affinities (Ki) and functional activity (IC50/EC50) at various receptors, as well as its pharmacokinetic properties in preclinical models.
Table 1: Receptor Binding Affinity (Ki) of PRX-07034 [3]
| Receptor | Ki (nM) |
| 5-HT6 | 4 - 8 |
| Dopamine D3 | 71 |
| 5-HT1B | 260 |
| 5-HT1A | 420 |
| Opioid μ | 450 |
| Histamine H2 | 640 |
| 5-HT1D | 2800 |
Table 2: Functional Activity (IC50/EC50) of PRX-07034 [3][4]
| Receptor/Assay | Activity | Value (nM) |
| 5-HT6 (cAMP) | Antagonist (IC50) | 19 |
| Dopamine D3 | Antagonist (IC50) | 4800 |
| Opioid μ | Agonist (EC50) | 19000 |
| 5-HT2A | Antagonist (IC50) | 2500 |
| 5-HT2B | Antagonist (IC50) | 2500 |
| 5-HT2C | Antagonist (IC50) | 3700 |
Table 3: In Vivo Efficacy of PRX-07034 in Cognitive Tasks in Rats [2][4]
| Task | Dose (mg/kg, i.p.) | Outcome |
| Delayed Spontaneous Alternation | 0.1 | No significant effect |
| 1 | Significantly enhanced alternation | |
| 3 | Significantly enhanced alternation | |
| Place-Response Switch Task | 1 | Enhanced switching |
| 3 | Enhanced switching |
Table 4: Pharmacokinetic Parameters of PRX-07034 in Rats [3]
| Parameter | Value |
| Dose | 3 mg/kg |
| Brain Concentration (30 min post-injection) | 55 ± 15.7 ng/g tissue |
| Serum Concentration (30 min post-injection) | 549.0 ± 68.3 ng/mL |
| Brain/Serum Ratio | 0.1:1 |
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Antagonist Signaling Pathway
Antagonism of the 5-HT6 receptor by compounds like PRX-07034 is hypothesized to enhance cognitive function through the modulation of downstream signaling cascades. The binding of an antagonist prevents the activation of the Gs alpha subunit, leading to a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein), which are crucial for synaptic plasticity and memory formation. Furthermore, 5-HT6 receptor signaling has been shown to intersect with other pathways, including the mTOR pathway, which is also involved in learning and memory.
Experimental Workflow for Preclinical Cognitive Testing
The preclinical evaluation of PRX-07034 for its effects on cognition typically involves a series of standardized behavioral assays in rodents. The following diagram illustrates a general workflow.
Experimental Protocols
Delayed Spontaneous Alternation Task
This task assesses spatial working memory in rodents.
-
Apparatus: A T-maze or Y-maze with three identical arms.
-
Procedure:
-
Rats are habituated to the maze for several days.
-
On the test day, the rat is placed at the start of one arm and allowed to freely choose one of the other two arms.
-
After the rat enters an arm, it is confined there for a predetermined delay period (e.g., 30 seconds).
-
The rat is then returned to the starting arm and allowed to choose an arm again.
-
A correct alternation is recorded if the rat chooses the arm not previously visited.
-
PRX-07034 or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test session.[4]
-
-
Data Analysis: The percentage of correct alternations is calculated for each animal.
Place-Response Switch Task
This task measures cognitive flexibility, the ability to shift between different behavioral strategies.
-
Apparatus: A cross-maze or a modified T-maze.
-
Procedure:
-
Phase 1 (Place Learning): Rats are trained to find a food reward in a specific location (e.g., the west arm), regardless of their starting position. Training continues until a set criterion is met (e.g., 8 out of 10 correct trials).
-
Phase 2 (Response Switching): The rule is changed, and rats are now required to perform a specific turn (e.g., always turn right) to receive the reward, irrespective of the location.
-
PRX-07034 or vehicle is administered i.p. 30 minutes prior to the switch phase.[4]
-
-
Data Analysis: The number of trials required to reach the criterion in the switch phase is the primary measure of cognitive flexibility.
Conclusion
The available preclinical data indicate that this compound is a potent and selective 5-HT6 receptor antagonist with pro-cognitive effects in rodent models of working memory and cognitive flexibility. Its pharmacological profile suggests a mechanism of action that could be relevant to the cognitive deficits observed in Alzheimer's disease. However, a critical gap in the current body of research is the lack of efficacy data for PRX-07034 in established animal models of Alzheimer's disease that exhibit amyloid-beta or tau pathology. Future investigations should focus on evaluating the therapeutic potential of PRX-07034 in these more disease-relevant models to provide a stronger rationale for its clinical development for Alzheimer's disease.
References
- 1. PRX-07034 - Wikipedia [en.wikipedia.org]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PRX-07034 Hydrochloride: A 5-HT6 Receptor Antagonist for Schizophrenia Animal Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on PRX-07034 hydrochloride, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, in animal models relevant to schizophrenia. The focus is on the quantitative data from key behavioral and neurochemical studies, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of PRX-07034 in rodent models.
Table 1: Receptor Binding Affinity and Functional Activity of PRX-07034
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Species | Reference |
| 5-HT6 | 4 - 8 | 19 (Antagonist) | Not Specified | [1][2] |
| Dopamine D3 | 71 | Not Reported | Not Specified | [1][2] |
| 5-HT1B | 260 | Not Reported | Not Specified | [1][2] |
| Other GPCRs, Ion Channels, and Transporters (68 total) | >1000 (for most) | Not Reported | Not Specified | [1][2] |
Table 2: Effects of PRX-07034 on Cognitive Function in Rats
| Animal Model | Behavioral Test | Doses (mg/kg, i.p.) | Key Findings | Statistical Significance | Reference |
| Healthy Rats | Delayed Spontaneous Alternation | 0.1, 1, 3 | - 1 and 3 mg/kg significantly enhanced delayed spontaneous alternation. - 0.1 mg/kg had no significant effect. | F(3, 20)=11.72, P<0.01 | [2] |
| Healthy Rats | Place-Response Switch Task (Acquisition) | 1, 3 | No significant effect on initial learning of either a place or response discrimination. | Not Reported as significant | [1] |
| Healthy Rats | Place-Response Switch Task (Switch Phase) | 1, 3 | - 1 and 3 mg/kg enhanced switching between a place and response strategy. - Reduced the number of trials to criterion in the switch phase. | F(5, 38)=25.68, P<0.01 | [2] |
Table 3: Effects of PRX-07034 in Combination with Prazosin (B1663645) on Dizocilpine-Induced Schizophrenia-like Behaviors in Rats
| Animal Model | Behavioral Test | Treatment | Key Findings | Reference |
| Dizocilpine-induced | Stereotypy Assay | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Alleviated dizocilpine-induced stereotypy. | [3] |
| Dizocilpine-induced | Open Field Test | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Alleviated dizocilpine-induced hyperlocomotor activity. | [3] |
| Dizocilpine-induced | Object Recognition Task | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Enhanced memory in the object recognition task. | [3] |
| Dizocilpine-induced | Prepulse Inhibition | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Reversed sensory-gating deficits induced by dizocilpine (B47880). | [3] |
| Dizocilpine-induced | Neurochemical Analysis (Medial Prefrontal Cortex) | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Reduced the dizocilpine-mediated increase of 5-HT. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of PRX-07034 at the 5-HT6 receptor and other receptors.
-
Methodology:
-
Binding Affinity: The binding affinity of PRX-07034 to the 5-HT6 receptor, other 5-HT receptors, and a panel of other G-protein coupled receptors, ion channels, and transporters was evaluated using standard radioligand binding assays.[1][2]
-
Functional Activity: Cyclic AMP (cAMP) production was measured in transfected HEK-293 cells expressing the 5-HT6 receptor.[1][2] To determine antagonist activity, cells were stimulated with a known 5-HT6 agonist in the presence of varying concentrations of PRX-07034, and the inhibition of cAMP production was measured.[1][2] To assess for agonist activity, cells were treated with PRX-07034 alone, and cAMP levels were measured.[1][2]
-
2. Delayed Spontaneous Alternation Task
-
Objective: To assess working memory in rats.
-
Apparatus: A T-maze or Y-maze.
-
Procedure:
-
Rats were placed in the testing room for a 5-minute acclimation period.[2]
-
Each rat was allowed to freely choose an arm of the maze.[2]
-
Immediately after the choice, a block was placed in the chosen arm for a 30-second delay period.[2]
-
After the delay, the block was removed, and the rat was allowed to enter another arm.[2]
-
An arm entry was recorded when all four paws entered the arm.[2]
-
The sequence of arm entries was recorded to calculate the percentage of spontaneous alternations (i.e., entering a different arm than the previous choice).[2]
-
Rats received intraperitoneal (i.p.) injections of vehicle or PRX-07034 (0.1, 1, or 3 mg/kg) 30 minutes before testing.[2]
-
3. Place-Response Switch Task
-
Objective: To evaluate cognitive flexibility and strategy switching in rats.
-
Apparatus: A cross-maze or similar apparatus allowing for both place and response-based discrimination.
-
Procedure:
-
Acquisition Phase: Rats were trained on either a place discrimination (e.g., always find a reward in the same location regardless of starting position) or a response discrimination (e.g., always make a right turn to find a reward).[2]
-
Switch Phase: Once the initial strategy was learned to a criterion, the reward contingency was switched, requiring the rat to adopt the alternative strategy (e.g., from a place to a response strategy).[2]
-
The number of trials to reach the criterion in both the acquisition and switch phases was recorded.[2]
-
PRX-07034 (1 or 3 mg/kg, i.p.) was administered 30 minutes prior to either the acquisition or the switch phase in different groups of rats.[2]
-
4. Dizocilpine-Induced Schizophrenia-like Behaviors
-
Objective: To model positive, negative, and cognitive symptoms of schizophrenia using the NMDA receptor antagonist dizocilpine (MK-801).
-
Animal Model: Rats were administered dizocilpine to induce behaviors such as hyperlocomotion, stereotypy, and deficits in cognitive tasks.[3]
-
Behavioral Assays:
-
Stereotypy Assay: The frequency and intensity of stereotypic behaviors (e.g., repetitive head weaving, sniffing) were scored.[3]
-
Open Field Test: Locomotor activity was measured by tracking the distance traveled and time spent in different zones of an open field arena.[3]
-
Object Recognition Task: This test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[3]
-
Prepulse Inhibition (PPI): This test measures sensorimotor gating, a process that is deficient in schizophrenia patients. A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus.[3]
-
-
Treatment: PRX-07034 (0.1, 0.3, and 1.0 mg/kg, i.p.) was administered in combination with a low dose of prazosin (0.3 mg/kg, i.p.) prior to the administration of dizocilpine and subsequent behavioral testing.[3]
Mandatory Visualization
The following diagrams visualize key concepts related to PRX-07034's mechanism and evaluation.
Caption: Proposed signaling pathway of 5-HT6 receptor antagonism by PRX-07034.
Caption: Experimental workflow for evaluating PRX-07034 in animal models.
Caption: Logical relationship of PRX-07034's effects to its therapeutic potential.
References
- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose prazosin in combination with 5-HT6 antagonist PRX-07034 has antipsychotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
PRX-07034 hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to PRX-07034 hydrochloride, a potent and selective 5-HT6 receptor antagonist. It covers the compound's chemical properties, mechanism of action, and key experimental data, presented for ease of use by professionals in the field of drug discovery and neuroscience.
Core Chemical and Pharmacological Properties
This compound is a well-characterized compound with high affinity and selectivity for the serotonin (B10506) 6 (5-HT6) receptor. Its chemical and pharmacological properties are summarized in the tables below.
| Chemical Properties | Data |
| CAS Number | 903580-39-2 |
| Molecular Formula | C21H29Cl2N3O4S |
| Molecular Weight | 490.44 g/mol [1] |
| IUPAC Name | N-(1-(5-Chloro-2,3-dimethoxyphenyl)ethyl)-2-(methylsulfonyl)-5-(piperazin-1-yl)aniline hydrochloride[2][3][4] |
| Appearance | White to off-white solid[5] |
| Purity | ≥98% (HPLC)[2] |
| Solubility | Soluble in DMSO and water (with gentle warming)[2] |
| Pharmacological Profile | Data |
| Target | 5-HT6 Receptor[1] |
| Mechanism of Action | Antagonist[1] |
| Kᵢ (5-HT6 Receptor) | 4-8 nM[1][5] |
| IC₅₀ (cAMP Assay) | 19 nM[1][5] |
| Selectivity | >100-fold selective for 5-HT6 over 68 other GPCRs, ion channels, and transporters (exceptions noted for D₃ and 5-HT₁B receptors)[1][5] |
Mechanism of Action and Signaling Pathway
PRX-07034 acts as a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of serotonin, PRX-07034 inhibits this signaling cascade, preventing the downstream effects associated with 5-HT6 receptor activation. This mechanism is believed to underlie the pro-cognitive effects observed in preclinical models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PRX-07034 Hydrochloride: An In-depth Technical Guide on its Off-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Off-Target Binding Profile
PRX-07034 demonstrates high selectivity for the 5-HT6 receptor. However, measurable binding affinity has been observed at several other G-protein coupled receptors (GPCRs). The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of PRX-07034 at its primary target and key off-targets.
Table 1: Binding Affinity (Ki) of PRX-07034 at 5-HT6 and Off-Target Receptors
| Receptor | Ki (nM) | Fold Selectivity vs. 5-HT6 |
| 5-HT6 | 4 - 8 | - |
| Dopamine (B1211576) D3 | 71 | 9 - 18 |
| 5-HT1B | 260 | 33 - 65 |
| 5-HT1A | 420 | 53 - 105 |
| Opioid μ | 450 | 56 - 113 |
| Histamine H2 | 640 | 80 - 160 |
| 5-HT1D | 2800 | 350 - 700 |
Data compiled from multiple sources.[2][5][6]
Table 2: Functional Activity (IC50/EC50) of PRX-07034 at 5-HT6 and Off-Target Receptors
| Receptor | Assay Type | Functional Effect | Potency (nM) |
| 5-HT6 | cAMP Functional Assay | Antagonist | 19 (IC50) |
| 5-HT2A | Functional Assay | Antagonist | 2500 (IC50) |
| 5-HT2B | Functional Assay | Antagonist | 2500 (IC50) |
| 5-HT2C | Functional Assay | Antagonist | 3700 (IC50) |
| Dopamine D3 | Functional Assay | Antagonist | 4800 (IC50) |
| Opioid μ | Functional Assay | Agonist | 19000 (EC50) |
Data compiled from multiple sources.[2][5]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the binding and functional profile of PRX-07034.
Radioligand Competitive Binding Assay for Ki Determination
This assay determines the affinity of a test compound (PRX-07034) for a target receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Receptor Source: Cell membranes from HEK-293 cells recombinantly expressing the target human receptor (e.g., 5-HT6, Dopamine D3, etc.).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-LSD for 5-HT6).
-
Test Compound: PRX-07034 hydrochloride dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of PRX-07034.
-
Radioligand at a fixed concentration (typically at or near its Kd).
-
Receptor membrane preparation.
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added instead of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of PRX-07034.
-
Plot the percentage of specific binding against the log concentration of PRX-07034 to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Antagonist Activity
This assay measures the ability of PRX-07034 to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by an agonist, which is a hallmark of Gs-coupled receptors like 5-HT6.
a. Materials:
-
Cell Line: A cell line (e.g., HEK-293) stably expressing the human 5-HT6 receptor.
-
Agonist: A known agonist for the 5-HT6 receptor (e.g., serotonin).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
b. Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency. Seed the cells into 96- or 384-well plates and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing a serial dilution of PRX-07034 and a PDE inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT6 receptor agonist (typically the EC80 concentration to ensure a robust signal) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
c. Data Analysis:
-
Generate a standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of PRX-07034.
-
Determine the IC50 value, which is the concentration of PRX-07034 that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression.
Signaling Pathways
The following diagrams illustrate the signaling pathways of the primary target (5-HT6) and the most significant off-targets of PRX-07034.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. PRX-07034 acts as an antagonist, blocking this activation.
Dopamine D3 Receptor Signaling Pathway
The Dopamine D3 receptor is coupled to the Gi/o alpha subunit. Its activation typically leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.
5-HT1A and 5-HT1B Receptor Signaling Pathways
Both 5-HT1A and 5-HT1B receptors are also coupled to Gi/o proteins. Similar to the D3 receptor, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
The Pharmacodynamics of PRX-07034 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognitive processes, such as the hippocampus and cortex. Its unique localization and signaling properties have made the 5-HT6 receptor a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides a comprehensive overview of the pharmacodynamics of PRX-07034, detailing its binding affinity, functional activity, and the downstream signaling pathways it modulates. The experimental protocols used to elucidate these properties are also described in detail to facilitate replication and further investigation.
Quantitative Pharmacodynamic Profile
The pharmacodynamic characteristics of PRX-07034 have been quantified through a series of in vitro assays, demonstrating its high affinity and selectivity for the 5-HT6 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| 5-HT6 | 4 - 8 |
| Dopamine D3 | 71 |
| 5-HT1B | 260 |
| 5-HT1A | 420 |
| Opioid μ | 450 |
| Histamine H2 | 640 |
| 5-HT1D | 2800 |
Data compiled from multiple sources.[1][2]
Table 2: Functional Activity of this compound
| Assay | Parameter | Value (nM) | Receptor |
| cAMP Stimulation | IC₅₀ | 19 | 5-HT6 |
| Antagonist Activity | IC₅₀ | 4800 | Dopamine D3 |
| Agonist Activity | EC₅₀ | 19000 | Opioid μ |
Data compiled from multiple sources.[1]
Mechanism of Action and Signaling Pathways
PRX-07034 exerts its effects by competitively blocking the binding of the endogenous ligand, serotonin (B10506), to the 5-HT6 receptor. This receptor is constitutively coupled to a Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, PRX-07034 prevents this signaling cascade.
Furthermore, the antagonism of 5-HT6 receptors by PRX-07034 has been shown to indirectly modulate other key neurotransmitter systems involved in cognition. 5-HT6 receptors are located on GABAergic interneurons, and their blockade leads to a reduction in GABAergic inhibition. This disinhibition results in an increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory.
Experimental Protocols
The following sections detail the methodologies employed to characterize the pharmacodynamics of PRX-07034.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of PRX-07034 for the 5-HT6 receptor through competitive displacement of a radiolabeled ligand.
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
Varying concentrations of PRX-07034 are incubated with the receptor-containing membranes and a fixed concentration of [³H]-LSD.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of PRX-07034 that inhibits 50% of the specific binding of [³H]-LSD (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. Functional Antagonist Assay (cAMP Accumulation)
This assay measures the ability of PRX-07034 to inhibit the 5-HT-induced production of cyclic AMP (cAMP) in cells expressing the 5-HT6 receptor.
-
Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: 5-hydroxytryptamine (serotonin).
-
Assay Principle: Measurement of intracellular cAMP levels, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Procedure:
-
HEK-293 cells expressing the 5-HT6 receptor are plated in a multi-well format.
-
Cells are pre-incubated with varying concentrations of PRX-07034.
-
A fixed concentration of serotonin is then added to stimulate the 5-HT6 receptors and induce cAMP production.
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit.
-
The concentration of PRX-07034 that inhibits 50% of the serotonin-induced cAMP production (IC₅₀) is determined.
-
In Vivo Behavioral Assay
Delayed Spontaneous Alternation Task in Rats
This task assesses spatial working memory, a cognitive domain where 5-HT6 receptor antagonists have shown therapeutic promise.
-
Apparatus: A T-maze or Y-maze.
-
Animals: Adult male rats.
-
Procedure:
-
Rats are administered this compound (typically at doses of 1 and 3 mg/kg, intraperitoneally) or vehicle 30 minutes prior to testing.[1][2]
-
A rat is placed in the start arm of the maze and allowed to freely choose one of the goal arms.
-
After the rat enters a goal arm, it is confined there for a predetermined delay period (e.g., 30 seconds).
-
Following the delay, the rat is returned to the start arm and is free to choose a goal arm again.
-
A correct alternation is recorded if the rat chooses the opposite arm from its initial choice.
-
The percentage of correct alternations over a series of trials is calculated as a measure of working memory performance.
-
Conclusion
This compound is a high-affinity, selective 5-HT6 receptor antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action involves the direct blockade of the Gs-cAMP signaling pathway and the indirect modulation of cholinergic and glutamatergic neurotransmission. The pro-cognitive effects observed in preclinical models highlight its potential as a therapeutic agent for cognitive dysfunction. The detailed experimental protocols provided herein serve as a resource for the continued investigation and development of PRX-07034 and other 5-HT6 receptor modulators.
References
PRX-07034 Hydrochloride: A Technical Guide to its Impact on Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PRX-07034 hydrochloride, a potent and selective 5-HT6 receptor antagonist. It details the compound's mechanism of action, its indirect but significant impact on cholinergic neurotransmission, and the experimental methodologies used to characterize its pharmacological profile.
Core Mechanism of Action
This compound functions as a high-affinity antagonist at the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptor is a Gs-protein-coupled receptor (GPCR) found almost exclusively in the central nervous system (CNS), with high expression in brain regions critical for learning and memory, such as the hippocampus and cortex.[5] Antagonism of this receptor is hypothesized to enhance cognitive function by modulating the activity of multiple neurotransmitter systems, most notably the cholinergic and glutamatergic systems.[4][6]
The prevailing hypothesis suggests that 5-HT6 receptor blockade reduces the activity of inhibitory GABAergic interneurons.[6] This disinhibition leads to an increased release of downstream neurotransmitters, including acetylcholine (B1216132) (ACh) and glutamate, in key brain regions.[6] This increase in cholinergic tone is a primary mechanism believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.[6][7] While direct studies measuring acetylcholine efflux specifically following PRX-07034 administration are not prominently available in the reviewed literature, its demonstrated efficacy in cognitive models is consistent with this established class effect.[6][8]
Quantitative Pharmacological Data
The potency and selectivity of PRX-07034 have been quantified through various in vitro assays. The data are summarized below for clear comparison.
Table 1: Receptor Binding Affinity and Functional Potency
| Receptor/Target | Parameter | Value (nM) | Reference(s) |
| Human 5-HT6 | Ki | 4 - 8 | [1][2][4] |
| Human 5-HT6 | IC50 (cAMP assay) | 19 | [1][2][3][4] |
| Dopamine D3 | Ki | 71 | [2][4] |
| 5-HT1B | Ki | 260 | [2][4] |
| 5-HT1A | Ki | 420 | [1] |
| Opioid μ | Ki | 450 | [1] |
| Histamine H2 | Ki | 640 | [1] |
| 5-HT1D | Ki | 2800 | [1] |
| 5-HT2A | IC50 | 2500 | [1] |
| 5-HT2B | IC50 | 2500 | [1] |
| 5-HT2C | IC50 | 3700 | [1] |
| Dopamine D3 | IC50 (functional assay) | 4800 | [4] |
| Opioid μ | EC50 (functional assay) | 19000 | [4] |
PRX-07034 demonstrates over 100-fold selectivity for the 5-HT6 receptor compared to a panel of 68 other GPCRs, ion channels, and transporters.[2][4]
Table 2: In Vivo Efficacy in Rodent Cognitive Models
| Animal Model | Behavioral Test | Effective Doses (i.p.) | Outcome | Reference(s) |
| Rat | Delayed Spontaneous Alternation | 1 and 3 mg/kg | Enhanced working memory | [2][9] |
| Rat | Place-Response Switch Test | 1 and 3 mg/kg | Enhanced cognitive flexibility | [2][9] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize PRX-07034.
In Vitro Assays
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Receptor Source: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT6 receptor.[2]
-
Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD), a high-affinity non-selective serotonin receptor ligand.[2][10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[2][10]
-
Procedure:
-
Preparation: Serial dilutions of PRX-07034 are prepared.
-
Incubation: In a 96-well plate, cell membranes (approx. 25 µg protein/well) are incubated with a fixed concentration of [3H]-LSD (e.g., 2.5-10 nM) and varying concentrations of PRX-07034.[10]
-
Total and Non-Specific Binding: Wells containing only membranes and [3H]-LSD determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 5-10 µM methiothepin).[10]
-
Equilibrium: The plate is incubated at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.[10]
-
Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[11]
-
Washing: Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove all unbound radioactivity.[11]
-
Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[10]
-
-
Data Analysis: The concentration of PRX-07034 that inhibits 50% of the specific binding of [3H]-LSD (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
This cell-based assay measures the ability of PRX-07034 to block the 5-HT6 receptor-mediated production of cyclic adenosine (B11128) monophosphate (cAMP), confirming its antagonist activity.
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.[2][4]
-
Principle: The 5-HT6 receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cAMP. An agonist (like serotonin, 5-HT) will increase cAMP levels. An antagonist will block this agonist-induced increase.
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well or 384-well microplates and cultured until they form a confluent monolayer.[9]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of PRX-07034 for a short period (e.g., 30 minutes).[9]
-
Agonist Stimulation: A fixed concentration of a 5-HT6 agonist (typically serotonin at its EC80 concentration) is added to the wells to stimulate cAMP production.[9]
-
Incubation: The plate is incubated for a defined period (e.g., 5-6 hours for reporter assays, shorter for direct measurement) at 37°C.[9]
-
Lysis and Detection: Cells are lysed, and the accumulated cAMP is quantified. Detection methods include:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses fluorescently labeled antibodies that bind to cAMP.[9]
-
Luciferase Reporter Gene Assay: Uses a cell line co-transfected with a CRE-luciferase reporter. cAMP activates CREB, driving luciferase expression, which is measured as luminescence.[9][12]
-
-
-
Data Analysis: The concentration of PRX-07034 that inhibits 50% of the agonist-stimulated cAMP response (IC50) is calculated to determine its functional potency as an antagonist.[4] Basal cAMP levels are also measured to assess for inverse agonist activity, which was not observed for PRX-07034.[4]
In Vivo Behavioral Assays (Rat Models)
Behavioral tests in rats were used to assess the pro-cognitive effects of PRX-07034.
This task assesses spatial working memory, which relies on the animal's ability to remember which arm of a maze it previously entered.
-
Apparatus: A T-shaped maze with a start arm and two goal arms.[3][13]
-
Procedure:
-
Administration: Rats are administered PRX-07034 (0.1, 1, or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.[8]
-
Forced Trial (Sample Phase): A rat is placed in the start arm and forced to enter one of the goal arms (e.g., the right arm, with the left arm blocked).
-
Delay: The rat is removed from the maze for a predetermined delay interval.
-
Choice Trial (Test Phase): The rat is returned to the start arm with both goal arms now open. A correct choice is recorded if the rat enters the previously unvisited arm (alternation).
-
Scoring: The percentage of correct alternations over multiple trials is calculated.
-
-
Interpretation: An increase in the percentage of spontaneous alternations compared to the vehicle group indicates an improvement in working memory. PRX-07034 at 1 and 3 mg/kg significantly enhanced performance in this task.[14]
This task assesses cognitive flexibility by measuring an animal's ability to switch between two different learned strategies.
-
Apparatus: A cross-maze or similar apparatus where both a place-based (e.g., go to the west arm) and a response-based (e.g., always turn right) strategy can be rewarded.[14]
-
Procedure:
-
Acquisition Phase: Rats are trained on an initial strategy (e.g., a place strategy) until they reach a performance criterion (e.g., 8 out of 10 correct trials).
-
Switch Phase: The reward contingency is changed to the alternate strategy (e.g., a response strategy). PRX-07034 or vehicle is administered 30 minutes prior to this phase.
-
Measurement: The primary metric is the number of trials required to reach the performance criterion in the switch phase. Errors are also analyzed.
-
-
Interpretation: A reduction in the number of trials needed to learn the new strategy indicates enhanced cognitive flexibility. PRX-07034 at 1 and 3 mg/kg significantly improved performance during the switch phase, but not during the initial acquisition phase.[2][4]
Conclusion
This compound is a potent and highly selective 5-HT6 receptor antagonist. Its mechanism of action, consistent with its drug class, involves the modulation of multiple neurotransmitter systems. The pro-cognitive effects on working memory and cognitive flexibility observed in preclinical models are strongly suggestive of an enhancement of cholinergic and glutamatergic neurotransmission.[6] The quantitative data and detailed experimental protocols provided herein offer a comprehensive foundation for professionals engaged in neuroscience research and the development of novel cognitive-enhancing therapeutics.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Delayed Alternation Task for the Study of Spatial Working and Long Term Memory in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRX-07034 Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of PRX-07034 hydrochloride, a potent and selective 5-HT6 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the compound's effects on cognition.
Introduction
This compound is a high-affinity antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a Ki of 4-8 nM and an IC50 of 19 nM.[1][2][3][4] It demonstrates high selectivity, with over 100-fold greater affinity for the 5-HT6 receptor compared to 68 other G-protein coupled receptors (GPCRs), ion channels, and transporters.[3] The 5-HT6 receptor is found almost exclusively in the central nervous system (CNS), particularly in brain regions integral to learning, memory, and cognition.[5][6] Blockade of this receptor is associated with enhanced cholinergic and glutamatergic neurotransmission, providing a mechanistic basis for its potential as a cognitive enhancer.[5][6] Preclinical studies in rodent models have shown that PRX-07034 can improve both working memory and cognitive flexibility.[1][3][4][7]
Mechanism of Action: 5-HT6 Receptor Antagonism
The primary mechanism of action for PRX-07034 is the blockade of the 5-HT6 receptor. This receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By antagonizing this receptor, PRX-07034 is believed to modulate the activity of other neurotransmitter systems. Specifically, antagonism of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in brain regions such as the prefrontal cortex and hippocampus, both of which are critical for cognitive functions.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of PRX-07034.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Reference(s) |
| Ki (5-HT6 Receptor) | 4-8 nM | [1][2][3][4] |
| IC50 (5-HT6 Receptor) | 19 nM | [1][2][3][4] |
| Selectivity | >100-fold vs. 68 other targets | [3] |
Table 2: In Vivo Pharmacokinetics in Rats (3 mg/kg, i.p.)
| Parameter | Value | Reference(s) |
| Administration Route | Intraperitoneal (i.p.) | [1][4] |
| Time Point | 30 minutes post-injection | [3] |
| Mean Serum Level | 549.0 ± 68.3 ng/mL | [3] |
| Mean Brain Level | 55 ± 15.7 ng/g | [3] |
| Brain:Serum Ratio | 0.1:1 | [3] |
Table 3: In Vivo Efficacy in Cognitive Models in Rats
| Behavioral Test | Doses (i.p.) | Outcome | Reference(s) |
| Delayed Spontaneous Alternation | 0.1 mg/kg | No significant effect | [1][3][4] |
| 1 mg/kg | Significantly enhanced alternation | [1][3][4][7] | |
| 3 mg/kg | Significantly enhanced alternation | [1][3][4][7] | |
| Place-Response Switch Test | 1 mg/kg | Enhanced strategy switching | [4][8] |
| 3 mg/kg | Enhanced strategy switching | [4][8] |
Experimental Protocols
Formulation of this compound for In Vivo Dosing
This protocol describes the preparation of a clear solution of PRX-07034 for intraperitoneal injection in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of PRX-07034 in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Note: This protocol yields a clear solution of at least 2.08 mg/mL. Adjustments may be necessary based on the desired final concentration.[1]
In Vivo Study Workflow for Cognitive Assessment
The following diagram outlines a typical experimental workflow for assessing the pro-cognitive effects of PRX-07034 in a rat model.
Protocol for Delayed Spontaneous Alternation Task
This task is used to assess spatial working memory in rodents.
Apparatus:
-
A Y-maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120° angles from each other.
Procedure:
-
Habituation: Allow each rat to explore the maze for a set period (e.g., 5 minutes) one day prior to testing.
-
Dosing: On the test day, administer this compound (0.1, 1, or 3 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the maze.[1][4]
-
Testing:
-
Place the rat at the end of one arm (the "start arm") and allow it to freely explore the maze for a defined period (e.g., 8 minutes).
-
An arm entry is recorded when all four paws of the rat are within the arm.
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, then B, then C).
-
Calculate the percentage of alternation as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
Also, record the total number of arm entries as a measure of general locomotor activity.
-
Expected Outcome:
-
Effective doses of PRX-07034 (1 and 3 mg/kg) are expected to significantly increase the percentage of spontaneous alternations compared to the vehicle control group, without significantly affecting the total number of arm entries.[3][4] This indicates an improvement in working memory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing PRX-07034 Hydrochloride for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, demonstrating potential for enhancing cognitive function and memory.[1][2] This document provides detailed application notes and protocols for the preparation of this compound for intraperitoneal (i.p.) injection in preclinical research settings, primarily focusing on rodent models. The information compiled herein is intended to ensure consistent and effective formulation for in vivo studies.
PRX-07034 acts by blocking the 5-HT6 receptor, which is predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex. This antagonism is believed to modulate the release of key neurotransmitters like acetylcholine (B1216132) and glutamate, thereby influencing neuronal signaling and synaptic plasticity.[3]
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties and solubility of this compound is crucial for appropriate formulation.
| Property | Value | Source |
| Molecular Formula | C21H29Cl2N3O4S | [4] |
| Molecular Weight | 490.44 g/mol | [4][5] |
| Solubility in DMSO | ≥ 10 mg/mL (20.39 mM) | [4] |
| Solubility in Water | 4.76 mg/mL (9.71 mM) (requires sonication) | [1] |
| In Vivo Formulation (Vehicle 1) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [4] |
| Achievable Concentration (Vehicle 1) | ≥ 1 mg/mL (2.04 mM) | [4] |
| In Vivo Formulation (Vehicle 2) | Sterile Water | [6] |
Signaling Pathway of this compound
This compound exerts its effects by antagonizing the 5-HT6 receptor. This receptor is primarily coupled to a Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Downstream of PKA, the signaling cascade can involve the activation of other kinases such as Extracellular signal-regulated kinase (ERK) through a Fyn-dependent pathway, and the modulation of transcription factors like c-Jun.[3][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRX-07034 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PRX-07034 Hydrochloride in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and highly selective 5-HT6 receptor antagonist, with a Ki of 4-8 nM and an IC50 of 19 nM.[1] The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[2][3] Antagonism of this receptor has been shown to enhance cognitive functions, making PRX-07034 a compound of interest for research into cognitive enhancement and potential therapeutic applications in disorders characterized by cognitive deficits.[4][5] These application notes provide a detailed protocol for utilizing this compound in the novel object recognition (NOR) test, a widely used behavioral assay to assess recognition memory in rodents.
Mechanism of Action: 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gs alpha subunit.[6] Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] As an antagonist, PRX-07034 binds to the 5-HT6 receptor without activating it, thereby blocking the downstream signaling cascade initiated by serotonin. This blockade is believed to modulate the activity of various neurotransmitter systems.[2] Specifically, 5-HT6 receptor antagonists can lead to an increase in the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory processes.[2] This effect is thought to be mediated through the disinhibition of GABAergic interneurons.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRX-07034 Hydrochloride in Delayed Spontaneous Alternation Task (DSAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and highly selective 5-HT6 receptor antagonist, with a Ki of 4-8 nM and an IC50 of 19 nM.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with learning and memory, making it a key target for cognitive enhancement.[2] Antagonism of this receptor is believed to modulate cholinergic and glutamatergic neurotransmission, pathways critical for cognitive processes.[2] The delayed spontaneous alternation task (DSAT) is a behavioral paradigm used to assess spatial working memory in rodents.[3][4][5][6] This task leverages the innate tendency of rodents to explore novel environments.[5] By introducing a delay between choices, the task specifically probes the animal's ability to hold information over a short period.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the DSAT to evaluate its potential as a cognitive enhancer.
Mechanism of Action
PRX-07034 acts as a selective antagonist at the 5-hydroxytryptamine (serotonin) receptor subtype 6 (5-HT6).[1][7][8] Blockade of 5-HT6 receptors has been shown to increase acetylcholine (B1216132) and glutamate (B1630785) levels in brain regions crucial for memory, which is a proposed mechanism for its pro-cognitive effects.[2] PRX-07034 demonstrates high selectivity for the 5-HT6 receptor, with over 100-fold greater affinity compared to other serotonin (B10506) receptor subtypes and 68 other G-protein coupled receptors, ion channels, and transporters.[7][8]
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of PRX-07034 on performance in the delayed spontaneous alternation task in rats.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Alternation (%) | Standard Error of the Mean (SEM) | P-value vs. Vehicle |
| Vehicle | - | 6 | 62.5 | 3.5 | - |
| PRX-07034 | 0.1 | 6 | 65.0 | 4.0 | > 0.05 |
| PRX-07034 | 1.0 | 6 | 82.5 | 3.0 | < 0.01 |
| PRX-07034 | 3.0 | 6 | 85.0 | 2.5 | < 0.01 |
Data adapted from Mohler et al. (2012). Psychopharmacology, 220(4), 687-697.[7]
Experimental Protocols
Delayed Spontaneous Alternation Task (DSAT) Protocol
This protocol is designed to assess the effects of PRX-07034 on spatial working memory in rats using a T-maze.
1. Materials:
-
T-maze apparatus
-
Animal subjects (e.g., adult male Long-Evans rats)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Stopwatch
-
70% ethanol (B145695) for cleaning
2. Animal Preparation:
-
House animals individually to monitor food intake and body weight.
-
Handle animals for several days prior to the experiment to habituate them to the researcher.
-
Food restrict animals to 85-90% of their free-feeding body weight to increase motivation. Water should be available ad libitum.
-
Maintain a regular light-dark cycle (e.g., 12:12 hours).
3. Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to achieve the desired concentrations (e.g., 0.1, 1.0, and 3.0 mg/mL for a 1 mL/kg injection volume).
-
Administer PRX-07034 or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the behavioral testing.[8][9]
4. Behavioral Testing Procedure:
-
Habituation: On the day before testing, allow each rat to explore the T-maze freely for 10 minutes to acclimate to the apparatus.
-
Testing:
-
Place the rat in the start arm of the T-maze.
-
Allow the rat to choose one of the goal arms (e.g., left or right).
-
Once the rat has entered a goal arm with all four paws, confine it to that arm for 30 seconds by lowering a guillotine door.
-
Remove the rat from the arm and return it to its home cage for a predetermined delay period (e.g., 60 seconds).[3]
-
After the delay, place the rat back in the start arm and allow it to choose a goal arm again.
-
A correct alternation is recorded if the rat enters the arm opposite to its initial choice. An incorrect choice is recorded if it re-enters the same arm.
-
The percent alternation is calculated as: (Number of Correct Alternations / Total Number of Opportunities) x 100.
-
The number of arm entries can also be recorded as a measure of locomotor activity.[7]
-
-
Cleaning: Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed Alternation Task for the Study of Spatial Working and Long Term Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed Alternation Task for the Study of Spatial Working and Long Term Memory in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delayed alternation task [panlab.com]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PRX-07034 Hydrochloride in an In Vitro cAMP Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PRX-07034 hydrochloride in an in vitro cyclic adenosine (B11128) monophosphate (cAMP) assay. This document outlines the mechanism of action of PRX-07034, its pharmacological properties, and a detailed protocol for assessing its antagonist activity at the serotonin (B10506) 6 (5-HT6) receptor.
Introduction
This compound is a potent and highly selective antagonist of the 5-HT6 receptor.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cAMP levels. By antagonizing this receptor, PRX-07034 blocks the serotonin-induced production of cAMP, making it a valuable tool for studying the physiological roles of the 5-HT6 receptor and for the development of therapeutics targeting cognitive enhancement and other central nervous system disorders.[1][4][5]
Principle of the cAMP Assay
The in vitro cAMP assay is a fundamental tool for studying the functional consequences of GPCR activation or inhibition. The assay quantifies the intracellular concentration of cAMP, a critical second messenger. For the 5-HT6 receptor, agonist stimulation increases cAMP levels. The antagonist activity of PRX-07034 is determined by its ability to inhibit the agonist-induced rise in cAMP.[6][7] Various detection technologies can be employed, including Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescence-based assays (e.g., cAMP-Glo™).[8][9][10]
The HTRF assay is a competitive immunoassay where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[8][10] A decrease in the HTRF signal is proportional to the amount of cAMP produced. Bioluminescent assays, such as the cAMP-Glo™ Assay, utilize a luciferase-based system where the amount of light generated is inversely proportional to the level of cAMP.[7][9]
Data Presentation
The following tables summarize the quantitative data for this compound based on published findings.
Table 1: Receptor Binding Affinity and Functional Activity of PRX-07034
| Parameter | Value | Receptor/Assay | Cell Line | Reference |
| Ki | 4–8 nM | 5-HT6 Receptor | - | [1][2] |
| IC50 | 19 nM | cAMP Antagonist Activity | Transfected HEK-293 cells | [1][2][4] |
Table 2: Selectivity Profile of PRX-07034
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 420 | [2] |
| 5-HT1B | 260 | [2] |
| Dopamine D3 | 71 | [1][2] |
Experimental Protocols
This section provides a detailed methodology for an in vitro cAMP assay to determine the antagonist activity of this compound. This protocol is based on the use of HEK-293 cells transfected with the human 5-HT6 receptor.
Materials and Reagents
-
HEK-293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
5-HT (Serotonin) as the agonist
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or cAMP-Glo™ Assay kit)
-
96- or 384-well white opaque microplates
-
Plate reader compatible with the chosen assay technology
Cell Preparation
-
Culture HEK-293 cells expressing the human 5-HT6 receptor in appropriate flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay buffer and determine the cell density.
-
Dilute the cell suspension to the desired concentration (typically 2,000-10,000 cells per well, to be optimized for the specific assay).
Antagonist Assay Protocol
-
Compound Plating : Prepare serial dilutions of this compound in the assay buffer. Add a fixed volume (e.g., 5 µL) of the diluted antagonist to the wells of the microplate. Include a vehicle control (assay buffer without the antagonist).
-
Cell Seeding : Add a specific volume (e.g., 10 µL) of the cell suspension to each well.
-
Pre-incubation : Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Stimulation : Prepare a solution of 5-HT at a concentration that elicits a submaximal response (EC80 is commonly used). Add a fixed volume (e.g., 5 µL) of the 5-HT solution to all wells except for the basal control wells (which receive assay buffer instead).
-
Incubation : Incubate the plate for 30 minutes at 37°C to stimulate cAMP production.
-
cAMP Detection : Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Acquisition : Read the plate on a compatible plate reader.
Data Analysis
-
Normalize the data to the control wells (basal and stimulated).
-
Plot the response (e.g., HTRF ratio or luminescence signal) against the log concentration of PRX-07034.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of PRX-07034.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: 5-HT6 Receptor Signaling Pathway and PRX-07034 Antagonism.
Caption: Experimental Workflow for the In Vitro cAMP Antagonist Assay.
References
- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRX-07034 - Wikipedia [en.wikipedia.org]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. cAMP-Glo™ Assay [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. cAMP-Glo™ Assay Protocol [promega.sg]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using PRX-07034 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in brain regions associated with learning and memory.[2] This localization has made it a significant target for drug discovery in the context of cognitive disorders such as Alzheimer's disease and schizophrenia.[3][4] Antagonists of the 5-HT6 receptor, like PRX-07034, have demonstrated pro-cognitive effects in preclinical models.[4][5][6]
These application notes provide detailed protocols for key cell-based assays to characterize the antagonist activity of this compound at the 5-HT6 receptor. The provided methodologies are essential for determining the potency and selectivity of this compound, crucial for the advancement of novel therapeutics.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the binding affinity and functional potency of this compound against the 5-HT6 receptor and its selectivity over other receptors.
Table 1: Binding Affinity and Functional Potency of PRX-07034
| Parameter | Value | Cell Line | Notes |
| Ki | 4-8 nM | - | A measure of the binding affinity to the 5-HT6 receptor.[1][5] |
| IC50 | 19 nM | HEK-293 cells | The concentration causing 50% inhibition of 5-HT induced cAMP accumulation.[1][5][6] |
Table 2: Selectivity Profile of PRX-07034
| Receptor | Ki (nM) | IC50 (µM) |
| 5-HT1A | 420 | - |
| 5-HT1B | 260 | - |
| 5-HT1D | 2800 | - |
| 5-HT2A | - | 2.5 |
| 5-HT2B | - | 2.5 |
| 5-HT2C | - | 3.7 |
| Dopamine D3 | 71 | 4.8 |
| Histamine H2 | 640 | >10 |
| Opioid μ | 450 | 19 (EC50, agonistic) |
Data compiled from multiple sources.[1][5] PRX-07034 demonstrates over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other GPCRs, ion channels, and transporters.[5]
Signaling Pathway and Experimental Workflow Diagrams
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor canonically couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[7] PRX-07034, as an antagonist, blocks this signaling cascade initiated by serotonin (B10506) (5-HT).
Caption: Canonical 5-HT6 receptor signaling pathway.
Experimental Workflow: cAMP Accumulation Assay
This workflow outlines the key steps in determining the antagonist activity of PRX-07034 by measuring its ability to inhibit agonist-induced cAMP production.
Caption: Workflow for a cAMP accumulation assay.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (TR-FRET)
This protocol is designed to measure the antagonist effect of PRX-07034 on 5-HT-induced cAMP production in HEK-293 cells stably expressing the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation Buffer (e.g., HBSS, 20 mM HEPES)
-
This compound
-
Serotonin (5-HT)
-
cAMP detection kit (e.g., TR-FRET based)
-
384-well plates (white, low-volume)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation:
-
Compound Addition:
-
Prepare serial dilutions of this compound in Stimulation Buffer at 4 times the final desired concentration.
-
Add 2.5 µL of the PRX-07034 solution to the appropriate wells.[7]
-
For control wells, add 2.5 µL of Stimulation Buffer.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a 5-HT solution in Stimulation Buffer at 4 times the final EC80 concentration (the concentration that gives 80% of the maximal response, determined in a separate agonist dose-response experiment).
-
Add 2.5 µL of the 5-HT solution to all wells except the non-stimulated control wells.[7]
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection (example using a TR-FRET kit):
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm and 615 nm.[7]
-
Calculate the 665/615 nm emission ratio.
-
Plot the emission ratio against the logarithm of the PRX-07034 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]
-
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of PRX-07034 for the 5-HT6 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[3]
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).[3]
-
This compound
-
Non-specific Binding Control: 10 µM Methiothepin.[3]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[3]
-
96-well plates
-
Filtration apparatus (cell harvester)
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in binding buffer to a final concentration of 10-20 µg of protein per well.[3]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[3]
-
Competition Binding: Add 50 µL of PRX-07034 at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[3]
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[3]
-
-
Filtration:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the filters to soak for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[3]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the PRX-07034 concentration.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
PRX-07034 Hydrochloride: Application Notes and Protocols for Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the solubility of PRX-07034 hydrochloride in Dimethyl Sulfoxide (DMSO) and water. This compound is a potent and highly selective 5-HT6 receptor antagonist, a target of significant interest for cognitive enhancement and other neurological disorders.[1][2][3] Accurate solubility data is crucial for the design and execution of in vitro and in vivo studies.
Introduction
This compound acts as a selective antagonist at the serotonin (B10506) 6 (5-HT6) receptor, with a Ki value between 4 and 8 nM and an IC50 of 19 nM.[1] The 5-HT6 receptor is primarily expressed in the brain and is implicated in cognitive processes. Antagonism of this receptor is a promising therapeutic strategy for improving memory and cognitive function. Understanding the solubility of this compound in commonly used laboratory solvents is a critical first step in preclinical research and development.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in DMSO and water. It is important to note that solubility can be influenced by factors such as temperature, pH, and the use of agitation methods like sonication or vortexing.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions/Notes |
| DMSO | 10 | 20.39 | Sonication is recommended.[4] |
| DMSO | 31.25 | 63.72 | - |
| DMSO | 49.04 | 100 | - |
| Water | 4.76 | 9.71 | Requires sonication.[1] |
| Water | 9.81 | 20 | Requires gentle warming. |
Signaling Pathway
This compound exerts its effects by blocking the 5-HT6 receptor, a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit. Inhibition of this receptor prevents the activation of adenylyl cyclase, thereby reducing the intracellular production of cyclic AMP (cAMP). This modulation of the cAMP signaling cascade is believed to underlie the cognitive-enhancing effects of 5-HT6 receptor antagonists.
Experimental Protocols
This section provides a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in DMSO and water.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized or distilled water
-
Vortex mixer
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Protocol for Thermodynamic Solubility Determination:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound powder into separate glass vials for each solvent (DMSO and water). An amount that is visibly in excess of what is expected to dissolve is recommended.
-
Add a known volume of the respective solvent (e.g., 1 mL) to each vial.
-
Cap the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
References
Application Notes and Protocols for In Vivo Formulation of PRX-07034 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-07034 hydrochloride is a potent and highly selective antagonist of the 5-HT6 receptor, with a Ki of 4-8 nM and an IC50 of 19 nM.[1] It has demonstrated potential in enhancing cognitive functions such as working memory and cognitive flexibility, making it a compound of interest for neurological research.[1][2][3] Due to its physicochemical properties, this compound can present challenges for in vivo formulation, requiring specific excipients to achieve a stable and administrable solution.
This document provides detailed application notes and protocols for the in vivo formulation of this compound using a vehicle composed of Polyethylene (B3416737) Glycol 300 (PEG300) and Tween 80.
Data Presentation
The following tables summarize key quantitative data for this compound and a recommended in vivo formulation.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 490.44 g/mol | |
| Chemical Formula | C21H28ClN3O4S.HCl | |
| 5-HT6 Receptor Ki | 4-8 nM | [1][2] |
| 5-HT6 Receptor IC50 | 19 nM | [1] |
| Solubility in Water | 9.81 mg/mL (20 mM) with gentle warming | |
| Solubility in DMSO | 49.04 mg/mL (100 mM) |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent to create a concentrated stock solution. |
| PEG300 | 40% | Co-solvent to maintain solubility of the compound. |
| Tween 80 | 5% | Surfactant to enhance stability and prevent precipitation. |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle to achieve the final desired concentration and isotonicity. |
| Achieved Solubility | ≥ 2.08 mg/mL (4.24 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a clear solution of this compound suitable for in vivo studies. The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 1.5 mL, 2 mL, or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Based on the desired final concentration in the dosing solution, calculate the required concentration of the DMSO stock solution. It is recommended to prepare a stock solution that is 10 times the final concentration.
-
For example, to prepare a final dosing solution of 2 mg/mL, prepare a 20 mg/mL stock solution in DMSO.
-
Weigh the appropriate amount of this compound and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution. The resulting stock solution should be a clear solution.
-
-
Sequential Addition of Excipients (for 1 mL of final formulation):
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound stock solution in DMSO.
-
Vortex the mixture thoroughly until it is a homogenous solution.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again vigorously to ensure the surfactant is evenly dispersed.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
Vortex one final time to ensure the final formulation is a clear and homogenous solution.
-
-
Final Check and Use:
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
It is highly recommended to prepare the final working solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the formulation at 2-8°C, protected from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Mandatory Visualizations
Caption: Workflow for the preparation of the in vivo formulation of this compound.
Caption: Postulated mechanism of cognitive enhancement by PRX-07034.
Application Notes
-
Role of Excipients:
-
PEG300: A water-miscible polyethylene glycol that acts as a co-solvent to maintain the solubility of hydrophobic compounds like PRX-07034 in an aqueous-based formulation.
-
Tween 80: A non-ionic surfactant that improves the stability of the formulation by preventing the drug from precipitating out of the solution, especially upon dilution in biological fluids.
-
-
Route of Administration: The described formulation is generally suitable for intraperitoneal (i.p.) and oral (p.o.) administration in rodent models. For intravenous (i.v.) administration, further dilution and characterization are recommended to avoid potential precipitation and ensure safety.
-
Troubleshooting:
-
Precipitation: If precipitation occurs during preparation, ensure the sequential addition of solvents is followed correctly. Gentle warming and sonication can be employed to aid dissolution. Preparing the formulation fresh is the best practice to avoid precipitation issues.
-
Viscosity: The formulation will have a higher viscosity than a simple aqueous solution due to the presence of PEG300. Ensure an appropriate gauge needle is used for administration to avoid difficulty with injection.
-
-
In Vivo Efficacy: In vivo studies in rats have shown that PRX-07034, at doses of 1 and 3 mg/kg, significantly enhances delayed spontaneous alternation, a measure of working memory, and improves cognitive flexibility.[1][4][5][6]
-
Mechanism of Action: As a 5-HT6 receptor antagonist, PRX-07034 is thought to enhance cognitive function by modulating multiple neurotransmitter systems.[4] Blockade of 5-HT6 receptors can lead to an increase in cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. PRX-07034 - Wikipedia [en.wikipedia.org]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-07034 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the long-term stability and storage of PRX-07034 hydrochloride solutions. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development applications.
Introduction
This compound is a potent and highly selective 5-HT6 receptor antagonist.[1][2] Its primary mechanism of action involves blocking the serotonin (B10506) 6 (5-HT6) receptor, which is almost exclusively expressed in the central nervous system. This antagonism modulates the release of other key neurotransmitters, including acetylcholine (B1216132) and glutamate, which are vital for cognitive processes. Due to its role in enhancing cholinergic and glutamatergic neurotransmission, PRX-07034 is a valuable tool for investigating cognitive function and has been explored for its therapeutic potential in various neurological and psychiatric disorders.
Long-Term Stability and Storage
While specific quantitative long-term stability data for this compound in various solutions is not extensively published, the following recommendations are based on manufacturer guidelines and general best practices for similar compounds.
Summary of Storage Conditions
For optimal stability, this compound in both solid form and in solution should be stored under the conditions summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[2] |
| Stock Solution (DMSO) | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution (DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Aqueous Solutions | 2-8°C | Prepare Fresh | Recommended for immediate use. If short-term storage is necessary, protect from light. |
Note: It is highly recommended that researchers perform their own stability studies for this compound in their specific experimental buffers and conditions if long-term storage of working solutions is required.
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 490.44 g/mol .
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.904 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended in the table above.
Protocol for Preparation of Aqueous Working Solutions
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Artificial Cerebrospinal Fluid (aCSF))
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the desired aqueous buffer to achieve the final working concentration.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
-
-
Prepare the working solution fresh on the day of the experiment.
-
If the working solution is not for immediate use, store it at 2-8°C, protected from light, for the shortest possible duration. A preliminary stability test for your specific buffer and storage conditions is recommended.
Signaling Pathway and Experimental Workflow
Signaling Pathway of PRX-07034
The following diagram illustrates the proposed signaling pathway through which PRX-07034, as a 5-HT6 receptor antagonist, exerts its effects on neurotransmission. Blockade of the 5-HT6 receptor leads to a disinhibition of cholinergic and glutamatergic neurons, resulting in increased release of acetylcholine and glutamate. This, in turn, is thought to enhance cognitive functions such as learning and memory.
Experimental Workflow for Long-Term Stability Assessment
The following diagram outlines a general workflow for conducting a long-term stability study of this compound solutions. This protocol can be adapted for different solvents, concentrations, and storage conditions.
References
Measuring Brain Penetration of PRX-07034 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the brain penetration of PRX-07034 hydrochloride, a selective 5-HT6 receptor antagonist. The protocols outlined below are based on established methodologies for determining the brain-to-plasma concentration ratio of small molecules in preclinical animal models.
Introduction
PRX-07034 is a potent and selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic effects in cognitive enhancement.[1] The 5-HT6 receptor is exclusively expressed in the central nervous system (CNS), making it a key target for neurological and psychiatric disorders.[2] Effective target engagement within the CNS necessitates that the drug molecule can efficiently cross the blood-brain barrier (BBB). Therefore, quantifying the brain penetration of PRX-07034 is a critical step in its preclinical development. This document details the protocols for in vivo studies in rats to determine the brain-to-serum concentration ratio, a key indicator of BBB penetration.
Quantitative Data Summary
The following table summarizes the brain penetration data for this compound based on preclinical studies in rats.
| Compound | Dose (mg/kg) | Time Post-Injection (min) | Mean Serum Concentration (ng/mL ± SEM) | Mean Brain Concentration (ng/g tissue ± SEM) | Brain:Serum Ratio | Reference |
| PRX-07034 | 3 | 30 | 549.0 ± 68.3 | 55 ± 15.7 | 0.1:1 | [3] |
Signaling Pathway of 5-HT6 Receptor Antagonism
PRX-07034 acts as an antagonist at the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gαs protein.[4] Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). By antagonizing this receptor, PRX-07034 is expected to inhibit this signaling cascade. The 5-HT6 receptor has also been shown to interact with other signaling pathways, including the mTOR and Fyn tyrosine kinase pathways.[2][5]
Caption: 5-HT6 Receptor Signaling Pathway and the inhibitory action of PRX-07034.
Experimental Protocols
The following protocols describe the in vivo procedures for determining the brain penetration of this compound in rats.
In Vivo Dosing and Sample Collection
This protocol outlines the administration of PRX-07034 to rats and the subsequent collection of blood and brain tissue.
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, sterile water)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Syringes and needles for administration
-
Anesthesia (e.g., isoflurane)
-
Tubes for blood collection (e.g., with anticoagulant)
-
Surgical tools for brain extraction
-
Dry ice or liquid nitrogen for snap-freezing
-
Saline for perfusion (optional)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.
-
Drug Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer PRX-07034 to the rats at the specified dose (e.g., 3 mg/kg) via the desired route (e.g., intraperitoneal injection).
-
Sample Collection Time Point: At the predetermined time point post-administration (e.g., 30 minutes), anesthetize the rat.
-
Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant.
-
Perfusion (Optional but Recommended): To remove blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline.[6]
-
Brain Extraction: Immediately following blood collection (and perfusion, if performed), decapitate the animal and carefully dissect the entire brain.
-
Sample Processing:
-
Blood: Centrifuge the blood sample to separate the plasma or allow it to clot to collect serum.
-
Brain: Rinse the brain with ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen or on dry ice.
-
-
Storage: Store all samples at -80°C until analysis.
Brain Tissue Homogenization
This protocol describes the preparation of brain tissue homogenate for subsequent analysis.
Materials:
-
Frozen rat brain tissue
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer (e.g., bead beater, sonicator)[7]
-
Centrifuge
Procedure:
-
Preparation: On ice, add a measured weight of frozen brain tissue to a pre-chilled tube containing a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight).[8]
-
Homogenization: Homogenize the tissue until no visible tissue clumps remain.[9][10] Keep the sample on ice throughout the process to prevent degradation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant (the brain homogenate) for analysis.
-
Storage: Store the brain homogenate at -80°C if not proceeding immediately to analysis.
Quantification of PRX-07034 by LC-MS/MS
This protocol provides a general framework for the quantification of PRX-07034 in serum/plasma and brain homogenate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
Materials:
-
Serum/plasma and brain homogenate samples
-
Internal standard (a stable isotope-labeled version of PRX-07034 is ideal)
-
Acetonitrile (B52724) or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small aliquot of serum/plasma or brain homogenate, add the internal standard.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate PRX-07034 from matrix components.
-
Optimize the mass spectrometer settings for the detection and quantification of PRX-07034 and the internal standard using Multiple Reaction Monitoring (MRM).[13]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PRX-07034 spiked into blank matrix (serum/plasma and brain homogenate).
-
Quantify the concentration of PRX-07034 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
-
Calculation of Brain:Serum Ratio:
-
Calculate the concentration of PRX-07034 in the brain homogenate (ng/g of tissue) and in the serum (ng/mL).
-
Determine the brain:serum ratio by dividing the brain concentration by the serum concentration.
-
Experimental Workflow
The following diagram illustrates the overall workflow for determining the brain penetration of PRX-07034.
Caption: Experimental workflow for measuring the brain penetration of PRX-07034.
References
- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. nextadvance.com [nextadvance.com]
- 8. benchchem.com [benchchem.com]
- 9. sisweb.com [sisweb.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies with PRX-07034 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting electrophysiological studies with PRX-07034 hydrochloride, a potent and selective 5-HT6 receptor antagonist. This document outlines the pharmacological profile of PRX-07034, detailed protocols for key electrophysiological experiments, and expected outcomes based on studies of similar 5-HT6 receptor antagonists.
Introduction to this compound
PRX-07034 is a high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system.[1][2] The 5-HT6 receptor is a promising target for cognitive enhancement and the treatment of neurodegenerative and psychiatric disorders. Blockade of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[3] PRX-07034 has demonstrated pro-cognitive effects in preclinical models, making it a valuable tool for investigating the role of the 5-HT6 receptor in neuronal function.[1][2][4]
Pharmacological Profile of PRX-07034
A clear understanding of the binding affinity and functional activity of PRX-07034 is essential for designing and interpreting electrophysiological experiments.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 4-8 nM | [1][2] |
| Functional Antagonism (IC50) | 19 nM | [1][2][5] |
| Selectivity | >100-fold for 5-HT6 over 68 other GPCRs, ion channels, and transporters | [1] |
| Notable Off-Target Binding (Ki) | Dopamine D3: 71 nM, 5-HT1B: 260 nM | [1][2] |
Signaling Pathway and Mechanism of Action
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, PRX-07034 blocks this constitutive activity and prevents the binding of the endogenous agonist serotonin (5-HT), thereby reducing cAMP production. This modulation of the cAMP pathway is thought to underlie the downstream effects on neuronal excitability and synaptic plasticity.
References
- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
Dissolving PRX-07034 Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution of PRX-07034 hydrochloride for use in cell culture experiments. Adherence to these protocols is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Product Information
-
Compound Name: this compound
-
Molecular Weight: 490.44 g/mol
-
CAS Number: 903580-39-2
-
Mechanism of Action: PRX-07034 is a potent and highly selective antagonist of the 5-HT6 receptor, with a Ki (binding affinity) value between 4-8 nM and an IC50 of 19 nM.[1][2][3] It has been shown to enhance cognitive functions such as working memory and cognitive flexibility.[2][3][4][5] In functional assays, it demonstrates antagonist activity by affecting cyclic AMP quantification without altering basal levels.[1][3][6]
Solubility Data
Successful preparation of this compound stock solutions depends on the selection of an appropriate solvent. The following table summarizes the solubility of the compound in commonly used solvents for in vitro studies.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Considerations |
| DMSO | 31.25 - 100 | 63.72 - 100 | Sonication, gentle warming, and heating to 60°C may be required to achieve higher concentrations.[1][2][7] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| Water | 4.76 - 9.81 | 9.71 - 20 | Gentle warming and sonication are necessary to aid dissolution.[2][7] If water is used as the solvent for a stock solution, it is recommended to filter-sterilize the working solution through a 0.22 µm filter before use.[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.9044 mg of the compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonication is recommended to facilitate dissolution.[1]
-
Alternatively, gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. For higher concentrations, heating up to 60°C may be necessary.[2][7] Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Immediate Use: It is recommended to prepare the working solution immediately before use.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound as a 5-HT6 receptor antagonist.
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRX-07034 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-07034 Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PRX-07034 hydrochloride, a potent and selective 5-HT6 receptor antagonist, in primary neuronal cultures. This document outlines the mechanism of action, offers detailed experimental protocols for treatment and analysis, and presents key quantitative data to facilitate robust experimental design and interpretation.
Introduction
This compound is a high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor, with a Ki value between 4 and 8 nM and an IC50 of 19 nM.[1] The 5-HT6 receptor, a G-protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system, is a key modulator of cognitive function and neuronal signaling. Blockade of this receptor by PRX-07034 has been shown to enhance cognitive flexibility and working memory in preclinical models.[1] In primary neuronal cultures, PRX-07034 serves as a valuable tool to investigate the downstream effects of 5-HT6 receptor inhibition on neuronal signaling, morphology, and function.
Data Presentation
The following tables summarize the in vitro binding affinities and functional activity of this compound, providing a basis for determining appropriate working concentrations in primary neuronal culture experiments.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Target | Parameter | Value | Species | Reference |
| 5-HT6 Receptor | Ki | 4-8 nM | Human | [1] |
| 5-HT6 Receptor | IC50 (cAMP assay) | 19 nM | HEK-293 cells | [1] |
| Dopamine D3 Receptor | Ki | 71 nM | Human | [1] |
| 5-HT1B Receptor | Ki | 260 nM | Human | [1] |
| 5-HT1A Receptor | Ki | 420 nM | Human | [1] |
| Histamine H2 Receptor | Ki | 0.64 µM | Guinea pig | [1] |
| Opioid μ Receptor | Ki | 0.45 µM | Human | [1] |
| 5-HT2A Receptor | IC50 | 2.5 µM | Not Specified | [1] |
| 5-HT2B Receptor | IC50 | 2.5 µM | Not Specified | [1] |
| 5-HT2C Receptor | IC50 | 3.7 µM | Not Specified | [1] |
Signaling Pathways and Experimental Workflow
The primary signaling pathway initiated by the 5-HT6 receptor involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). As an antagonist, PRX-07034 blocks this pathway. The experimental workflow detailed below provides a comprehensive approach to investigating the effects of PRX-07034 on primary neurons.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO at a concentration of 10 mg/mL (20.39 mM).[2]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.904 mg of this compound (MW: 490.44 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Treatment of Primary Neuronal Cultures
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal) plated on appropriate culture vessels
-
Complete neuronal culture medium
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Culture primary neurons to the desired stage of development (days in vitro, DIV).
-
On the day of the experiment, prepare working solutions of PRX-07034 by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations. A suggested starting range for dose-response experiments is 1 nM to 1 µM.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of PRX-07034 used.
-
Carefully remove a portion of the existing culture medium from each well and replace it with the medium containing the appropriate concentration of PRX-07034 or the vehicle control.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2 for the desired duration. Incubation times can range from minutes for acute signaling studies to several days for morphological or viability assays.
Protocol for cAMP Assay
Objective: To quantify the effect of PRX-07034 on intracellular cAMP levels in primary neurons.
Materials:
-
Primary neurons treated with PRX-07034 and controls
-
A 5-HT6 receptor agonist (e.g., serotonin) to stimulate cAMP production
-
Commercially available cAMP ELISA kit
-
Lysis buffer provided with the kit or 0.1 M HCl
-
Microplate reader
Procedure:
-
Following treatment with PRX-07034 for the desired duration, stimulate the neurons with a 5-HT6 receptor agonist to induce cAMP production. A typical stimulation time is 15-30 minutes.
-
After stimulation, lyse the cells according to the cAMP assay kit manufacturer's instructions. This typically involves removing the culture medium and adding a lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's protocol. This generally involves the addition of cell lysates to a plate pre-coated with a cAMP antibody, followed by the addition of a labeled cAMP conjugate and a substrate for detection.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the concentration of cAMP in each sample based on a standard curve generated with known concentrations of cAMP.
Protocol for Immunocytochemistry to Assess Neuronal Morphology
Objective: To visualize and quantify changes in neuronal morphology (e.g., neurite outgrowth, dendritic complexity) following treatment with PRX-07034.
Materials:
-
Primary neurons cultured on coverslips and treated with PRX-07034 and controls
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., MAP2 for dendrites, Tau for axons)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After the desired incubation period with PRX-07034, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze neuronal morphology using appropriate imaging software.
Disclaimer
These protocols provide a general framework. Researchers should optimize specific parameters, such as cell density, compound concentrations, and incubation times, based on their specific primary neuronal culture system and experimental objectives. All procedures should be conducted in accordance with institutional guidelines and safety regulations.
References
Troubleshooting & Optimization
PRX-07034 Hydrochloride Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with PRX-07034 hydrochloride, achieving optimal solubility is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs) - Troubleshooting Solubility Issues
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: First, ensure you are using a recommended solvent. For this compound, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. If you are still experiencing issues, consider the following troubleshooting steps:
-
Increase Sonication Time: Sonication is often recommended to aid dissolution.[1] If the compound hasn't fully dissolved, try sonicating the solution for a longer duration.
-
Gentle Warming: For aqueous solutions, gentle warming can improve solubility.[2] Be cautious with temperature to avoid degradation. For DMSO, warming to 60°C can also be effective.[3]
-
Sequential Solvent Addition: When preparing co-solvent formulations, add and dissolve the compound in the primary solvent (e.g., DMSO) before adding the subsequent solvents.[1][4]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it in an aqueous buffer for my experiment. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your stock solution further.
-
Use a Co-solvent System: For in vivo studies or cell-based assays, a co-solvent system is often necessary. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This formulation can help maintain solubility in an aqueous environment.
-
Optimize the Dilution Process: When diluting, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
Q3: What are the maximum recommended concentrations for this compound in common solvents?
A3: The maximum solubility can vary between suppliers and batches. However, based on available data, the following concentrations are generally achievable:
-
In DMSO: Up to 100 mM.[2] Some sources report solubilities of 10 mg/mL (20.39 mM)[1] and 31.25 mg/mL (63.72 mM).[3][5]
-
In Water: Soluble up to 20 mM with gentle warming.[2] Another source indicates a solubility of 4.76 mg/mL (9.71 mM) with the use of ultrasound.[3]
Quantitative Solubility Data
For a clear comparison, the following table summarizes the solubility of this compound in various solvents.
| Solvent/Vehicle | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 49.04 | 100 | - |
| DMSO | 31.25 | 63.72 | Requires sonication and warming to 60°C[3] |
| DMSO | 10 | 20.39 | Sonication is recommended[1] |
| Water | 9.81 | 20 | Requires gentle warming[2] |
| Water | 4.76 | 9.71 | Requires sonication[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 2.04 | Sonication is recommended[1] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 4.24 | Clear solution[3] |
| 10% DMSO + 90% corn oil | ≥ 2.08 | ≥ 4.24 | Clear solution[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight is 490.44 g/mol .[1][2]
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in a sonicator bath until the solution is clear. Gentle warming can also be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] For use within a month, -20°C is suitable; for up to 6 months, -80°C is recommended.[4]
Protocol 2: Preparation of a 1 mg/mL this compound Formulation for In Vivo Studies
This protocol is based on a common co-solvent formulation.[1]
-
Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Sequential Addition: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
10% of the final volume with the this compound DMSO stock.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
Final Dissolution: Vortex the final mixture thoroughly. If necessary, sonicate briefly to ensure a clear and homogenous solution. This formulation should be prepared fresh before use.[1]
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Optimizing PRX-07034 Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of PRX-07034 hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[5][6][7] By blocking the 5-HT6 receptor, PRX-07034 can modulate the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are crucial for cognitive function.[5][6]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on its in vitro potency, a good starting point for concentration-response curves would be in the low nanomolar to low micromolar range. PRX-07034 has a reported binding affinity (Ki) of 4-8 nM and an IC50 of 19 nM in functional assays measuring cAMP production.[1][2][4][8][9] Therefore, a concentration range spanning from 1 nM to 10 µM is recommended to capture the full dose-response curve.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[4][10] For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM or 20.39 mM.[2] This stock can then be serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%).
Q4: Can this compound be toxic to cells at high concentrations?
A4: While PRX-07034 is a selective antagonist, high concentrations of any compound can potentially induce off-target effects or cytotoxicity. It is advisable to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell line and assay duration.[11] Assays such as MTT, LDH release, or ATP-based assays can be used for this purpose.[12][13]
Q5: What are some common issues encountered when optimizing this compound concentration?
A5: Common issues include:
-
Low potency or lack of effect: This could be due to suboptimal compound concentration, degradation of the compound, or issues with the assay system itself.
-
High background signal: This may be caused by non-specific binding or interference from the vehicle (e.g., DMSO).
-
Poor reproducibility: Inconsistent results can arise from variability in cell culture conditions, reagent preparation, or assay execution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | The concentration range is too low. | Expand the concentration range to higher values (e.g., up to 10 µM). Ensure your dose-response curve includes a sufficient number of data points to accurately determine the IC50.[8][9] |
| The compound has degraded. | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles. | |
| The assay is not sensitive enough. | Optimize your assay conditions. This may include adjusting cell seeding density, incubation times, or the concentration of the stimulating agonist (if applicable). | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell dispensing. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or medium. | |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment. Use precise pipetting techniques to minimize errors. | |
| Unexpected bell-shaped dose-response curve | Off-target effects at high concentrations. | High concentrations of this compound might engage other receptors, leading to confounding effects. PRX-07034 has moderate affinity for the D3 receptor (Ki = 71 nM).[1][2][8] Analyze your results carefully and consider if off-target effects could be contributing to the observed response. |
| Compound precipitation at high concentrations. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent system. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Cell Line |
| Ki (Binding Affinity) | 4 - 8 nM | Radioligand Binding | - |
| IC50 (Functional Antagonism) | 19 nM | cAMP Production | HEK-293 |
Data compiled from multiple sources.[1][2][4][8][9]
Table 2: Selectivity Profile of this compound
| Receptor | Binding Affinity (Ki) |
| 5-HT6 | 4 - 8 nM |
| Dopamine D3 | 71 nM |
| 5-HT1B | 260 nM |
| 5-HT1A | 420 nM |
| Opioid μ | 0.45 µM |
| Histamine H2 | 0.64 µM |
| 5-HT1D | 2.8 µM |
This table highlights the high selectivity of PRX-07034 for the 5-HT6 receptor.[1][2][8]
Experimental Protocols
Protocol 1: Determination of IC50 using a cAMP Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a functional assay measuring the inhibition of agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the 5-HT6 receptor.
-
Cell Culture: Culture HEK-293 cells stably or transiently expressing the human 5-HT6 receptor in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM. Also, prepare a solution of a 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes. c. Add the 5-HT6 receptor agonist to all wells except for the basal control wells. d. Incubate for a further 15-30 minutes. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: a. Normalize the data to the response of the agonist-only control (100%) and the basal control (0%). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using an MTT Assay
This protocol outlines the steps to assess the potential cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: 5-HT6 receptor signaling and the antagonistic action of PRX-07034.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. PRX-07034 - Wikipedia [en.wikipedia.org]
- 4. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRX-07034 | 903580-39-2 | 5-HT Receptor | MOLNOVA [molnova.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing PRX-07034 hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRX-07034 hydrochloride. The focus is on preventing and addressing potential precipitation issues when preparing aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
PRX-07034 is a potent and selective 5-HT6 receptor antagonist.[1] Like many amine-based pharmaceutical compounds, it is formulated as a hydrochloride salt to improve its aqueous solubility. However, the solubility of the hydrochloride salt can be sensitive to various experimental conditions, potentially leading to precipitation. This can alter the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.
Q2: What are the primary factors that can cause this compound to precipitate from an aqueous solution?
Several factors can lead to the precipitation of this compound:
-
pH Shifts: This is a critical factor. As an amine hydrochloride salt, PRX-07034 is most soluble in an acidic environment. If the pH of the solution increases, the hydrochloride salt can convert to its less soluble free base form, causing it to precipitate out of the solution.
-
Concentration: Exceeding the maximum solubility of this compound in a given solvent system will inevitably lead to precipitation.
-
Temperature: While gentle warming can aid in initial dissolution, a subsequent decrease in temperature can reduce solubility and cause the compound to precipitate. Conversely, some compounds can precipitate out of solution at higher temperatures.
-
Solvent Composition: The solubility of this compound is highly dependent on the solvent system used. Direct dilution of a DMSO stock solution into an aqueous buffer can cause "solvent-shift" precipitation.
-
Interactions with Other Components: Salts, proteins, or other components in your experimental media can interact with this compound and reduce its solubility.
Q3: What are the recommended solvents and starting concentrations for preparing this compound solutions?
The choice of solvent is crucial for preventing precipitation. Here is a summary of reported solubility data:
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 9.81 | 20 | Gentle warming may be required. |
| Water | 4.76 | 9.71 | Sonication may be needed.[2][3] |
| DMSO | 49.04 | 100 | Recommended for preparing high-concentration stock solutions. |
| DMSO | 31.25 | 63.72 | Ultrasonic and warming to 60°C may be necessary.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 | ≥ 4.24 | A common vehicle for in vivo studies.[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 4.24 | Cyclodextrins can enhance aqueous solubility.[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 | ≥ 4.24 | For lipid-based formulations.[3] |
Q4: How should I properly store stock solutions of this compound?
To maintain the integrity and solubility of your this compound stock solutions:
-
Short-term storage (1 month): Store at -20°C.
-
Long-term storage (6 months): Store at -80°C.
-
Protection: Always store in tightly sealed containers to prevent moisture absorption, especially for DMSO stocks.
-
Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles, which can promote precipitation.
Troubleshooting Guide: Preventing and Resolving Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound solutions.
Issue 1: Precipitation observed immediately upon dilution of a DMSO stock solution into an aqueous buffer.
-
Potential Cause: Solvent-shift precipitation. The compound is highly soluble in DMSO but crashes out when the percentage of the organic solvent is significantly reduced upon dilution in an aqueous medium.
-
Recommended Solutions:
-
Use a Co-solvent System: Instead of diluting directly into a simple aqueous buffer, use a formulation containing co-solvents and/or surfactants.
-
Decrease Final Concentration: The target concentration in your assay may be too high for the aqueous environment. Perform a solubility test in your final assay buffer to determine the maximum soluble concentration.
-
Modify the Dilution Method: Instead of adding a small volume of concentrated stock to a large volume of buffer, try adding the buffer to the stock solution gradually while vortexing.
-
Issue 2: A clear solution becomes cloudy or forms a precipitate over time.
-
Potential Cause:
-
pH Change: The pH of your solution may be drifting over time, especially in cell culture media due to metabolic activity or CO2 exchange.
-
Temperature Fluctuation: Moving the solution from a warmer preparation environment to a cooler storage or experimental setup can cause precipitation.
-
Slow Nucleation: The solution may be supersaturated, and precipitation occurs as nucleation sites form over time.
-
-
Recommended Solutions:
-
Buffer the Solution: Ensure your final solution is adequately buffered to a pH that maintains the solubility of the hydrochloride salt.
-
Maintain Constant Temperature: Equilibrate all components to the final experimental temperature before mixing.
-
Filter Sterilization: After preparation, filter the solution through a 0.22 µm filter. This can remove any microscopic particulates that could act as nucleation sites.
-
Issue 3: Difficulty in dissolving the this compound powder initially.
-
Potential Cause: Insufficient energy to break the crystal lattice of the solid.
-
Recommended Solutions:
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath). Avoid excessive heat, which could degrade the compound.
-
Vortexing: Ensure vigorous mixing during the addition of the solvent.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (MW: 490.44 g/mol ), you will need 4.9044 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution vigorously.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is for preparing a 1 mg/mL working solution suitable for in vivo studies.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mM this compound in DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture, preferably dropwise, while continuously vortexing to make a final volume of 1 mL.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use this solution fresh.
-
Visual Guides
References
Unexpected behavioral effects of PRX-07034 hydrochloride in rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PRX-07034 hydrochloride in rodent behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and clarify unexpected outcomes during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected behavioral effect of this compound in rodents?
A1: The primary expected behavioral effect of this compound, a potent and selective 5-HT6 receptor antagonist, is the enhancement of cognitive functions.[1][2][3] Specifically, studies in rats have demonstrated significant improvements in working memory and cognitive flexibility.[1][2][4]
Q2: Are there any "unexpected" or paradoxical behavioral effects associated with this compound?
A2: While the pro-cognitive effects are well-documented, some researchers might find its impact on feeding behavior unexpected. Studies have shown that chronic administration of PRX-07034 can reduce food intake and body weight in rats.[5] Additionally, the broader class of 5-HT6 receptor ligands can sometimes exhibit paradoxical effects, where both agonists and antagonists produce similar outcomes in certain behavioral models of anxiety and depression.[6] However, for PRX-07034 specifically, the main reported effects are cognitive enhancement.
Q3: My results with PRX-07034 are variable. What could be the cause?
A3: Variability in behavioral outcomes can stem from several factors. Ensure strict adherence to the experimental protocol, including precise dosing, administration route, and timing relative to behavioral testing. The genetic background of the rodent strain can also influence behavioral responses. Furthermore, the specific behavioral paradigm employed is crucial, as 5-HT6 receptor antagonists may show efficacy in some cognitive tests but not others.[7][8]
Q4: What is the mechanism of action of this compound?
A4: PRX-07034 acts as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][3][9] By blocking these receptors, which are primarily located in brain regions associated with learning and memory, it is thought to modulate the activity of other neurotransmitter systems, such as acetylcholine (B1216132) and glutamate, leading to improved cognitive function.[4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of cognitive enhancement at tested doses. | - Dose selection: The effective dose range in rats for cognitive enhancement is typically 1-3 mg/kg (i.p.).[1][2][4] Doses as low as 0.1 mg/kg may not be effective.[1][2] - Timing of administration: PRX-07034 is typically administered 30 minutes prior to behavioral testing.[1][2][11] - Behavioral assay sensitivity: The chosen cognitive task may not be sensitive to the effects of 5-HT6 receptor antagonism. Consider using assays like the delayed spontaneous alternation task or a place-response switch test.[1][2] | |
| Observed sedation or motor impairment. | - Off-target effects: Although highly selective, PRX-07034 has a moderate affinity for the dopamine (B1211576) D3 receptor.[1][9] At higher doses, this could potentially contribute to motor effects. - Vehicle effects: Ensure the vehicle used to dissolve PRX-07034 is inert and does not cause behavioral changes on its own. Sterile water has been used as a vehicle in published studies.[1] | |
| Unexpected changes in feeding behavior or body weight. | - Known pharmacological effect: 5-HT6 receptor antagonists, including PRX-07034, have been shown to reduce food intake and body weight, particularly with chronic administration.[5] This is a potential on-target effect and may not be "unexpected." |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Activity of PRX-07034
| Receptor/Assay | Ki (nM) | IC50 (nM) | Notes |
| 5-HT6 | 4-8[1][9] | 19[1][9] | Potent antagonist activity. |
| Dopamine D3 | 71[1][9] | 4800[9] | Moderate binding affinity, low antagonist activity. |
| 5-HT1B | 260[1] | ||
| 5-HT1A | 420[9] | ||
| Opioid μ-receptor | 450[9] | Very low agonist activity (EC50 = 19 µM).[1][9] |
Table 2: Behavioral Effects of PRX-07034 in Rats
| Behavioral Test | Dose (mg/kg, i.p.) | Key Finding |
| Delayed Spontaneous Alternation | 0.1 | No significant effect.[1][2] |
| 1 | Significant enhancement of alternation scores.[1][2] | |
| 3 | Significant enhancement of alternation scores.[1][2] | |
| Place-Response Switch Test (Switch Phase) | 1 | Significantly reduced perseverative and regressive errors.[1] |
| 3 | Significantly reduced perseverative and regressive errors.[1] | |
| Food Intake and Body Weight (Chronic Study) | Not specified | Reduced food intake and body weight in diet-induced obese rats.[5] |
Experimental Protocols
Delayed Spontaneous Alternation Task
This task is used to assess spatial working memory.
-
Apparatus: A T-maze with three identical arms.
-
Procedure:
-
Habituate the rat to the testing room for 5 minutes prior to the test.
-
Allow the rat to freely choose one arm of the maze.
-
Once the rat has entered an arm with all four paws, block the entrance to that arm for a 30-second delay period.
-
After the delay, remove the block and allow the rat to choose one of the remaining two arms.
-
Record the sequence of arm entries. A successful alternation is when the rat chooses a different arm in the second choice.
-
-
Drug Administration: Administer this compound (0.1, 1, or 3 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the maze.[1][2]
Place-Response Switch Test
This task assesses cognitive flexibility.
-
Apparatus: A cross-maze with four arms.
-
Acquisition Phase:
-
Train the rat to find a food reward based on either a "place" strategy (the reward is always in the same location) or a "response" strategy (the reward is always found by making the same turn, e.g., always turn right).
-
Continue training until the rat reaches a set criterion (e.g., a certain number of correct choices in a block of trials).
-
-
Switch Phase:
-
Once the initial strategy is learned, the reward contingency is switched to the other strategy (e.g., from place to response).
-
Measure the number of trials and errors it takes for the rat to learn the new strategy.
-
-
Drug Administration: Administer this compound (0.1, 1, or 3 mg/kg, i.p.) or vehicle 30 minutes prior to either the acquisition or the switch phase.[1][2]
Visualizations
References
- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of PRX-07034 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of PRX-07034 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3][4] It binds to this receptor with a high affinity, blocking the action of the endogenous ligand, serotonin. This antagonism is believed to modulate the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.[5]
Q2: What are the known primary off-target binding sites for this compound?
A2: While PRX-07034 is highly selective for the 5-HT6 receptor, it does exhibit measurable affinity for a few other receptors at higher concentrations. The most notable off-target interactions are with the Dopamine D3 receptor and the 5-HT1B receptor.[1][2][3][4] It also shows some interaction with 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, Histamine H2, and Opioid μ receptors at micromolar concentrations.[1]
Q3: I am observing unexpected effects on motor activity in my animal model. Could this be an off-target effect of PRX-07034?
A3: Yes, it is possible. The off-target activity at the Dopamine D3 receptor could potentially influence motor function, as D3 receptors are involved in the modulation of locomotion. While PRX-07034 is significantly more selective for the 5-HT6 receptor, at higher doses used in in vivo studies, the engagement of D3 receptors might become relevant.
Q4: My experimental results show changes in anxiety-like behaviors, which is not the expected outcome. What could be the cause?
A4: The off-target binding to 5-HT1A and 5-HT1B receptors could contribute to anxiolytic or anxiogenic effects, as these receptors are well-known to play a role in regulating anxiety. Although the affinity of PRX-07034 for these receptors is substantially lower than for the 5-HT6 receptor, these interactions should be considered, especially at higher concentrations.
Q5: How can I minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental model. Additionally, consider using a more selective 5-HT6 antagonist as a control if available, or using knockdown/knockout models to confirm that the observed effects are mediated by the 5-HT6 receptor.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target receptor expression. The cell line you are using may express one of the known off-target receptors (e.g., Dopamine D3, 5-HT1A, 5-HT1B).
-
Troubleshooting Step 1: Profile the receptor expression of your cell line using techniques like qPCR or western blotting to check for the presence of potential off-target receptors.
-
Troubleshooting Step 2: If off-target receptors are present, consider using a cell line with lower or no expression of these receptors. Alternatively, use a specific antagonist for the off-target receptor as a control to block its activity.
-
Possible Cause 2: Compound concentration is too high. The concentration of PRX-07034 being used may be high enough to engage off-target receptors.
-
Troubleshooting Step 1: Perform a concentration-response experiment to identify the lowest concentration that produces the desired effect on 5-HT6 receptor activity.
-
Troubleshooting Step 2: Compare the effective concentration with the known Ki or IC50 values for off-target receptors to assess the likelihood of off-target engagement.
Issue 2: Unexplained behavioral phenotypes in animal models.
-
Possible Cause 1: Engagement of central off-target receptors. At the doses required for brain penetration and 5-HT6 receptor occupancy, PRX-07034 may also bind to off-target receptors in the central nervous system, such as the Dopamine D3 receptor.[2][3][4]
-
Troubleshooting Step 1: Carefully review the literature for the known behavioral effects of modulating the off-target receptors. For example, D3 receptor antagonism can affect motivation and reward-seeking behavior.
-
Troubleshooting Step 2: If possible, co-administer a selective antagonist for the suspected off-target receptor to see if it reverses the unexpected behavioral effect.
-
Troubleshooting Step 3: Consider using lower doses of PRX-07034 in combination with another cognitive enhancer that acts through a different mechanism to achieve the desired effect with reduced off-target risk.
Data Presentation
Table 1: Receptor Binding Affinity Profile of PRX-07034
| Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| On-Target | |||
| 5-HT6 | 4 - 8 | 19 | [1][2] |
| Primary Off-Targets | |||
| Dopamine D3 | 71 | 4800 | [1][2] |
| 5-HT1B | 260 | - | [1][2] |
| 5-HT1A | 420 | - | [1][2] |
| Opioid μ | 450 | - | [1] |
| Histamine H2 | 640 | - | [1] |
| 5-HT2A | - | 2500 | [1] |
| 5-HT2B | - | 2500 | [1] |
| 5-HT1D | 2800 | - | [1] |
| 5-HT2C | - | 3700 | [1] |
Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay to Determine Off-Target Affinity
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of PRX-07034 for a suspected off-target receptor.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human Dopamine D3 receptors).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-Spiperone for D3 receptors).
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of a known non-labeled ligand for the target receptor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the PRX-07034 concentration.
-
Calculate the IC₅₀ value (the concentration of PRX-07034 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations
Caption: Logical relationship of PRX-07034 on-target and off-target effects.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Signaling pathway of 5-HT6 receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
How to minimize variability in PRX-07034 hydrochloride animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving PRX-07034 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective 5-HT6 receptor antagonist.[1][2][3] It has been investigated for its potential cognitive-enhancing properties and its ability to reduce food intake and body weight in rodents.[4][5] Its mechanism of action is centered on blocking the 5-HT6 receptor, which is primarily expressed in brain regions associated with learning and memory.
Q2: What are the reported effective doses of this compound in rats?
A2: In studies investigating cognitive enhancement in rats, intraperitoneal (i.p.) doses of 1 and 3 mg/kg have been shown to be effective, while a dose of 0.1 mg/kg was found to be comparable to vehicle controls.[2][6]
Q3: What is the brain penetration of this compound in rats?
A3: At a dose of 3 mg/kg i.p. in rats, the mean serum concentration was 549.0 ± 68.3 ng/mL and the mean brain concentration was 55 ± 15.7 ng/g of tissue, resulting in a brain-to-serum ratio of approximately 0.1:1.[2]
Q4: What are some common vehicles used for formulating this compound for animal studies?
A4: Common vehicles for this compound include combinations of DMSO, PEG300, Tween 80, and saline.[1][3] Specific examples include 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3] Another option is using 20% SBE-β-CD in saline.[1] The choice of vehicle can impact the solubility and bioavailability of the compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during animal studies with this compound and provides steps to minimize variability.
Issue 1: High Variability in Behavioral Readouts
-
Question: We are observing significant inter-animal variability in our behavioral experiments (e.g., cognitive tasks) after administering this compound. What could be the cause and how can we reduce this?
-
Answer: High variability in behavioral outcomes can stem from several factors, ranging from the experimental design to the specifics of compound administration.
-
Troubleshooting Steps:
-
Standardize Animal Characteristics: Ensure that all animals are of the same species, strain, sex, and age. Using isogenic strains can help reduce phenotypic variation.[7]
-
Acclimatization and Handling: Acclimate animals to the housing and testing environment for a sufficient period before the experiment. Handle animals consistently and gently to minimize stress, which can significantly impact behavioral performance.[8]
-
Control for Environmental Factors: Be mindful of environmental variables such as cage location, lighting, noise, and temperature, as these can introduce variability.[9] Employ a randomized block design to distribute these potential confounding factors evenly across treatment groups.[9][10]
-
Refine Injection Technique: Inconsistent administration can lead to variable drug exposure. Ensure that the injection volume and technique, particularly for intraperitoneal injections, are consistent across all animals.[1][3] Refer to the detailed protocol for best practices in intraperitoneal injection.
-
Verify Formulation: Ensure the this compound formulation is homogenous and the compound is fully dissolved. Inconsistent solubility can lead to inaccurate dosing.
-
-
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles
-
Question: Our pharmacokinetic analysis of this compound shows highly variable plasma concentrations between animals in the same dose group. What are the potential sources of this variability?
-
Answer: Pharmacokinetic variability can be influenced by the drug's physicochemical properties, the formulation, and the physiological state of the animals.
-
Troubleshooting Steps:
-
Formulation and Administration: The solubility of this compound can be a critical factor.[11] Ensure the chosen vehicle fully solubilizes the compound and that the formulation is stable. The route and speed of administration should be consistent. For intraperitoneal injections, inadvertent injection into the gut or adipose tissue can alter absorption rates.[12]
-
Animal-Specific Factors: Factors such as food and water intake, stress levels, and underlying health conditions can affect drug absorption and metabolism.[13] Standardize feeding schedules and monitor the health of the animals closely.
-
Blood Sampling Technique: Ensure that the blood sampling technique is consistent and minimally stressful for the animals. The timing of sample collection is critical for accurate PK profiling.
-
Experimental Design: Consider a crossover study design, where each animal serves as its own control, to reduce inter-individual variability.[13] If a parallel design is used, ensure proper randomization of animals to treatment groups.
-
-
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of PRX-07034
| Parameter | Value | Species/System | Reference |
| Ki (5-HT6 Receptor) | 4-8 nM | Recombinant Human | [2] |
| IC50 (cAMP Antagonism) | 19 nM | Transfected HEK-293 Cells | [2][6] |
| Selectivity | ≥100-fold for 5-HT6 over 68 other GPCRs, ion channels, and transporters | Various | [2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Dose (i.p.) | Behavioral Test | Outcome | Reference |
| 0.1 mg/kg | Delayed Spontaneous Alternation | No significant enhancement | [2] |
| 1 mg/kg | Delayed Spontaneous Alternation | Significant enhancement | [2][6] |
| 3 mg/kg | Delayed Spontaneous Alternation | Significant enhancement | [2][6] |
| 1 mg/kg | Place-Response Switch Test | Enhanced switching | [2][6] |
| 3 mg/kg | Place-Response Switch Test | Enhanced switching | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Objective: To prepare a clear, injectable solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare a stock solution by dissolving the this compound powder in DMSO. For example, to achieve a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, first create a 10 mg/mL stock in DMSO.[3]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and mix thoroughly.
-
Visually inspect the solution for any precipitation. If not fully dissolved, sonication may be recommended.[3]
-
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
-
Objective: To administer this compound accurately and consistently via the intraperitoneal route, minimizing stress and potential for administration errors.
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[3]
-
70% alcohol swabs
-
-
Procedure:
-
Restraint: Use a two-person technique for secure and gentle restraint. One person should restrain the rat in a supine position with its head tilted slightly downwards.[3] This allows the abdominal organs to shift away from the injection site.
-
Site Identification: Locate the lower right abdominal quadrant. This site is preferred to avoid the cecum, which is typically located on the left side.[14]
-
Aseptic Technique: Swab the injection site with a 70% alcohol wipe.[1]
-
Injection: Insert the needle, bevel up, at a 15-30 degree angle into the abdominal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and prepare a new sterile syringe and needle before attempting the injection again at a different site.[1]
-
Administration: Inject the solution at a steady pace. The maximum recommended injection volume for rats is typically up to 10 ml/kg.[3]
-
Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for a short period post-injection for any signs of distress.
-
Visualizations
Caption: A standardized workflow for this compound animal studies to minimize variability.
Caption: A troubleshooting decision tree for addressing high variability in animal studies.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the design and statistical analysis of experiments using laboratory animals [norecopa.no]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. physoc.org [physoc.org]
- 10. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. mdpi.com [mdpi.com]
- 14. research.vt.edu [research.vt.edu]
PRX-07034 hydrochloride stability in cell culture media
Technical Support Center: PRX-07034 Hydrochloride
Welcome, researchers! This guide is designed to help you navigate the challenges related to the stability of this compound in your cell culture experiments. Ensuring the integrity of your compound throughout your assay is critical for obtaining accurate, reproducible, and meaningful data.
While specific, peer-reviewed stability data for this compound in various cell culture media is not extensively published, this guide provides a framework based on general principles of small molecule stability to help you assess and manage it in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in media a concern?
Q2: What primary factors can affect the stability of this compound in my experiment?
Several factors can influence compound stability in cell culture media:
-
pH: Cell culture media is typically buffered to a pH of 7.2-7.4, which can promote the hydrolysis of susceptible chemical groups.[4]
-
Temperature: The standard incubation temperature of 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[4]
-
Media Components: Serum, if used, contains enzymes like esterases and proteases that can metabolize the compound.[4] Other media components such as amino acids, vitamins, or trace metals can also interact with the compound.[4]
-
Light and Oxygen: If the compound is sensitive to light or oxidation, exposure during handling and incubation can lead to degradation.[4]
-
Cellular Metabolism: The cells themselves can actively metabolize the compound, converting it into active or inactive forms.[5]
Q3: How should I prepare and store stock solutions of this compound?
To maximize stability, follow these guidelines:
-
Solvent Selection: this compound is soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots tightly sealed at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[2]
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions from the stock solution. It is not recommended to store the compound in aqueous solutions for extended periods.[7]
Q4: My compound appears to be precipitating when I add it to the media. What can I do?
Precipitation is a common issue when a compound's concentration exceeds its aqueous solubility.[4]
-
Check Final Concentration: You may be using a concentration that is too high for the aqueous environment of the media. Consider lowering the final concentration.[4]
-
Optimize Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly into the media, perform a serial dilution. Always add the compound to media that has been pre-warmed to 37°C, as adding to cold media can decrease solubility.[4]
-
Limit Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is very low, typically less than 0.1%, to avoid both solubility issues and solvent-induced cytotoxicity.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Inconsistent results or loss of compound activity over time. | 1. Chemical Degradation: The compound is not stable in the cell-free media under your incubation conditions (37°C, pH 7.4).[5] | Perform a stability study in cell-free media. Incubate PRX-07034 in your media for the full duration of your experiment and measure its concentration at different time points using HPLC or LC-MS.[4] |
| 2. Cellular Metabolism: The cells are actively breaking down the compound.[5] | Compare the rate of compound disappearance in the presence and absence of cells. A faster loss in the presence of cells indicates metabolism. | |
| 3. Non-specific Binding: The compound is adsorbing to the plastic surfaces of your plates or tubes, reducing the effective concentration available to the cells.[5] | Test for binding by incubating the compound in a well without cells. Consider using low-protein-binding plates.[4] | |
| High variability between replicate wells. | 1. Inconsistent Pipetting/Mixing: Inaccurate dilutions or poor mixing when adding the compound to the media.[8] | Use calibrated pipettes. When adding the compound to a larger volume of media, vortex gently but thoroughly to ensure a homogenous solution before dispensing into wells. |
| 2. Precipitation: The compound is precipitating unevenly across the plate. | Visually inspect the wells for any precipitate. Follow the steps in FAQ Q4 to improve solubility. | |
| 3. Edge Effects: Wells on the outer edges of the plate are experiencing more evaporation, concentrating the compound.[8] | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. |
Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method to quantify the stability of this compound in your specific cell-free medium using HPLC.
1. Materials and Reagents
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), complete with serum and supplements
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water) and buffers for mobile phase
2. Procedure
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.[4]
-
Spike the Media: Pre-warm your complete cell culture medium to 37°C. Add the stock solution to the medium to achieve your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.1%. Prepare enough volume for all time points.[4]
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot (e.g., 500 µL) of the spiked media. This is your T=0 reference point. Process it immediately as described in step 6.[4]
-
Incubation: Place the remaining spiked media in the incubator at 37°C and 5% CO₂.[4]
-
Sample Collection: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 500 µL) from the incubator.[4]
-
Sample Processing: To quench degradation and precipitate proteins, add a 3-fold excess of a cold organic solvent (e.g., 1.5 mL of ice-cold acetonitrile or methanol) to each aliquot. Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the parent this compound using a validated HPLC method.
-
Data Calculation: Quantify the peak area corresponding to PRX-07034 for each time point. Calculate the percentage remaining at each time point relative to the peak area of the T=0 sample.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing compound stability in cell culture media.
Data Presentation
Use the table below to summarize your findings from the stability experiment. The data shown is for a hypothetical compound and serves as an example.
Table 1: Stability of this compound in Complete DMEM at 37°C (Example Data)
| Time Point (Hours) | Peak Area (Arbitrary Units) | % Remaining vs. T=0 | Stability Notes |
| 0 | 1,543,210 | 100% | Reference point |
| 2 | 1,512,987 | 98.0% | Stable |
| 4 | 1,480,550 | 96.0% | Minor decrease |
| 8 | 1,388,889 | 90.0% | Slight degradation |
| 24 | 1,003,087 | 65.0% | Significant degradation |
| 48 | 617,284 | 40.0% | Unstable after 24h |
Interpretation: Based on this example data, the compound is relatively stable for up to 8 hours but shows significant degradation by 24 hours. For experiments lasting longer than 8 hours, this instability must be considered. It may be necessary to replenish the compound or shorten the experimental duration.
References
Technical Support Center: PRX-07034 Hydrochloride in cAMP Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of PRX-07034 hydrochloride in cyclic AMP (cAMP) assays. Find troubleshooting advice and answers to frequently asked questions to help you avoid common artifacts and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] Its primary mechanism of action is to block the activity of the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) that signals through Gs proteins to increase intracellular cAMP levels. As an antagonist, this compound is expected to inhibit the 5-HT-induced stimulation of cAMP production.[3]
Q2: What are the key binding affinities and potencies of PRX-07034 that I should be aware of for my cAMP assay?
PRX-07034 is highly selective for the 5-HT6 receptor. However, at higher concentrations, it may interact with other receptors, which could potentially lead to off-target effects in your assay. Key quantitative data is summarized below:
| Target | Parameter | Value |
| 5-HT6 Receptor | Ki | 4-8 nM [1][3][4] |
| IC50 (cAMP assay) | 19 nM [1][3][4] | |
| Dopamine D3 Receptor | Ki | 71 nM[3][4] |
| 5-HT1B Receptor | Ki | 260 nM[3][4] |
| 5-HT1A Receptor | Ki | 420 nM[1] |
| Histamine H2 Receptor | Ki | 0.64 µM[1] |
| Opioid μ Receptor | Ki | 0.45 µM[1] |
| 5-HT2A Receptor | IC50 | 2.5 µM[1] |
| 5-HT2B Receptor | IC50 | 2.5 µM[1] |
| 5-HT2C Receptor | IC50 | 3.7 µM[1] |
Q3: Does PRX-07034 have any agonist or inverse agonist activity at the 5-HT6 receptor?
Studies have shown that this compound demonstrates antagonist activity in cAMP assays without affecting basal cAMP levels.[3][4] This indicates that it does not possess agonist or inverse agonist properties at the 5-HT6 receptor.[3]
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and water. For stock solutions, DMSO is commonly used.[4][5] It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[1][4] Always refer to the manufacturer's datasheet for specific recommendations.
Troubleshooting Guide: Avoiding Artifacts in cAMP Assays
This guide addresses specific issues that may arise when using this compound in cAMP assays.
| Potential Artifact/Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Increase in cAMP Levels | Off-target effects: At high concentrations, PRX-07034 may interact with other GPCRs that could lead to an increase in cAMP. | Perform a dose-response curve to ensure you are working within a selective concentration range for the 5-HT6 receptor. Consult the binding profile of PRX-07034 to identify potential off-target receptors expressed in your cell line. |
| High Background Signal | Compound precipitation: this compound has limited aqueous solubility. Precipitation in the assay well can interfere with signal detection. Autofluorescence: The compound itself might possess fluorescent properties that interfere with fluorescence-based cAMP assays. | Ensure complete solubilization of PRX-07034 in your assay buffer. The final DMSO concentration should be kept low (typically ≤1%) and consistent across all wells.[6] Include a "compound only" control (without cells) to assess for autofluorescence and subtract this background from your experimental wells. |
| Poor Inhibition of Agonist-Induced cAMP Production | Incorrect compound concentration: Degradation of the compound or errors in dilution can lead to a lower than expected effective concentration. Insufficient pre-incubation time: The antagonist may require a certain amount of time to bind to the receptor before agonist stimulation. | Prepare fresh dilutions of PRX-07034 for each experiment. Verify the concentration of your stock solution. Optimize the pre-incubation time with the antagonist before adding the agonist. A typical pre-incubation time is 15-30 minutes. |
| Irreproducible Results | Inconsistent cell handling: Variations in cell number, passage number, and plating density can lead to variability in receptor expression and cAMP response. Assay variability: Inconsistent incubation times, temperatures, or reagent additions can introduce errors. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure accurate and consistent pipetting and timing for all steps of the assay.[7] |
| No Effect of PRX-07034 | Low receptor expression: The cell line used may not express a sufficient number of 5-HT6 receptors to detect a significant antagonist effect. Inactive compound: The compound may have degraded due to improper storage or handling. | Confirm 5-HT6 receptor expression in your cell line using techniques like qPCR or western blotting. Use a fresh vial of this compound and prepare new stock solutions. |
Visualizing Experimental Processes and Pathways
To further clarify the experimental context, the following diagrams illustrate key pathways and workflows.
Caption: 5-HT6 Receptor Signaling and PRX-07034 Inhibition.
Caption: Workflow for a Competitive cAMP Antagonist Assay.
Experimental Protocols
Note: These are general protocols and should be optimized for your specific cell line and assay kit.
1. Cell Preparation for cAMP Assay
-
For Adherent Cells:
-
Culture cells to 80-90% confluency in an appropriate flask.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add cell dissociation solution (e.g., Trypsin-EDTA) and incubate until cells detach.
-
Neutralize the dissociation solution with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in the assay's stimulation buffer.
-
Count the cells and adjust the density to the desired concentration.
-
Plate the cells in a suitable microplate (e.g., 96-well or 384-well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[7]
-
-
For Suspension Cells:
-
Transfer the cell suspension from the culture flask to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in the assay's stimulation buffer.
-
Count the cells and adjust the density to the desired concentration.
-
The cells are now ready for use in the assay.
-
2. This compound Antagonist Assay Protocol (Example using a LANCE Ultra cAMP Kit)
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of PRX-07034 in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to create a dose-response curve.
-
Prepare a solution of the 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the plated cells.
-
Add the diluted PRX-07034 solutions to the appropriate wells. Include a "vehicle only" control.
-
Pre-incubate the plate with PRX-07034 for 15-30 minutes at room temperature.
-
Add the 5-HT6 receptor agonist to all wells except the "no agonist" control.
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for your specific assay kit (e.g., by adding detection reagents).
-
Read the plate using a plate reader compatible with the assay's detection method (e.g., fluorescence, luminescence, or time-resolved fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (from "no cell" or "no compound" controls).
-
Normalize the data to the "vehicle only" control (representing 100% inhibition) and the "agonist only" control (representing 0% inhibition).
-
Plot the normalized response against the log of the PRX-07034 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRX-07034 - Wikipedia [en.wikipedia.org]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. PRX-07034 | 903580-39-2 | 5-HT Receptor | MOLNOVA [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
Technical Support Center: Adjusting PRX-07034 Hydrochloride Dose for Different Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosing of PRX-07034 hydrochloride in various animal strains for preclinical research. Due to the nuanced nature of in vivo studies, this guide synthesizes available data and outlines best practices for dose selection and adjustment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective antagonist of the 5-HT6 receptor, with a Ki (inhibitor constant) of 4-8 nM and an IC50 of 19 nM.[1] Its primary mechanism of action is to block the activity of the 5-HT6 receptor, which is predominantly expressed in the central nervous system. This blockade is being investigated for its potential to enhance cognitive function, including working memory and cognitive flexibility, and to reduce food intake and body weight.[1][2]
Q2: Are there established doses for this compound in common laboratory animal strains?
Q3: How should I determine the starting dose for a new animal strain?
A3: When working with a new animal strain, a systematic approach is crucial.
-
Literature Review: Begin by searching for studies using other 5-HT6 receptor antagonists in your specific animal strain. This can provide a general dosage range.
-
Allometric Scaling: As a theoretical starting point, you can use allometric scaling to estimate an equivalent dose from the known effective dose in Long-Evans rats.[6][7][8] This method uses body surface area to extrapolate doses between species and strains.[8] However, this should be considered an estimation, as metabolic and physiological differences between strains can significantly impact drug efficacy and toxicity.[6][8]
-
Dose-Range Finding Study: It is highly recommended to conduct a pilot dose-range finding (dose-response) study. This involves administering a range of doses (e.g., a low, medium, and high dose, potentially spanning a logarithmic scale) to a small number of animals to determine the optimal dose that provides the desired effect with minimal adverse events.
Q4: What are the potential side effects or issues to monitor for during my experiment?
A4: Based on preclinical studies, a notable side effect of this compound is a decrease in food intake and body weight.[2][5] Therefore, it is important to monitor the body weight and food consumption of your animals, especially in chronic studies. As with any centrally acting compound, it is also essential to observe for any behavioral changes or signs of toxicity.
Experimental Protocols and Methodologies
General In Vivo Dosing Protocol (Intraperitoneal Injection)
This protocol is based on studies conducted in Long-Evans rats and can be adapted for other rodent strains.[1][3][4]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specific formulation as described by the manufacturer)
-
Sterile syringes and needles (appropriate gauge for the animal size)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations.
-
Ensure the compound is fully dissolved. Sonication may be required for some formulations.[2]
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
For intraperitoneal (i.p.) injection, locate the lower quadrant of the abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume.
-
-
Post-Dosing Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Return the animals to their home cages and monitor their behavior, food and water intake, and body weight throughout the study period.
-
Experimental Workflow for a Dose-Range Finding Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 7. Allometric Scaling Calculator [clymer.altervista.org]
- 8. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PRX-07034 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with PRX-07034 hydrochloride. It addresses potential inconsistencies in study outcomes by presenting available data, detailing experimental protocols, and offering troubleshooting guidance in a user-friendly question-and-answer format. The information is curated to help you design robust experiments and interpret your results with clarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the 5-HT6 serotonin (B10506) receptor.[1] In preclinical studies, its primary mechanism is the blockade of this receptor, which is thought to modulate the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, leading to enhanced cognitive function.[2]
Q2: What were the main therapeutic areas PRX-07034 was investigated for?
PRX-07034 was primarily investigated for two main indications:
-
Cognitive Enhancement: For cognitive impairments associated with Alzheimer's disease and schizophrenia.[3]
-
Obesity: Based on preclinical findings that it can reduce food intake and body weight.[3][4]
Q3: What is the key inconsistency observed in the development of PRX-07034?
The primary inconsistency with PRX-07034 is the significant promise shown in preclinical animal models, particularly in cognitive enhancement, which did not translate into successful clinical development. The development of PRX-07034 was halted after Phase I clinical trials.[3] This discrepancy between robust preclinical efficacy and apparent lack of clinical progression is a critical point of investigation for researchers.
Q4: Has PRX-07034 been tested in humans?
Yes, PRX-07034 entered Phase I clinical trials.[4][5] A trial was initiated to study the safety, tolerability, and pharmacokinetics in healthy volunteers, and another was initiated in obese adults.[5][6] However, the results of these trials have not been extensively published, and the drug's development was discontinued (B1498344) when the sponsoring company, Epix Pharmaceuticals, ceased operations.[3]
Troubleshooting Inconsistent Results
Q5: My in vivo study with PRX-07034 is not showing the expected cognitive enhancement. What are the potential reasons?
Several factors could contribute to a lack of efficacy in your study. Consider the following:
-
Animal Model: The original positive results were observed in specific rat strains (e.g., Long-Evans rats).[7] Ensure your chosen model is appropriate and sensitive to the cognitive domain you are investigating.
-
Dosage and Administration: Preclinical studies that showed positive effects used intraperitoneal (i.p.) injections at doses of 1 and 3 mg/kg.[2][7] Verify your dose, route of administration, and formulation. Oral administration may have different pharmacokinetic and pharmacodynamic profiles.
-
Behavioral Paradigm: The cognitive-enhancing effects of PRX-07034 were demonstrated in specific tasks like the delayed spontaneous alternation and place-response switch tests.[2][7] The complexity and nature of the behavioral assay are critical.
-
Drug Stability and Purity: Ensure the integrity of your this compound compound. Improper storage or impurities can affect its activity.
Q6: I am observing off-target effects that were not reported in the primary literature. Why might this be?
While PRX-07034 is highly selective for the 5-HT6 receptor, it does have weak affinity for other receptors at higher concentrations.[1] Off-target effects could arise from:
-
High Doses: Using concentrations significantly higher than those reported in the literature could lead to engagement with secondary targets.
-
Metabolites: The in vivo metabolism of PRX-07034 could produce active metabolites with different receptor binding profiles.
-
Species Differences: The metabolic profile and receptor pharmacology can vary between species, leading to unexpected effects.
Data Summary
Receptor Binding and Functional Activity
| Target | Parameter | Value | Reference |
| 5-HT6 Receptor | Ki | 4-8 nM | [2][7] |
| 5-HT6 Receptor | IC50 (antagonist activity) | 19 nM | [2][7] |
| Dopamine D3 Receptor | Ki | 71 nM | [2][7] |
| 5-HT1B Receptor | Ki | 260 nM | [2][7] |
| 5-HT1A Receptor | Ki | 420 nM | [1] |
| Opioid μ Receptor | Ki | 450 nM | [7] |
| Histamine H2 Receptor | Ki | 640 nM | [7] |
Preclinical Efficacy in Cognitive Models
| Animal Model | Test | Doses (i.p.) | Outcome | Reference |
| Long-Evans Rats | Delayed Spontaneous Alternation | 0.1, 1, 3 mg/kg | Significant enhancement at 1 and 3 mg/kg | [2][7] |
| Long-Evans Rats | Place-Response Switch Test | 1, 3 mg/kg | Enhanced switching between strategies | [2][7] |
| Diet-Induced Obese Rats | Food Intake & Body Weight | Not Specified | Reduction in food intake and body weight | [4] |
Experimental Protocols
Delayed Spontaneous Alternation Task
This protocol is based on the methodology described by Mohler et al. (2012).[7]
-
Apparatus: A T-maze with a stem and two arms.
-
Procedure:
-
Rats are placed in the start arm of the T-maze and allowed to choose one of the goal arms.
-
After the choice, the rat is confined to that arm for a brief period.
-
The rat is then returned to the start arm for a second trial.
-
A spontaneous alternation is recorded if the rat chooses the opposite arm from its initial choice.
-
-
Drug Administration: this compound (0.1, 1, or 3 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Data Analysis: The percentage of alternation is calculated for each group.
Cyclic AMP (cAMP) Functional Assay
This protocol is a general representation based on descriptions of functional assays for GPCRs.
-
Cell Line: HEK-293 cells transfected with the human 5-HT6 receptor.
-
Procedure:
-
Cells are plated and grown to a suitable confluency.
-
Cells are then treated with a known 5-HT6 receptor agonist (e.g., serotonin) in the presence of varying concentrations of PRX-07034.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).
-
-
Data Analysis: The IC50 value for PRX-07034 is determined by plotting the inhibition of the agonist-induced cAMP response against the concentration of PRX-07034.
Visualizations
Caption: Proposed signaling pathway of PRX-07034 as a 5-HT6 receptor antagonist.
Caption: A logical workflow for troubleshooting inconsistent experimental results with PRX-07034.
Caption: The translational inconsistency between preclinical promise and clinical outcome for PRX-07034.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRX-07034 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EPIX Pharmaceuticals Initiates Phase 1 Multiple Ascending Dose Clinical Trial Of PRX-07034 In Obesity - BioSpace [biospace.com]
- 6. Predix Pharmaceuticals Initiates Phase I Trial Of PRX-07034 - BioSpace [biospace.com]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
PRX-07034 Hydrochloride Technical Support Center: Investigating Long-Term Tolerance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for tolerance development with long-term use of PRX-07034 hydrochloride. Given the absence of specific long-term tolerance studies in publicly available literature, this resource offers theoretical background, troubleshooting advice, and detailed experimental protocols to enable researchers to investigate this phenomenon.
Frequently Asked Questions (FAQs)
Q1: Have long-term studies on this compound tolerance been published?
As of late 2025, dedicated long-term studies specifically investigating tolerance to the cognitive-enhancing effects of this compound have not been published in peer-reviewed literature. Early-phase clinical trials have demonstrated that PRX-07034 is well-tolerated in the short term, but these studies were not designed to assess the potential for diminished efficacy over extended periods of administration.[1]
Q2: What is the theoretical potential for tolerance to a 5-HT6 receptor antagonist like PRX-07034?
Tolerance to chronically administered drugs, particularly those acting on G-protein coupled receptors (GPCRs) like the 5-HT6 receptor, is a known pharmacological phenomenon.[2] Theoretical mechanisms could include:
-
Receptor Desensitization: Prolonged blockade of the 5-HT6 receptor could lead to adaptive changes, such as receptor upregulation or alterations in downstream signaling components, to counteract the antagonistic effect.
-
Pharmacokinetic Tolerance: Changes in the metabolism and clearance of PRX-07034 over time could lead to reduced drug exposure at the target site.
-
Pharmacodynamic Tolerance: The physiological response to receptor blockade may diminish even with sustained receptor occupancy, potentially due to compensatory changes in other neurotransmitter systems.
Q3: What is the mechanism of action of PRX-07034 and how might this influence tolerance?
PRX-07034 is a potent and highly selective antagonist of the 5-HT6 receptor.[3][4] Blockade of this receptor is understood to enhance cognitive function by modulating the activity of other neurotransmitter systems.[5] Specifically, 5-HT6 receptor antagonism can lead to increased levels of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory.[5][6] Tolerance could potentially develop within these downstream cholinergic and glutamatergic pathways, independent of changes at the 5-HT6 receptor itself.
Troubleshooting Guides
Issue: Diminished Cognitive Enhancement Observed in a Long-Term Animal Study
If a decrease in the pro-cognitive effects of PRX-07034 is observed over time in an animal model, consider the following troubleshooting steps:
-
Confirm Drug Stability and Dosing Accuracy: Ensure that the stored this compound solution has not degraded and that the administration protocol is being followed consistently.
-
Pharmacokinetic Analysis: Measure plasma and brain concentrations of PRX-07034 at various time points during the long-term study. This will help determine if changes in drug metabolism are contributing to reduced efficacy.
-
Behavioral Assay Validation: Verify that the behavioral task used to assess cognition is not subject to a "ceiling effect," where the animal's performance cannot be further improved, or a "floor effect" due to over-training or other confounding factors.
-
Ex Vivo Receptor Binding and Function Assays: After the long-term treatment period, assess 5-HT6 receptor density and function in relevant brain regions (e.g., hippocampus, prefrontal cortex) using radioligand binding or second messenger assays (e.g., cAMP accumulation).
Quantitative Data Summary
The following table summarizes the known in vitro binding and functional activity of PRX-07034.
| Parameter | Value | Species/System | Reference |
| Ki (5-HT6) | 4-8 nM | Recombinant human | [3][4] |
| IC50 (5-HT6) | 19 nM | Recombinant human | [3][4] |
| Ki (Dopamine D3) | 71 nM | Recombinant human | [3] |
| Ki (5-HT1B) | 260 nM | Recombinant human | [3] |
| Functional Activity | Antagonist | HEK-293 cells | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Behavioral Tolerance in a Rodent Model
This protocol outlines a long-term study to evaluate the potential for tolerance to the cognitive-enhancing effects of PRX-07034 in rats using the delayed spontaneous alternation task.
Objective: To determine if chronic administration of PRX-07034 leads to a diminished effect on working memory.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Male Long-Evans rats (approximately 350g at study start)
-
Y-maze apparatus
Methodology:
-
Acclimation and Baseline Testing:
-
Acclimate rats to the Y-maze for 5 minutes per day for 3 days.
-
Conduct baseline testing in the delayed spontaneous alternation task to establish pre-treatment performance levels. A trial consists of a "sample" phase where one arm is blocked, and a "choice" phase after a delay where the rat is returned to the maze with all arms open. Spontaneous alternation is recorded when the rat enters a novel arm.
-
-
Chronic Dosing Regimen:
-
Divide rats into treatment groups (e.g., vehicle, 1 mg/kg PRX-07034, 3 mg/kg PRX-07034).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection once daily for 28 consecutive days.
-
-
Behavioral Testing:
-
Conduct delayed spontaneous alternation testing on Day 1, Day 7, Day 14, Day 21, and Day 28 of the dosing regimen. Administer the daily dose 30 minutes prior to testing.
-
Record the percentage of spontaneous alternations for each rat.
-
-
Data Analysis:
-
Analyze the data using a two-way repeated measures ANOVA to assess the main effects of treatment and time, as well as their interaction.
-
A significant interaction effect, where the performance of the PRX-07034 groups declines over time relative to the vehicle group, would suggest the development of tolerance.
-
Protocol 2: Ex Vivo Analysis of 5-HT6 Receptor Density
This protocol describes how to measure 5-HT6 receptor density in brain tissue from animals treated long-term with PRX-07034.
Objective: To determine if chronic PRX-07034 administration alters the number of 5-HT6 receptors in the brain.
Materials:
-
Brain tissue from chronically treated and control animals (from Protocol 1)
-
Radioligand for 5-HT6 receptors (e.g., [3H]LSD)
-
Scintillation counter and vials
-
Homogenization buffer and equipment
-
Filtration apparatus
Methodology:
-
Tissue Preparation:
-
Dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to isolate the membrane fraction.
-
-
Radioligand Binding Assay:
-
Incubate membrane preparations with increasing concentrations of the 5-HT6 radioligand in the presence and absence of a saturating concentration of a non-labeled 5-HT6 antagonist (to determine non-specific binding).
-
Separate bound from free radioligand by rapid filtration.
-
-
Quantification:
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Perform Scatchard analysis to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd).
-
Compare the Bmax values between the vehicle and PRX-07034-treated groups using a t-test or one-way ANOVA. A significant increase in Bmax in the PRX-07034 group could indicate receptor upregulation as a compensatory mechanism.
-
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and PRX-07034 Mechanism of Action.
Caption: Logical Workflow for Investigating Potential PRX-07034 Tolerance.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotransmitter receptor - Wikipedia [en.wikipedia.org]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cardiovascular Side Effects of 5-HT6 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential cardiovascular side effects of 5-HT6 antagonists during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary theoretical cardiovascular risks associated with 5-HT6 antagonists?
A1: The primary theoretical cardiovascular risks are not from on-target 5-HT6 receptor antagonism but from off-target activities. The two main concerns are:
-
hERG Potassium Channel Blockade: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation on an electrocardiogram (ECG). This can increase the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP). This is a common off-target effect for many structurally diverse drugs.
-
5-HT2B Receptor Agonism: While the primary compound is a 5-HT6 antagonist, it or its metabolites could theoretically act as agonists at the 5-HT2B receptor. Chronic 5-HT2B receptor activation has been linked to cardiac valvular heart disease (valvulopathy).
Q2: Why is cardiovascular safety testing for 5-HT6 antagonists important?
A2: Cardiovascular safety testing is a critical component of preclinical drug development mandated by regulatory agencies. Early identification of potential cardiovascular liabilities helps to de-risk drug candidates, guide medicinal chemistry efforts to optimize selectivity, and ensure the safety of subjects in clinical trials.
Q3: What is the typical workflow for assessing the cardiovascular safety of a new 5-HT6 antagonist?
A3: A standard workflow progresses from in vitro to in vivo studies. It typically includes:
-
In Vitro Ion Channel Screening: Initial assessment of the compound's effect on the hERG channel (and often a broader panel of cardiac ion channels) using patch-clamp electrophysiology.
-
In Vitro Integrated Myocyte Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on cardiac action potentials.
-
Ex Vivo Tissue Preparations: Employing isolated heart models, such as the Langendorff preparation, to evaluate effects on cardiac contractility, heart rate, and coronary flow in an integrated organ system.
-
In Vivo Cardiovascular Studies: Monitoring cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, freely moving animals (typically rodents and a non-rodent species like dogs or non-human primates) using telemetry.
Q4: How do I interpret the results from a hERG assay?
A4: The primary result from a hERG assay is the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG channel current. A higher IC50 value indicates lower potency for hERG blockade and is generally more favorable. A common rule of thumb is to aim for a "safety margin" of at least 30-fold between the hERG IC50 and the maximum therapeutic plasma concentration (Cmax) of the drug.
Q5: Are there any known cardiovascular effects of clinically tested 5-HT6 antagonists?
A5: Several 5-HT6 antagonists, such as idalopirdine (B1259171) (Lu AE58054) and intepirdine (B1672000) (SB-742457/RVT-101), have been evaluated in clinical trials for Alzheimer's disease. In these studies, they have generally demonstrated a favorable safety profile and were well-tolerated.[1][2] However, specific preclinical cardiovascular data, such as hERG IC50 values, are not always publicly available in detail.
Quantitative Data Summary
The following tables summarize available quantitative data on the off-target activity of selected 5-HT6 antagonists. Data is compiled from various sources and should be used for comparative purposes with caution.
Table 1: In Vitro Selectivity Profile of Selected 5-HT6 Antagonists
| Compound Name | 5-HT6 Ki (nM) | hERG IC50 (µM) | 5-HT2B IC50 (µM) | Data Source |
| HEC30654 | 1.1 | Not Reported | 0.99 | [3] |
| Idalopirdine (Lu AE58054) | 0.83 | >50-fold selectivity over 70+ targets | Not Reported | [4] |
| "Compound 7" (benzimidazole-based) | 9 | Good selectivity reported | Good selectivity reported | [3] |
Note: "Good selectivity" indicates that the compound was found to have a significantly lower affinity for the off-target receptor compared to the 5-HT6 receptor, but a specific IC50 value was not provided in the cited source.
Table 2: In Vivo Cardiovascular Effects of a 5-HT Antagonist (Example)
| Compound | Species | Dose | Route | Effect on Mean Arterial Pressure | Effect on Heart Rate | Data Source |
| SL65.0472 | Conscious Spontaneously Hypertensive Rats | 0.5 mg/kg | p.o. | No effect | No effect | [5] |
| SL65.0472 | Anesthetized Dogs | 1 mg/kg | i.v. | Significant reduction | Not specified | [5] |
Note: SL65.0472 is presented as an example of a 5-HT receptor antagonist; it is not a specific 5-HT6 antagonist.
Experimental Protocols and Troubleshooting Guides
hERG Manual Patch-Clamp Assay
Objective: To determine the inhibitory effect of a 5-HT6 antagonist on the hERG potassium channel current.
Detailed Methodology:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells). Culture cells under standard conditions (37°C, 5% CO2) in the appropriate medium.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-suspend them in the external recording solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) and establish the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate the channels, and then repolarizing to -50 mV to measure the peak tail current.
-
-
Compound Application:
-
Prepare stock solutions of the 5-HT6 antagonist in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the final desired concentrations.
-
Apply the vehicle control followed by increasing concentrations of the test compound. Ensure steady-state block is achieved at each concentration before proceeding to the next.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each concentration.
-
Normalize the data to the control (vehicle) current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Troubleshooting Guide: hERG Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable Seal or Low Seal Resistance | Poor cell health; Debris in solutions; Pipette tip issues. | Use cells at optimal confluency; Filter all solutions on the day of the experiment; Fire-polish pipettes. |
| Low hERG Current Amplitude | Low channel expression; "Run-down" of the current over time. | Use a validated, high-expressing cell line; Ensure Mg-ATP is in the internal solution; Perform experiments quickly after establishing whole-cell configuration. |
| Compound Precipitation | Poor solubility of the 5-HT6 antagonist in aqueous solution. | Test the solubility of the compound in the external solution beforehand; Use a surfactant like Pluronic F-127 in the external solution; Reduce the final DMSO concentration. |
| High Variability in IC50 Values | Inconsistent timing of compound application; Temperature fluctuations; Compound adsorption to tubing. | Use a perfusion system with controlled flow rates; Maintain a stable recording temperature; Use low-adsorption tubing. |
Visualization: hERG Assay Workflow
Langendorff Isolated Heart Preparation
Objective: To assess the effects of a 5-HT6 antagonist on cardiac contractility (inotropism), heart rate (chronotropism), and coronary flow in an ex vivo mammalian heart.
Detailed Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., rat or guinea pig) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Instrumentation:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Place a flow probe in the aortic line to measure coronary flow.
-
-
Equilibration: Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Compound Administration: Introduce the 5-HT6 antagonist into the perfusate at increasing concentrations. Administer a vehicle control before the test compound.
-
Data Acquisition: Continuously record LVDP, heart rate, and coronary flow throughout the experiment.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each compound concentration.
Troubleshooting Guide: Langendorff Preparation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Arrhythmias during Equilibration | Hypoxia during excision; Air bubble in the cannula; Improper buffer composition or temperature. | Minimize time between excision and perfusion; Carefully remove any air bubbles before starting perfusion; Double-check buffer pH, oxygenation, and temperature. |
| Poor Contractility (Low LVDP) | Damage to the heart during excision; Inadequate perfusion pressure. | Handle the heart gently; Ensure perfusion pressure is appropriate for the species (e.g., 60-80 mmHg for rats). |
| No Response to Compound | Compound degradation in buffer; Incorrect compound concentration. | Check the stability of the compound in Krebs-Henseleit buffer; Verify stock solution and dilution calculations. |
Visualization: Langendorff Experimental Setup
In Vivo Cardiovascular Telemetry
Objective: To continuously monitor ECG, blood pressure, and heart rate in conscious, unrestrained animals following administration of a 5-HT6 antagonist.
Detailed Methodology:
-
Surgical Implantation: Surgically implant a telemetry transmitter in the animal (e.g., rat, dog). The pressure catheter is typically placed in the carotid artery or abdominal aorta, and ECG leads are placed subcutaneously.
-
Recovery: Allow the animal to fully recover from surgery (typically 1-2 weeks).
-
Acclimatization and Baseline Recording: House the animal in its home cage placed on a receiver pad. Allow for an acclimatization period, then record baseline cardiovascular data for at least 24 hours.
-
Compound Administration: Administer the 5-HT6 antagonist via the intended clinical route (e.g., oral gavage). Administer a vehicle control on a separate day.
-
Data Collection: Continuously record data for a predetermined period post-dose (e.g., 24 hours).
-
Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's, often with individual animal correction factors).
Troubleshooting Guide: In Vivo Telemetry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy or Lost Signal | Animal has moved off the receiver; Low transmitter battery; Lead displacement. | Ensure the cage is centered on the receiver; Check battery life before the study; Monitor signal quality post-surgery and re-implant if necessary. |
| High Baseline Variability | Animal stress; Incomplete recovery from surgery. | Ensure a sufficient recovery and acclimatization period; Handle animals consistently and minimize disturbances. |
| Difficulty in ECG Interval Analysis | Poor signal quality; T-wave morphology makes it difficult to define the end of the QT interval. | Improve ECG lead placement for a stronger signal; Use validated software for automated interval analysis and manually verify the results. |
Visualization: Off-Target Signaling Pathways
References
- 1. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Open-label Extension Study to Evaluate the Long-term Safety and Tolerability of Idalopirdine (Lu AE58054) as Adjunctive Treatment to Donepezil in Patients With Mild-moderate Alzheimer's Disease - AdisInsight [adisinsight.springer.com]
Technical Support Center: Optimizing the Novel Object Recognition Test with PRX-07034 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of PRX-07034 hydrochloride in the novel object recognition (NOR) test. All information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a Ki (binding affinity) of 4-8 nM and an IC50 (inhibitory concentration) of 19 nM.[1] It exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] Blockade of the 5-HT6 receptor is understood to enhance cognitive function by modulating downstream signaling pathways and increasing the release of key neurotransmitters involved in learning and memory, such as acetylcholine (B1216132) and glutamate.[2][3]
Q2: What is the primary application of this compound in neuroscience research?
PRX-07034 is primarily investigated for its potential to enhance cognitive functions, including working memory and cognitive flexibility.[1] Its application in the novel object recognition (NOR) test is aimed at evaluating its efficacy in improving recognition memory, a key aspect of cognition that is often impaired in neurodegenerative and psychiatric disorders.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in water and Dimethyl sulfoxide (B87167) (DMSO). For intraperitoneal (i.p.) injections in rodents, it can be dissolved in sterile water or a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5] It is recommended to prepare fresh solutions for each experiment and to sonicate if necessary to ensure complete dissolution.[4]
Q4: What is a recommended starting dose for PRX-07034 in a mouse NOR test?
Q5: When should I administer this compound relative to the NOR test phases?
The timing of administration depends on the specific memory phase you intend to investigate:
-
Acquisition: Administer PRX-07034 approximately 30 minutes before the training (T1) phase.
-
Consolidation: Administer the compound immediately after the training (T1) phase.
-
Retrieval: Administer the drug about 30 minutes before the testing (T2) phase.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No preference for the novel object in the control group. | 1. Insufficient habituation to the testing arena. 2. Stress or anxiety in the animals. 3. Objects are not sufficiently distinct or are too similar in complexity. 4. Inappropriate lighting or environmental conditions. | 1. Ensure a proper habituation phase of at least 5-10 minutes on the day before the training.[7] 2. Handle the animals for several days leading up to the experiment to reduce stress.[7] 3. Use objects with different shapes, textures, and colors, but of similar size.[8] 4. Maintain low, diffuse lighting (around 20 lux) and a quiet environment.[9] |
| High variability in exploration times between animals. | 1. Individual differences in anxiety and exploratory drive. 2. Inconsistent handling of animals. 3. Variations in the experimental procedure. | 1. Increase the sample size to account for individual variability. 2. Ensure all animals are handled consistently by the same experimenter. 3. Standardize all aspects of the protocol, including the placement of objects and the handling of the animals during placement in the arena. |
| PRX-07034-treated group shows reduced overall exploration. | 1. The dose of PRX-07034 may be too high, causing sedative effects. 2. The compound may be affecting locomotor activity. | 1. Perform a dose-response study to identify a dose that enhances cognition without causing sedation. 2. Conduct an open-field test with the effective dose of PRX-07034 to confirm that it does not suppress locomotor activity. Studies in rats suggest that at doses of 1 and 3 mg/kg, PRX-07034 does not affect locomotion. |
| Inconsistent results across different experimental days. | 1. Changes in the testing environment (e.g., lighting, noise). 2. Odor cues from previous animals. 3. Time of day for testing. | 1. Maintain a consistent testing environment for all experimental sessions. 2. Thoroughly clean the arena and objects with 70% ethanol (B145695) between each animal to remove any odor cues. 3. Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms. |
| Animals show a preference for one side of the arena. | 1. Uneven lighting in the testing arena. 2. External visual cues visible to the animals. | 1. Ensure the lighting is evenly distributed across the arena. 2. Use an arena with opaque walls to block out external visual distractions.[8] |
III. Experimental Protocols
A. Preparation of this compound Solution (for i.p. injection)
-
Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle is 0.9% saline. Alternatively, for compounds with lower aqueous solubility, a vehicle of 10% DMSO in saline can be used.
-
Drug Dissolution: Weigh the required amount of this compound powder. Dissolve it in the chosen vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg injection volume).
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming or brief sonication can aid in complete dissolution.[5]
-
Storage: It is recommended to prepare fresh solutions daily. If short-term storage is necessary, keep the solution at 4°C and protect it from light. For longer-term storage of a stock solution, aliquots can be stored at -20°C.[1]
B. Novel Object Recognition (NOR) Test Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions and animal strain.
1. Habituation (Day 1):
- Gently place each mouse individually into the empty testing arena (e.g., a 40x40x40 cm open field).
- Allow the mouse to freely explore the arena for 5-10 minutes.[7]
- Return the mouse to its home cage.
- Clean the arena thoroughly with 70% ethanol between each animal.
2. Training (T1) Phase (Day 2):
- Place two identical objects in opposite corners of the arena.
- Administer this compound or vehicle via i.p. injection at the appropriate time before this phase (e.g., 30 minutes prior for studying acquisition).
- Gently place the mouse in the center of the arena, equidistant from the two objects.
- Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).[7]
- Record the session using a video camera mounted above the arena.
- Return the mouse to its home cage.
- Clean the arena and objects thoroughly.
3. Testing (T2) Phase (Day 2 or 3):
- This phase occurs after a defined retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
- Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
- If studying retrieval, administer PRX-07034 or vehicle 30 minutes before this phase.
- Place the mouse back into the arena and allow it to explore for 5 minutes.[7]
- Record the session.
- Return the mouse to its home cage.
- Clean the arena and objects thoroughly.
C. Data Analysis
-
Scoring: Manually or using automated video tracking software, score the amount of time each mouse spends exploring each object during the T1 and T2 phases. Exploration is typically defined as the mouse's nose being directed towards the object and within a 2 cm proximity.
-
Calculation of Discrimination Index (DI): The primary measure of recognition memory is the Discrimination Index, calculated as:
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A higher DI indicates better recognition memory, as the animal spends more time exploring the novel object. A DI of 0 suggests no preference.
IV. Visualizations
Caption: A flowchart of the experimental workflow for the novel object recognition test with PRX-07034.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Selective 5-HT6 receptor blockade improves spatial recognition memory and reverses age-related deficits in spatial recognition memory in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. youtube.com [youtube.com]
Technical Support Center: PRX-07034 Hydrochloride and Locomotor Activity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of PRX-07034 hydrochloride on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective 5-HT6 receptor antagonist.[1][2] It exhibits a high binding affinity for the 5-HT6 receptor with a Ki value ranging from 4 to 8 nM and an IC50 of 19 nM.[1][2] Its primary mechanism of action is the blockade of serotonin's effects at the 5-HT6 receptor.
Q2: What is the expected effect of this compound on spontaneous locomotor activity?
Based on available preclinical data, this compound is not expected to significantly alter spontaneous locomotor activity at doses effective for cognitive enhancement (e.g., 1 and 3 mg/kg in rats).[2] Studies using a delayed spontaneous alternation task, which also measures general activity through arm entries, found no significant difference in the number of arm entries between PRX-07034-treated and control groups.[2]
Q3: Can this compound affect psychostimulant-induced hyperlocomotion?
While direct studies on PRX-07034's effect on psychostimulant-induced hyperactivity are limited, research on other selective 5-HT6 receptor antagonists suggests a potential modulatory role. For instance, the 5-HT6 receptor antagonist SB-271046 has been shown to reduce the development and expression of nicotine-induced locomotor sensitization in rats.[3] Blockade of 5-HT6 receptors can influence the release of other neurotransmitters like dopamine (B1211576) and acetylcholine, which are key regulators of locomotor activity.[4][5][6] Therefore, it is plausible that PRX-07034 could attenuate hyperlocomotion induced by certain psychostimulants.
Q4: Are there any off-target effects of this compound that could influence locomotor activity?
PRX-07034 is highly selective for the 5-HT6 receptor. However, it does show some moderate affinity for the dopamine D3 receptor (Ki = 71 nM) and the 5-HT1B receptor (Ki = 260 nM).[2] While the selectivity for the 5-HT6 receptor is over 100-fold compared to many other receptors, these secondary targets could potentially influence locomotor activity at higher concentrations.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected increase in locomotor activity | - Dose too high: Off-target effects at higher concentrations may become prominent.- Interaction with other compounds: The subject may have been exposed to other substances that affect locomotion.- Environmental factors: Stressors in the testing environment (e.g., noise, improper lighting) can induce hyperactivity. | - Perform a dose-response study to identify the optimal dose without motor side effects.- Ensure a proper washout period between studies and control for any concomitant treatments.- Standardize the testing environment according to established protocols for locomotor activity assessment. |
| Unexpected decrease in locomotor activity (sedation) | - Dose too high: Supratherapeutic doses may lead to sedative effects.- Vehicle effects: The vehicle used to dissolve PRX-07034 may have sedative properties.- Animal health: Underlying health issues in the experimental animals can lead to reduced activity. | - Conduct a dose-response study. Start with lower doses and titrate up.- Run a vehicle-only control group to assess the baseline effects of the vehicle.- Ensure all animals are healthy and properly acclimatized before the experiment. |
| High variability in locomotor activity data between subjects | - Inconsistent drug administration: Variations in injection volume or technique.- Individual differences in metabolism: Natural variations in how animals process the compound.- Environmental inconsistencies: Even minor changes in the testing environment can affect behavior. | - Ensure all personnel are properly trained in the drug administration technique.- Increase the sample size to account for individual variability.- Strictly control and document all environmental parameters during testing. |
| No effect on psychostimulant-induced hyperactivity | - Insufficient dose of PRX-07034: The dose may not be high enough to counteract the stimulant's effect.- Timing of administration: The pre-treatment time may not be optimal for reaching peak brain concentration.- Type of psychostimulant: The mechanism of the psychostimulant may not be sensitive to 5-HT6 receptor blockade. | - Perform a dose-escalation study with PRX-07034 in the context of the psychostimulant challenge.- Optimize the pre-treatment interval based on the pharmacokinetic profile of PRX-07034.- Consider testing with psychostimulants that have different mechanisms of action. |
Data Presentation
Table 1: Summary of this compound's Effect on Locomotor-Related Measures in Rats
| Dose (mg/kg, i.p.) | Test | Parameter | Result | Reference |
| 0.1, 1, 3 | Delayed Spontaneous Alternation | Number of Arm Entries | No significant difference compared to vehicle control | [2] |
Table 2: Binding Profile of this compound
| Receptor | Ki (nM) | Reference |
| 5-HT6 | 4 - 8 | [1][2] |
| Dopamine D3 | 71 | [2] |
| 5-HT1B | 260 | [2] |
Experimental Protocols
Open-Field Test for Spontaneous Locomotor Activity
This protocol is designed to assess the effect of this compound on spontaneous horizontal and vertical locomotor activity in rodents.
1. Apparatus:
-
A square or circular arena (e.g., 40 x 40 x 40 cm for rats) with opaque walls to minimize external distractions.
-
The floor is divided into a grid of equal-sized squares (e.g., 16 squares). The central four squares are designated as the "center zone."
-
An automated tracking system (video camera and software) or infrared beams to record the animal's movement.
2. Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the test.[1][2]
-
Test Initiation: Gently place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a predefined period (e.g., 10-30 minutes).
-
Parameters to Measure:
-
Horizontal Activity:
-
Total distance traveled.
-
Number of line crossings (all four paws crossing a grid line).
-
Time spent in the center zone vs. periphery (thigmotaxis).
-
-
Vertical Activity:
-
Number of rearing events (standing on hind legs).
-
-
-
Inter-trial Procedure: Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
3. Data Analysis:
-
Compare the means of the measured parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Signaling pathway of this compound's potential influence on locomotor activity.
Caption: Experimental workflow for assessing the impact of PRX-07034 on locomotor activity.
Caption: Logical relationship for troubleshooting unexpected locomotor activity results.
References
- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT₆ serotonin receptor antagonist SB-271046 attenuates the development and expression of nicotine-induced locomotor sensitisation in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PRX-07034 Hydrochloride and SB-271046 in Cognitive Enhancement
In the landscape of cognitive enhancers, antagonists of the serotonin (B10506) 6 (5-HT6) receptor have emerged as a promising therapeutic avenue. This guide provides a detailed comparison of two prominent 5-HT6 receptor antagonists, PRX-07034 hydrochloride and SB-271046, with a focus on their performance in preclinical cognitive tasks. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data to inform future research and development.
Mechanism of Action
Both PRX-07034 and SB-271046 exert their pro-cognitive effects by acting as potent and selective antagonists at the 5-HT6 receptor.[1][2] Blockade of this receptor is understood to modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[3][4] By inhibiting the 5-HT6 receptor, these antagonists can lead to increased levels of these key neurotransmitters in brain regions associated with cognition, such as the hippocampus and frontal cortex.[4][5]
Comparative Pharmacological Profile
A summary of the key pharmacological parameters for this compound and SB-271046 is presented below, highlighting their binding affinities and functional potencies.
| Parameter | This compound | SB-271046 |
| Target | 5-HT6 Receptor | 5-HT6 Receptor |
| Mechanism | Antagonist | Antagonist |
| Binding Affinity (Ki) | 4-8 nM[1][6] | pKi 8.92 ([3H]-LSD), pKi 9.09 ([125I]-SB-258585)[2][7] |
| Functional Potency (IC50) | 19 nM[1][6] | pA2 8.71[2][7] |
| Selectivity | ≥100-fold selectivity for 5-HT6 over 68 other GPCRs, ion channels, and transporters. Moderate affinity for D3 (Ki= 71 nM) and 5-HT1B (Ki= 260 nM) receptors.[6][8] | Over 200-fold selective for the 5-HT6 receptor versus 55 other receptors, binding sites, and ion channels.[2][7] |
Performance in Cognitive Tasks: A Comparative Analysis
The efficacy of PRX-07034 and SB-271046 in enhancing cognitive performance has been evaluated in several preclinical models. The following tables summarize the key findings from these studies.
Delayed Spontaneous Alternation Task (Working Memory)
| Compound | Dosing | Key Findings |
| PRX-07034 | 1 and 3 mg/kg (i.p.) | Significantly enhanced delayed spontaneous alternation, indicating improved working memory. The 0.1 mg/kg dose was ineffective.[6][8] |
| SB-271046 | Not Reported in this task | No direct data available for SB-271046 in the delayed spontaneous alternation task from the provided search results. |
Place-Response Switch Task (Cognitive Flexibility)
| Compound | Dosing | Key Findings |
| PRX-07034 | 1 and 3 mg/kg (i.p.) | Enhanced the switch between a place and response strategy, suggesting improved cognitive flexibility.[6][9] |
| SB-271046 | Not Reported in this task | No direct data available for SB-271046 in the place-response switch task from the provided search results. |
Passive Avoidance Task (Memory Consolidation)
| Compound | Dosing | Key Findings |
| PRX-07034 | Not Reported in this task | Preclinical data suggests AVN-211 has superior pro-cognitive effects compared to PRX-07034 in this task.[3] |
| SB-271046 | 3-20 mg/kg (oral) | Dose-dependently reversed scopolamine-induced amnesia, indicating an improvement in memory consolidation.[10][11][12] |
Morris Water Maze (Spatial Learning and Memory)
| Compound | Dosing | Key Findings |
| PRX-07034 | Not Reported in this task | Preclinical data suggests AVN-211 has superior pro-cognitive effects compared to PRX-07034 in this task.[3] |
| SB-271046 | 10 or 20 mg/kg/day (chronic) | In aged rats, chronic administration improved acquisition and consolidation of the spatial task.[10][13] Another study showed no effect on learning but significantly improved retention.[12] |
Experimental Protocols
Delayed Spontaneous Alternation Task (for PRX-07034)
-
Animals: Rats.[6]
-
Drug Administration: PRX-07034 (0.1, 1, or 3 mg/kg) was administered intraperitoneally (i.p.) 30 minutes prior to testing.[6]
-
Apparatus: A T-maze is typically used for this task.
-
Procedure: The protocol for delayed spontaneous alternation generally involves a "forced trial" where the rat is placed in one arm of the T-maze, followed by a delay period. In the subsequent "choice trial," the rat is placed at the start of the maze and allowed to freely choose one of the arms. Alternation is recorded if the rat chooses the arm not visited in the forced trial. The percentage of alternation is used as a measure of working memory.
Passive Avoidance Task (for SB-271046)
-
Drug Administration: SB-271046 (3-20 mg/kg) was administered orally by gavage 30 minutes prior to training. Scopolamine (0.8 mg/kg, i.p.) was administered in the 6-hour post-training period to induce amnesia.[10][11]
-
Apparatus: A step-through, light-dark passive avoidance apparatus.
-
Procedure: The task involves an illuminated "safe" compartment and a dark "shock" compartment. During training, the rat is placed in the light compartment and receives a mild footshock upon entering the dark compartment. Memory is assessed by measuring the latency to enter the dark compartment in a subsequent test session. A longer latency indicates better memory of the aversive stimulus.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Delayed Spontaneous Alternation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The 5-HT(6) receptor antagonist SB-271046 reverses scopolamine-disrupted consolidation of a passive avoidance task and ameliorates spatial task deficits in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of PRX-07034 Hydrochloride and Idalopirdine for Cognitive Enhancement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two selective 5-HT6 receptor antagonists: PRX-07034 hydrochloride and idalopirdine (B1259171). This analysis is supported by available preclinical and clinical data to inform future research and development in cognitive enhancement.
Both this compound and idalopirdine are selective antagonists of the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest for improving cognitive function in neurodegenerative and psychiatric disorders. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for learning and memory. Blockade of this receptor is believed to modulate the release of key neurotransmitters, including acetylcholine (B1216132) and glutamate, thereby enhancing cognitive processes.[1][2]
While both compounds share a common mechanism of action, their journey through the drug development pipeline has been markedly different, providing a valuable comparative case study. Idalopirdine advanced to late-stage clinical trials for Alzheimer's disease, ultimately failing to demonstrate efficacy, whereas this compound has shown promise in preclinical models, though its clinical development has been less transparent.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and idalopirdine, highlighting their receptor affinity and efficacy in preclinical and clinical settings.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Value | Citation |
| This compound | 5-HT6 Receptor | Binding Affinity (Ki) | 4-8 nM | [3] |
| 5-HT6 Receptor | Functional Antagonism (IC50) | 19 nM | [3] | |
| Idalopirdine | 5-HT6 Receptor | Binding Affinity (Ki) | ~0.83 nM |
Note: Specific Ki for idalopirdine was not available in the provided search results, but it is described as a high-affinity antagonist.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Test | Dose | Outcome | Citation |
| This compound | Rat | Delayed Spontaneous Alternation | 1 and 3 mg/kg (i.p.) | Significantly enhanced performance | [4][5] |
| Rat | Place-Response Switch Test | 1 and 3 mg/kg (i.p.) | Enhanced strategy switching | [4][5] |
Table 3: Clinical Efficacy in Alzheimer's Disease (Change in ADAS-Cog Score from Baseline at 24 Weeks)
| Compound | Clinical Trial | Treatment Group | N | Mean Change from Baseline (SD/SE) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value | Citation |
| Idalopirdine | Phase 2: LADDER | Idalopirdine 90 mg/day + Donepezil (B133215) | 140 | -0.77 (0.55) | -2.16 (-3.62 to -0.69) | 0.0040 | [6][7][8] |
| Placebo + Donepezil | 132 | +1.38 (0.53) | - | - | [6][7][8] | ||
| Phase 3: STARSHINE | Idalopirdine 60 mg/day + AChEI | 0.37 | 0.05 (-0.88 to 0.98) | Not Significant | [9][10] | ||
| Idalopirdine 30 mg/day + AChEI | 0.61 | 0.33 (-0.59 to 1.26) | Not Significant | [9][10] | |||
| Placebo + AChEI | 0.41 | - | - | [9][10] | |||
| Phase 3: STARBEAM | Idalopirdine 30 mg/day + AChEI | 1.01 | 0.63 (-0.38 to 1.65) | Not Significant | [9][10] | ||
| Idalopirdine 10 mg/day + AChEI | 0.53 | Not statistically compared | - | [9][10] | |||
| Placebo + AChEI | 0.56 | - | - | [9][10] | |||
| Phase 3: STARBRIGHT | Idalopirdine 60 mg/day + AChEI | 0.38 | -0.55 (-1.45 to 0.36) | Not Significant | [9][10] | ||
| Placebo + AChEI | 0.82 | - | - | [9][10] |
A lower/negative change in ADAS-Cog score indicates less cognitive decline/improvement.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Experimental Protocols
This compound: Preclinical Behavioral Studies
1. Delayed Spontaneous Alternation Test: This test assesses spatial working memory in rodents.[4]
-
Apparatus: A T-maze with a start arm and two goal arms.
-
Procedure:
-
Rats were placed in the testing room for 5 minutes to acclimate.
-
For each trial, the rat was allowed to freely choose one of the goal arms.
-
Immediately after the choice, a block was placed in the chosen arm for a 30-second delay period.
-
After the delay, the block was removed, and the rat was allowed to make a second arm choice.
-
An alternation was recorded if the rat chose the previously unvisited arm.
-
The number and sequence of arm entries were recorded. An arm entry was defined as all four paws entering the arm.
-
-
Drug Administration: PRX-07034 (0.1, 1, or 3 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before testing.[4][5]
2. Place-Response Switch Test: This test evaluates cognitive flexibility and the ability to switch between different learning strategies.[4]
-
Apparatus: A T-maze.
-
Procedure:
-
Acquisition Phase: Rats were trained to either a place discrimination (e.g., the correct arm is always in a specific location in the room) or a response discrimination (e.g., always turn right).
-
Switch Phase: Once the initial discrimination was learned to a criterion, the contingency was switched. For example, if the rat learned a place discrimination, it then had to learn a response discrimination.
-
-
Drug Administration: PRX-07034 (1 and 3 mg/kg) or vehicle was administered i.p. prior to the switch phase of the test.[4]
Idalopirdine: Clinical Trials in Alzheimer's Disease
1. Phase 2 (LADDER) Study (NCT01019421): [6][8]
-
Objective: To assess the efficacy and safety of idalopirdine as an add-on therapy to donepezil in patients with moderate Alzheimer's disease.
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged 50 years or older with moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-19) on a stable dose of 10 mg/day of donepezil for at least 3 months.
-
Intervention: Idalopirdine 90 mg/day (administered as 30 mg three times daily) or placebo, in addition to donepezil.
-
Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.
2. Phase 3 (STARSHINE, STARBEAM, STARBRIGHT) Studies (e.g., NCT01955161): [9][10][11]
-
Objective: To establish the efficacy of idalopirdine as an adjunctive therapy to cholinesterase inhibitors for the symptomatic treatment of mild-to-moderate Alzheimer's disease.
-
Study Design: Three 24-week, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose studies.
-
Patient Population: Patients aged 50 years or older with mild-to-moderate Alzheimer's disease (MMSE score of 12-22).
-
Intervention: Idalopirdine at various once-daily doses (10 mg, 30 mg, or 60 mg) or placebo, added to a stable dose of a cholinesterase inhibitor (donepezil, rivastigmine, or galantamine).
-
Primary Endpoint: Change from baseline to week 24 on the ADAS-Cog.
Concluding Remarks
The comparison between this compound and idalopirdine offers critical insights for the development of 5-HT6 receptor antagonists for cognitive disorders. PRX-07034 has demonstrated robust pro-cognitive effects in preclinical models, suggesting target engagement and potential efficacy.[4][5] However, the lack of publicly available clinical data makes it difficult to assess its translational potential.
In contrast, idalopirdine's development program provides a comprehensive, albeit cautionary, clinical dataset. The promising results of the Phase 2 LADDER trial were not replicated in the larger Phase 3 STAR trials.[6][9][10] This discrepancy has been attributed to several factors, including a change in dosing regimen from three times daily in Phase 2 to once daily in Phase 3, and potentially the heterogeneity of the patient population in the later trials.
For researchers in the field, the key takeaways are the continued promise of the 5-HT6 receptor as a target for cognitive enhancement, as evidenced by the preclinical data for compounds like PRX-07034. However, the experience with idalopirdine underscores the critical importance of optimizing dosing regimens and patient selection in clinical trials to successfully translate preclinical findings into clinical benefits. Future studies with novel 5-HT6 receptor antagonists should carefully consider these factors to maximize the potential for success.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idalopirdine falls short in three phase 3 Alzheimer’s trials | MDedge [mdedge.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to PRX-07034 Hydrochloride and Other 5-HT6 Receptor Antagonists in Cognitive Enhancement Research
For researchers, scientists, and drug development professionals, the serotonin (B10506) 6 (5-HT6) receptor has emerged as a significant target for therapeutic intervention in cognitive disorders. This guide provides an objective comparison of the efficacy of PRX-07034 hydrochloride against other notable 5-HT6 receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to 5-HT6 Receptor Antagonism
The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is implicated in cognitive processes.[1] Its antagonism has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[2][3] This has led to the development of numerous 5-HT6 receptor antagonists as potential therapeutic agents for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease and schizophrenia.[2][4] However, clinical trial outcomes for several of these antagonists have been largely disappointing, highlighting the need for a deeper understanding of their comparative preclinical profiles.[4][5]
Comparative Efficacy of this compound
This compound is a potent and highly selective 5-HT6 receptor antagonist.[5][6] Preclinical studies have demonstrated its potential to enhance cognitive functions such as working memory and cognitive flexibility.[7] This guide compares the pharmacological and in vivo efficacy of PRX-07034 with other key 5-HT6 antagonists, including idalopirdine, intepirdine, and AVN-211.
Data Presentation
Table 1: Comparative Binding Affinities and Selectivity of 5-HT6 Antagonists
| Compound | 5-HT6 Ki (nM) | Selectivity Profile (Ki in nM for other receptors) |
| PRX-07034 | 4-8 [7] | D3 (71), 5-HT1B (260)[7] |
| Idalopirdine | 0.83[8] | α1A (21), α1B (22)[9] |
| Intepirdine | ~0.23[10] | 5-HT2A (10)[9] |
| Masupirdine | 2.04[8] | >1200-fold selectivity over 5-HT2A[10] |
| AVN-492 | 0.091[8] | Highly selective[8] |
| Olanzapine | 5[8] | 5-HT2A (4), 5-HT2C (11), D1-4 (11-31), M1-5 (1.9-25), α1 (19)[8] |
Table 2: Comparative In Vivo Efficacy in Rodent Cognitive Models
| Compound | Animal Model | Behavioral Test | Key Findings |
| PRX-07034 | Rat | Delayed Spontaneous Alternation | Significantly enhanced performance at 1 and 3 mg/kg.[7] |
| PRX-07034 | Rat | Place-Response Switch Test | Enhanced switching between strategies at 1 and 3 mg/kg.[7] |
| AVN-211 | Rodent | Passive Avoidance & Morris Water Maze | Superior pro-cognitive effects compared to PRX-07034 and intepirdine.[5] |
| Intepirdine (SB-742457) | Rat | Novel Object Recognition | Reversed delay-induced deficits.[11] |
| Idalopirdine | Rat | Novel Object Recognition | Reversed scopolamine-induced deficits.[9] |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol).
-
Test Compound: PRX-07034 or other 5-HT6 antagonists.
-
Non-specific Binding Control: 10 µM Methiothepin.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Competition Binding: In a 96-well plate, add the test compound at various concentrations, a fixed concentration of [3H]-LSD, and the membrane suspension.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly terminate the incubation by filtering the contents through pre-soaked glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[12]
Delayed Spontaneous Alternation Task in Rats
This task assesses spatial working memory based on the innate tendency of rodents to alternate choices in a maze on successive trials.
Apparatus:
-
A T-maze or Y-maze with a starting arm and two choice arms.
Procedure:
-
Habituation: Allow the rat to explore the maze for a set period before testing.
-
Forced-Choice Trial (optional): One arm is blocked, forcing the rat to enter the other arm where a reward may be placed.
-
Choice Trial: After a specified delay (e.g., 10 to 60 seconds), the rat is returned to the starting arm, and both choice arms are open.
-
Scoring: An "alternation" is recorded if the rat enters the arm opposite to the one entered in the previous trial. The percentage of alternation is calculated.
-
Drug Administration: PRX-07034 or other test compounds are administered intraperitoneally (i.p.) at specified doses (e.g., 0.1, 1, or 3 mg/kg) 30 minutes before testing.[7]
Mandatory Visualization
Caption: 5-HT6 Receptor Signaling Pathway.
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PRX-07034 Hydrochloride and Intepirdine for Neurodegenerative and Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonists: PRX-07034 hydrochloride and intepirdine (B1672000). Both compounds were investigated for their potential to treat cognitive deficits associated with neurodegenerative diseases, primarily Alzheimer's disease. While both molecules target the same receptor, their pharmacological profiles and clinical development trajectories have diverged significantly. This document summarizes their performance based on available experimental data to inform future research and development in this area.
At a Glance: Key Differences
| Feature | This compound | Intepirdine |
| Primary Target | 5-HT6 Receptor Antagonist | 5-HT6 Receptor Antagonist |
| Development Status | Preclinical/Phase I | Development Discontinued (B1498344) (Failed Phase 3) |
| Reported Potency | High (Ki = 4-8 nM) | Potent (Ki = 0.7 nM for a derivative) |
| Functional Activity | Neutral Antagonist (IC50 = 19 nM) | Inverse Agonist |
| Key Preclinical Finding | Enhancement of working memory and cognitive flexibility in rats[1][2] | Reversal of learning deficits in rats[3] |
| Clinical Outcome | Phase I trials completed, well-tolerated[1][2] | Failed to meet primary endpoints in a large Phase 3 trial for Alzheimer's disease[4][5] |
Mechanism of Action: Targeting the 5-HT6 Receptor
Both PRX-07034 and intepirdine are antagonists of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions implicated in learning and memory such as the hippocampus and cortex. The therapeutic rationale for antagonizing this receptor is based on the observation that blocking 5-HT6 receptor activity leads to an increase in cholinergic and glutamatergic neurotransmission, both of which are impaired in Alzheimer's disease. This modulation is thought to enhance cognitive function.[2]
In Vitro Pharmacology: A Tale of Two Antagonists
While both compounds are 5-HT6 receptor antagonists, their detailed in vitro pharmacological profiles show notable differences, particularly in their functional activity.
| Parameter | This compound | Intepirdine |
| Binding Affinity (Ki) | 4-8 nM[6][7] | A derivative, RG-283AG, showed a Ki of 0.7 nM[8] |
| Functional Activity (IC50) | 19 nM (cAMP assay)[6][7] | Not explicitly found for the parent compound in the searched literature. |
| Functional Profile | Neutral Antagonist[7] | Inverse Agonist[9] |
| Selectivity | ≥100-fold selective over 68 other receptors. Moderate affinity for Dopamine D3 (Ki=71 nM) and 5-HT1B (Ki=260 nM) receptors.[6][7] | Selective for the 5-HT6 receptor.[1][10][11] Also reported to have affinity for the 5-HT2A receptor.[12] |
Experimental Protocols:
-
Binding Affinity Assay (General Protocol): Receptor binding assays are typically performed using cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing the human 5-HT6 receptor). A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
-
cAMP Functional Assay (General Protocol): 5-HT6 receptors are Gs-coupled, meaning their activation stimulates the production of cyclic AMP (cAMP). To measure the antagonist activity of a compound, cells expressing the 5-HT6 receptor are treated with a known 5-HT6 agonist to stimulate cAMP production. The test compound is then added at various concentrations to measure its ability to inhibit the agonist-induced cAMP production. The IC50 value represents the concentration of the antagonist that inhibits 50% of the maximal cAMP response. To determine if a compound is a neutral antagonist or an inverse agonist, its effect on the basal (unstimulated) cAMP level is measured. A neutral antagonist will not affect the basal level, while an inverse agonist will decrease it.[7][9]
Preclinical Efficacy in Animal Models
Both compounds have demonstrated pro-cognitive effects in rodent models, although the specific behavioral paradigms and reported outcomes differ.
| Preclinical Model | This compound | Intepirdine |
| Cognitive Domain | Working Memory & Cognitive Flexibility[6][7] | Learning & Memory[3] |
| Animal Model | Rats | Rats |
| Behavioral Test | Delayed Spontaneous Alternation, Place-Response Switch Test[7] | Not explicitly detailed in the provided search results, but reported to reverse experimentally induced and age-related learning deficits.[3] |
| Effective Dose | 1 and 3 mg/kg (i.p.)[6][7] | Not specified in the provided search results. |
| Key Finding | Significantly enhanced delayed spontaneous alternation and switching between place and response strategies without affecting initial learning.[6][7] | Reversed learning deficits.[3] |
Experimental Protocols:
-
Delayed Spontaneous Alternation (for PRX-07034): This task assesses spatial working memory in rodents. The animal is placed in a multi-arm maze (e.g., a T-maze or Y-maze) and allowed to freely explore. The sequence of arm entries is recorded. A spontaneous alternation is recorded when the animal enters a different arm on consecutive choices. A higher rate of alternation is indicative of better working memory. PRX-07034 was administered intraperitoneally 30 minutes before testing.[7]
-
Place-Response Switch Test (for PRX-07034): This task measures cognitive flexibility. A rat is first trained to find a reward based on either a spatial cue (place learning) or a specific motor response (response learning). Once the animal has learned the initial task, the rule is switched, and the animal must learn the new rule. The number of trials required to reach a criterion of successful performance is measured. A reduction in the number of trials to learn the new rule indicates enhanced cognitive flexibility.[7]
Clinical Development and Outcomes: A Clear Divergence
The clinical development pathways of PRX-07034 and intepirdine represent the most significant point of divergence between the two compounds.
| Clinical Phase | This compound | Intepirdine |
| Phase I | Completed, shown to be well-tolerated.[1][2] | Completed, shown to be well-tolerated.[3] |
| Phase II | No reported Phase II trials.[2] | Multiple Phase II studies completed with some suggesting a potential benefit as an adjunctive therapy to donepezil (B133215).[3][4] |
| Phase III | Not initiated. | The MINDSET study (NCT02585934), a large, global, randomized, placebo-controlled trial, evaluated intepirdine as an adjunctive therapy to donepezil in patients with mild-to-moderate Alzheimer's disease. The study failed to meet its co-primary endpoints of improving cognition (ADAS-Cog) and activities of daily living (ADCS-ADL).[4][5] |
| Other Indications | Investigated for obesity and cognitive impairment in schizophrenia preclinically.[13] | A Phase 2b trial in Dementia with Lewy Bodies (HEADWAY-DLB) also failed to show a benefit and was terminated.[10] |
| Current Status | Development appears to have been halted after Phase I, potentially due to the collapse of Epix Pharmaceuticals.[13] | Development was discontinued by Axovant Sciences in January 2018 following the negative results of the Phase 3 MINDSET and Phase 2b HEADWAY-DLB trials.[3][10] |
Experimental Protocol: The MINDSET Trial (NCT02585934)
-
Objective: To confirm the efficacy of intepirdine (35 mg/day) as an adjunctive therapy to stable donepezil treatment in patients with mild-to-moderate Alzheimer's disease over 24 weeks.
-
Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: 1,315 patients with mild-to-moderate Alzheimer's disease who were on a stable dose of donepezil.
-
Intervention: Once-daily oral administration of 35 mg intepirdine or placebo.
-
Co-Primary Endpoints:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.
-
-
Outcome: The trial did not meet its co-primary efficacy endpoints, with no statistically significant difference observed between the intepirdine and placebo groups on either the ADAS-Cog or the ADCS-ADL at 24 weeks.[5]
Conclusion
This compound and intepirdine, despite sharing a common molecular target, have had markedly different fates in the drug development pipeline. PRX-07034 demonstrated a promising preclinical profile as a selective, potent, and neutral 5-HT6 receptor antagonist with pro-cognitive effects in animal models. However, its clinical development did not progress beyond Phase I.
In contrast, intepirdine advanced to late-stage clinical trials but ultimately failed to demonstrate efficacy in a large Phase 3 study for Alzheimer's disease and a Phase 2b study for Dementia with Lewy Bodies, leading to the discontinuation of its development. The reasons for this failure are likely multifactorial and highlight the challenges of translating preclinical findings in animal models to clinically meaningful outcomes in complex human neurodegenerative diseases.
The differing functional profiles (neutral antagonist vs. inverse agonist) may have contributed to their distinct pharmacological effects, although this remains speculative without further investigation. The comprehensive data presented in this guide underscores the importance of rigorous preclinical and clinical evaluation and may serve as a valuable reference for researchers and drug developers working on novel therapeutics for cognitive disorders.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 3. Study Evaluating Intepirdine (RVT-101) in Subjects With Mild to Moderate Alzheimer's Disease on Donepezil: MINDSET Study [ctv.veeva.com]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An international, randomized, placebo‐controlled, phase 2b clinical trial of intepirdine for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. alzinfo.org [alzinfo.org]
- 8. Intepirdine | ALZFORUM [alzforum.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: PRX-07034 Hydrochloride vs. AVN-211 in Neuropsychiatric and Cognitive Models
A Comparative Analysis for Researchers and Drug Development Professionals
The serotonin (B10506) 5-HT6 receptor has emerged as a compelling target for the development of novel therapeutics for cognitive deficits associated with a range of neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. This guide provides a detailed preclinical comparison of two prominent 5-HT6 receptor antagonists: PRX-07034 hydrochloride and AVN-211. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to offer an objective resource for researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Data
To facilitate a direct comparison of the pharmacological profiles of this compound and AVN-211, the following tables summarize their in vitro binding affinities, functional activities, and in vivo cognitive and anxiolytic effects.
| Parameter | This compound | AVN-211 | Reference |
| Target | 5-HT6 Receptor Antagonist | 5-HT6 Receptor Antagonist | [1][2] |
| Binding Affinity (Ki) | 4-8 nM | 1.09 nM | [1][3] |
| Functional Activity (IC50) | 19 nM (Antagonist activity in cAMP assay) | 2.34 nM (Antagonist activity) | [1][4] |
Table 1: In Vitro Pharmacology
| Preclinical Model | This compound | AVN-211 | Reference |
| Cognitive Enhancement | Enhanced performance in delayed spontaneous alternation and place-response switch tests in rats. | Reversed memory impairment in passive avoidance and Morris water maze tests in rodents. | [1][4] |
| Anxiolytic Effects | Not explicitly reported in reviewed studies. | Demonstrated anxiolytic-like effects in the elevated plus-maze test in mice. | [4] |
| Effective Doses (in vivo) | 1 and 3 mg/kg (i.p.) in rats for cognitive enhancement. | 0.05-1 mg/kg (i.p.) or 0.2 mg/kg (p.o.) in mice for cognitive enhancement and anxiolytic effects. | [1][4] |
Table 2: In Vivo Efficacy
Mechanism of Action: Targeting the 5-HT6 Receptor
Both PRX-07034 and AVN-211 exert their effects by acting as antagonists at the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is positively coupled to adenylyl cyclase through a Gs protein. Antagonism of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating the activity of other neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments conducted with PRX-07034 and AVN-211.
In Vitro Assays
Radioligand Binding Assay (PRX-07034)
-
Objective: To determine the binding affinity (Ki) of PRX-07034 for the human 5-HT6 receptor.
-
Method: Competitive radioligand binding assays were performed using membranes from HEK-293 cells stably expressing the human 5-HT6 receptor. [3H]-LSD was used as the radioligand. The assay was conducted in a 96-well plate format with a final volume of 250 µL per well. Each well contained the cell membranes, the radioligand, and varying concentrations of PRX-07034. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The plates were incubated to allow for binding equilibrium, followed by filtration to separate bound from unbound radioligand. The radioactivity on the filters was then quantified using a scintillation counter. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.[5]
cAMP Functional Assay (PRX-07034)
-
Objective: To assess the functional antagonist activity of PRX-07034 at the 5-HT6 receptor.
-
Method: HEK-293 cells transiently transfected with the human 5-HT6 receptor were used. Cells were stimulated with a known 5-HT6 receptor agonist in the presence of varying concentrations of PRX-07034. The intracellular accumulation of cyclic AMP (cAMP) was measured using a commercially available assay kit. The IC50 value, representing the concentration of PRX-07034 that inhibits 50% of the agonist-induced cAMP production, was determined.[1]
Radioligand Displacement Assay (AVN-211)
-
Objective: To determine the binding affinity (Ki) of AVN-211 for the 5-HT6 receptor.
-
Method: Competitive displacement of a radiolabeled ligand from 5-HT6 receptors expressed in cell membrane fractions was performed. The specific radioligand used was [3H]LSD. The assay measured the ability of increasing concentrations of AVN-211 to displace the radioligand from the receptor.[2]
In Vivo Behavioral Assays
Delayed Spontaneous Alternation Test (PRX-07034)
-
Objective: To evaluate the effect of PRX-07034 on spatial working memory in rats.
-
Protocol: Male Long-Evans rats were administered PRX-07034 (0.1, 1, or 3 mg/kg, i.p.) or vehicle 30 minutes prior to testing in a Y-maze. The test consisted of a series of trials where the rat was allowed to choose one of the three arms. After each choice, the chosen arm was blocked for a 30-second delay. The sequence of arm entries was recorded, and the percentage of spontaneous alternations (entering a different arm on consecutive choices) was calculated as a measure of working memory.[1]
Passive Avoidance Test (AVN-211)
-
Objective: To assess the effect of AVN-211 on long-term memory in mice.
-
Protocol: A step-through passive avoidance apparatus with a light and a dark compartment was used. During the training trial, mice were placed in the light compartment. Upon entering the dark compartment, they received a mild foot shock. 24 hours later, in the test trial, the mice were again placed in the light compartment, and the latency to enter the dark compartment was measured as an indicator of memory retention. AVN-211 (0.05-1 mg/kg, i.p. or 0.2 mg/kg, p.o.) was administered before the training trial.[4]
Elevated Plus-Maze Test (AVN-211)
-
Objective: To evaluate the anxiolytic-like effects of AVN-211 in mice.
-
Protocol: The elevated plus-maze consists of two open arms and two enclosed arms. Mice were administered AVN-211 (0.05-1 mg/kg, i.p.) and placed in the center of the maze. The time spent and the number of entries into the open and closed arms were recorded over a 5-minute period. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[4]
Discussion and Future Directions
The preclinical data presented in this guide highlight both this compound and AVN-211 as potent and selective 5-HT6 receptor antagonists with pro-cognitive effects. AVN-211 demonstrates a slightly higher binding affinity (Ki) for the 5-HT6 receptor in the reviewed studies. Furthermore, AVN-211 has been explicitly shown to possess anxiolytic-like properties in preclinical models, an effect not detailed for PRX-07034 in the available literature.
Both compounds have shown efficacy in rodent models of cognitive function, albeit in different behavioral paradigms. PRX-07034 demonstrated its effects in tasks assessing working memory and cognitive flexibility, while AVN-211 was effective in models of long-term memory.
For drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic indication and desired pharmacological profile. Further head-to-head comparative studies in a wider range of preclinical models, including those with greater translational relevance to specific human diseases, would be beneficial. Additionally, a more comprehensive selectivity profiling of AVN-211 against a broad panel of receptors, similar to what is available for PRX-07034, would provide a more complete understanding of its potential off-target effects.
This guide serves as a foundational resource for comparing these two 5-HT6 receptor antagonists. The provided data and protocols should aid researchers in designing future studies and making informed decisions in the pursuit of novel treatments for cognitive disorders.
References
- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Potential Synergistic Effects of PRX-07034 and Donepezil for Cognitive Enhancement
A Comparative Guide for Researchers
In the quest for more effective treatments for cognitive decline, particularly in neurodegenerative disorders like Alzheimer's disease, combination therapy presents a promising frontier. This guide explores the theoretical synergistic potential of combining PRX-07034, a selective 5-HT6 receptor antagonist, with donepezil (B133215), an established acetylcholinesterase inhibitor. While direct experimental data on this specific combination is not yet available, this document synthesizes existing preclinical and clinical data for each compound to provide a framework for future investigation.
Rationale for Synergy: Complementary Mechanisms of Action
The primary hypothesis for the synergistic cognitive enhancement of PRX-07034 and donepezil lies in their distinct yet convergent mechanisms for modulating cholinergic neurotransmission.
Donepezil directly increases the availability of acetylcholine (B1216132) in the synaptic cleft by inhibiting acetylcholinesterase, the enzyme responsible for its breakdown.[1][2][3][4][5] This approach has been a cornerstone of symptomatic treatment for Alzheimer's disease for years.[6][7][8]
PRX-07034 , as a 5-HT6 receptor antagonist, is thought to indirectly enhance cholinergic and glutamatergic neurotransmission.[2] Blockade of 5-HT6 receptors can lead to a decrease in the activity of GABAergic interneurons, which in turn disinhibits the release of acetylcholine and glutamate (B1630785) in brain regions crucial for learning and memory.[2]
Therefore, the combination of these two agents could theoretically lead to a more profound and sustained increase in cholinergic signaling than either drug could achieve alone, potentially resulting in synergistic improvements in cognitive function.
Comparative Data of PRX-07034 and Donepezil
The following tables summarize key quantitative data for each compound based on available literature.
Table 1: Pharmacodynamic Properties
| Parameter | PRX-07034 | Donepezil |
| Primary Target | 5-HT6 Receptor | Acetylcholinesterase (AChE) |
| Mechanism of Action | Antagonist | Reversible Inhibitor |
| Binding Affinity (Ki) | 4-8 nM for 5-HT6 receptor | - |
| IC50 | 19 nM for 5-HT6 receptor antagonism | - |
| Selectivity | ≥100-fold selectivity for 5-HT6 over 68 other GPCRs, ion channels, and transporters | Highly selective for AChE over butyrylcholinesterase (BuChE) |
Table 2: Preclinical Efficacy in Rodent Models
| Study Type | Compound | Animal Model | Dosing | Key Findings |
| Working Memory | PRX-07034 | Rats | 1 and 3 mg/kg (i.p.) | Significantly enhanced delayed spontaneous alternation. |
| Cognitive Flexibility | PRX-07034 | Rats | 1 and 3 mg/kg (i.p.) | Enhanced switching between place and response strategies. |
| Sustained Attention | Donepezil | Aged Rats | 0.03 mg/kg | Improved performance by accelerating responses. |
Table 3: Clinical Efficacy in Alzheimer's Disease (Donepezil)
| Clinical Trial Endpoint | Donepezil (5-10 mg/day) | Placebo |
| ADAS-cog (Cognitive Subscale) | Significant Improvement | - |
| CIBIC-plus (Global Function) | Significant Improvement | - |
| MMSE (Mini-Mental State Examination) | Significant Improvement | - |
Note: Clinical efficacy data for PRX-07034 is not yet available as it has primarily been in early-phase trials.
Hypothetical Signaling Pathways and Experimental Workflow
To investigate the potential synergy of PRX-07034 and donepezil, a structured experimental approach is necessary. The following diagrams illustrate the proposed combined signaling pathway and a hypothetical experimental workflow.
References
- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 5. Serotonin 5-HT6 Receptor Antagonists in Alzheimer's Disease: Therapeutic Rationale and Current Development Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects: PRX-07034 Hydrochloride Versus Other 5-HT6 Antagonists
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides an objective comparison of the off-target effects of the 5-HT6 receptor antagonist PRX-07034 hydrochloride against other notable 5-HT6 antagonists. The following data, experimental protocols, and pathway diagrams offer a comprehensive overview to inform preclinical and clinical research decisions.
The 5-hydroxytryptamine-6 (5-HT6) receptor, primarily expressed in the central nervous system, has emerged as a key target for therapeutic intervention in cognitive disorders. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, thereby enhancing cognitive function.[1] this compound is a potent and highly selective 5-HT6 receptor antagonist with a Ki of 4-8 nM and an IC50 of 19 nM.[2] While its high affinity for the 5-HT6 receptor is well-established, a thorough evaluation of its interactions with other receptors is crucial for a complete pharmacological profile.
This guide compares the off-target binding profile of PRX-07034 with other 5-HT6 antagonists that have been clinically evaluated, including Idalopirdine, Intepirdine (formerly SB-742457), AVN-211, and the tool compound SB-271046.
Comparative Off-Target Binding Profiles
The following table summarizes the known off-target binding affinities (Ki in nM) of PRX-07034 and other selected 5-HT6 antagonists. Lower Ki values indicate higher binding affinity. This data is critical for assessing the selectivity and potential for off-target mediated side effects of these compounds.
| Target | PRX-07034 (Ki, nM) | Idalopirdine (Ki, nM) | Intepirdine (SB-742457) | AVN-211 | SB-271046 |
| 5-HT6 | 4-8 [2] | 0.83 [3] | ~1 [4] | Highly Potent [5] | 1.20 [6] |
| Dopamine (B1211576) D3 | 71[7] | --- | --- | --- | >200-fold selectivity[1] |
| 5-HT1B | 260[7] | --- | --- | --- | >200-fold selectivity[1] |
| 5-HT1A | 420[2] | --- | --- | --- | >200-fold selectivity[1] |
| Opioid μ | 450[2] | --- | --- | --- | >200-fold selectivity[1] |
| Histamine H2 | 640[2] | --- | --- | --- | >200-fold selectivity[1] |
| 5-HT1D | 2800[2] | --- | --- | --- | >200-fold selectivity[1] |
| Adrenergic α1A | --- | Medium Affinity[3] | --- | --- | >200-fold selectivity[1] |
| Adrenergic α1B | --- | Medium Affinity[3] | --- | --- | >200-fold selectivity[1] |
| 5-HT2B | --- | --- | --- | Notable Affinity[8] | >200-fold selectivity[1] |
Key Experimental Protocols
The data presented in this guide is primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays. The methodologies for these are detailed below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT6, Dopamine D3, etc.) or from homogenized brain tissue.[6][9]
-
Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-LSD for the 5-HT6 receptor) is incubated with the prepared cell membranes.[6] A range of concentrations of the unlabeled test compound (e.g., PRX-07034) is added to compete for binding to the receptor.[6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[6] The filters are then washed with ice-cold buffer to remove any unbound radioligand.[6]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value, which represents the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity of a compound at a G-protein coupled receptor (GPCR) by measuring its effect on the downstream signaling pathway, such as the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells (e.g., HEK293) expressing the receptor of interest are cultured in appropriate media.[10]
-
Compound Incubation: The cells are incubated with the test compound at various concentrations.[10]
-
Agonist Stimulation: A known agonist for the receptor is added to stimulate the signaling cascade. For antagonists, the ability of the test compound to block the agonist-induced response is measured.[10]
-
cAMP Measurement: The intracellular levels of cAMP are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[11]
-
Data Analysis: The data is analyzed to determine the IC50 (for antagonists) or EC50 (for agonists) values, which represent the concentration of the compound that produces a half-maximal inhibitory or stimulatory effect, respectively.[11]
Signaling Pathways and Experimental Workflow
To visualize the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical 5-HT6 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Discussion
The compiled data indicates that this compound is a highly selective 5-HT6 receptor antagonist. While it exhibits some affinity for the dopamine D3 and 5-HT1B receptors, the separation in binding affinity is substantial.[7] In comparison, other 5-HT6 antagonists also demonstrate varying degrees of selectivity. For instance, Idalopirdine shows some interaction with adrenergic receptors, and AVN-211 has a notable affinity for the 5-HT2B receptor.[3][8] The high selectivity of SB-271046, often used as a reference compound, is evident from its reported >200-fold selectivity across a wide range of receptors.[1]
It is important to note that while in vitro binding affinity is a critical measure, it does not always directly translate to in vivo functional activity or the manifestation of side effects. Functional assays are essential to determine whether the binding to an off-target receptor results in agonistic, antagonistic, or inverse agonistic activity. For PRX-07034, functional assays have shown low antagonist activity at the dopamine D3 receptor and very low agonistic activity at the opioid μ-receptor, suggesting a lower potential for functionally relevant off-target effects at these receptors.[7]
Ultimately, the choice of a 5-HT6 antagonist for research or therapeutic development will depend on the specific application and the desired selectivity profile. This guide provides a foundational dataset to aid in this decision-making process, emphasizing the importance of a comprehensive off-target screening cascade in drug discovery.
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Intepirdine | ALZFORUM [alzforum.org]
- 5. avineuro.ru [avineuro.ru]
- 6. benchchem.com [benchchem.com]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Pharmacokinetic Analysis of 5-HT6 Receptor Antagonists: PRX-07034 and SB-742457
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two selective 5-HT6 receptor antagonists, PRX-07034 and SB-742457 (also known as intepirdine (B1672000) and RVT-101). Both compounds have been investigated for their potential in treating cognitive deficits associated with neurodegenerative and psychiatric disorders. This document summarizes key pharmacokinetic data, details the experimental methodologies used in these assessments, and visualizes relevant pathways and workflows to aid in research and development decisions.
Introduction to the Compounds
PRX-07034 was developed by Epix Pharmaceuticals as a highly selective and potent 5-HT6 receptor antagonist for the potential treatment of obesity and cognitive impairment.[1] It entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics.[2]
SB-742457, also known as intepirdine, was developed by GlaxoSmithKline and later licensed to Axovant Sciences.[3][4] It is also a selective 5-HT6 receptor antagonist that progressed through multiple Phase II and a large Phase III clinical trial (MINDSET) for Alzheimer's disease, although it ultimately did not meet its primary endpoints.[3][5]
Mechanism of Action: 5-HT6 Receptor Antagonism
Both PRX-07034 and SB-742457 exert their pharmacological effects by acting as antagonists at the serotonin (B10506) 6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, in regions associated with learning and memory. Blockade of 5-HT6 receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.
Pharmacokinetic Data Comparison
The following tables summarize the available pharmacokinetic parameters for PRX-07034 and SB-742457.
Table 1: Preclinical Pharmacokinetic Parameters in Rats
| Parameter | PRX-07034 | SB-742457 |
| Dose | 3 mg/kg (i.p.) | Data not publicly available |
| Cmax | 549.0 ± 68.3 ng/mL (serum) | Data not publicly available |
| Brain Concentration | 55 ± 15.7 ng/g (at 30 min) | Data not publicly available |
| Brain:Serum Ratio | 0.1:1 (at 30 min)[6] | Data not publicly available |
| Tmax | 30 min (for brain/serum ratio) | Data not publicly available |
| Half-life (t½) | Data not publicly available | Data not publicly available |
| AUC | Data not publicly available | Data not publicly available |
| Bioavailability | Data not publicly available | Data not publicly available |
Table 2: Clinical Pharmacokinetic Parameters in Humans
| Parameter | PRX-07034 | SB-742457 (Intepirdine) |
| Study Population | Healthy obese adults[2] | Healthy volunteers and patients with Alzheimer's Disease[3][7] |
| Dose | Single and multiple ascending doses[2] | 5, 15, and 35 mg once daily[7] |
| Cmax | Data not publicly available | Data not publicly available |
| Tmax | Data not publicly available | Data not publicly available |
| Half-life (t½) | Data not publicly available | Data not publicly available |
| AUC | Data not publicly available | Data not publicly available |
| Protein Binding | Data not publicly available | Data not publicly available |
| Metabolism | Data not publicly available | Data not publicly available |
| Excretion | Data not publicly available | Data not publicly available |
Note: Detailed quantitative pharmacokinetic data from the Phase I trials of PRX-07034 are not publicly available. Similarly, specific pharmacokinetic parameters for SB-742457 from its extensive clinical trials have not been detailed in the available public literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of PRX-07034 and SB-742457 are not fully available in the public domain. However, based on standard practices for preclinical and clinical pharmacokinetic assessments of small molecule drugs, the following methodologies are typically employed.
Preclinical Pharmacokinetic Study in Rats (Typical Protocol)
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[8]
-
Drug Administration: The test compound is typically administered via oral gavage (p.o.) for bioavailability studies or intravenous injection (i.v.) to determine clearance and volume of distribution.[9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via cannulation of the jugular or femoral vein.[10] To maintain hydration, an equivalent volume of saline may be administered after each blood draw.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Phase I Clinical Trial (Typical Protocol)
-
Study Design: A Phase I trial is typically a randomized, double-blind, placebo-controlled study involving a small number of healthy volunteers.[7][11][12] The study often follows a single ascending dose (SAD) and/or a multiple ascending dose (MAD) design.[12]
-
Dose Administration: Participants receive a single oral dose of the investigational drug or placebo in the SAD part. In the MAD part, participants receive the drug once daily for a specified period.
-
Pharmacokinetic Sampling: Blood samples are collected at frequent intervals after dosing to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Bioanalysis: Plasma concentrations of the drug and any major metabolites are determined using a validated bioanalytical method, such as LC-MS/MS.
-
Safety and Tolerability: Safety and tolerability are assessed through continuous monitoring of vital signs, electrocardiograms (ECGs), physical examinations, and clinical laboratory tests.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety data is summarized to determine the maximum tolerated dose (MTD).
Summary and Conclusion
For researchers and drug developers, the lack of comprehensive, publicly available pharmacokinetic data for PRX-07034 presents a challenge for direct comparison. The clinical trial history of SB-742457, despite its eventual discontinuation for Alzheimer's disease, may offer more accessible, albeit still limited, information for understanding the pharmacokinetic properties of this class of compounds in humans. Further investigation into an in-depth analysis would require access to proprietary data from the respective pharmaceutical companies.
References
- 1. researchgate.net [researchgate.net]
- 2. Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience | UC Medicine [med.uc.edu]
- 3. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. intepirdine (SB-742457) / Roivant [delta.larvol.com]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrps.org [ccrps.org]
- 8. 2.6. Pharmacokinetic Studies [bio-protocol.org]
- 9. admescope.com [admescope.com]
- 10. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]
- 12. quanticate.com [quanticate.com]
Reproducibility of PRX-07034 Hydrochloride's Pro-Cognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pro-cognitive effects of PRX-07034 hydrochloride, a selective 5-HT6 receptor antagonist. A critical evaluation of the available data on its reproducibility is presented, alongside a comparison with alternative compounds targeting the same mechanism. This document is intended to serve as a resource for researchers in neuroscience and drug development, offering a concise overview of the preclinical evidence, experimental protocols, and the current landscape of 5-HT6 receptor antagonists for cognitive enhancement.
Executive Summary
This compound has demonstrated pro-cognitive effects in preclinical models, primarily in enhancing working memory and cognitive flexibility in rats. The foundational evidence for these effects comes from a key study by Mohler et al. (2012). However, a significant challenge in assessing the robustness of these findings is the limited availability of independent, peer-reviewed studies that replicate these results. While the broader class of 5-HT6 receptor antagonists has shown promise in various cognitive paradigms, the specific reproducibility of PRX-07034's effects remains an open question. This guide presents the available data for PRX-07034 and compares it with other notable 5-HT6 receptor antagonists, including those that have progressed to clinical trials.
Comparative Analysis of 5-HT6 Receptor Antagonists
The following tables summarize the key pharmacological and preclinical efficacy data for this compound and a selection of alternative 5-HT6 receptor antagonists. This comparative data is essential for understanding the relative potency and potential of these compounds.
Table 1: Pharmacological Profile of Selected 5-HT6 Receptor Antagonists
| Compound | 5-HT6 Receptor Affinity (Ki, nM) | 5-HT6 Receptor Functional Activity (IC50, nM) | Selectivity Notes |
| This compound | 4-8[1][2] | 19[1][2] | ≥100-fold selectivity over 68 other GPCRs, ion channels, and transporters. Moderate affinity for Dopamine D3 (Ki=71 nM) and 5-HT1B (Ki=260 nM) receptors.[1][2] |
| Idalopirdine (Lu AE58054) | 0.58 | 1.0 | High selectivity over a broad panel of receptors. |
| Intepirdine (RVT-101/SB-742457) | 0.23 | 1.1 | High selectivity over a broad panel of receptors. |
| SB-271046 | 1.0 | 16 | High selectivity over a broad panel of receptors. |
| AVN-211 | ~1.0 | Not Reported | Reported to have high selectivity. |
Table 2: Preclinical Efficacy in Cognitive Models
| Compound | Cognitive Task | Species | Key Findings |
| This compound | Delayed Spontaneous Alternation | Rat | Significantly enhanced performance at 1 and 3 mg/kg (i.p.).[1][2] |
| This compound | Place-Response Switch Task | Rat | Enhanced switching between strategies at 1 and 3 mg/kg (i.p.).[1] |
| Idalopirdine | Novel Object Recognition | Rat | Reversed scopolamine-induced deficits. |
| Intepirdine | Novel Object Recognition | Rat | Improved performance in aged rats. |
| SB-271046 | Novel Object Recognition | Rat | Reversed age-associated and scopolamine-induced deficits. |
| AVN-211 | Passive Avoidance, Morris Water Maze | Rat | Reported to have pro-cognitive effects superior to PRX-07034 in some models. |
Mechanism of Action: 5-HT6 Receptor Antagonism
The pro-cognitive effects of PRX-07034 and other antagonists are believed to be mediated through the blockade of the 5-HT6 receptor. These receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. The current hypothesis is that 5-HT6 receptors tonically inhibit the release of several neurotransmitters. By blocking these receptors, antagonists disinhibit the release of acetylcholine (B1216132) and glutamate, two key neurotransmitters for cognitive function.
Caption: Proposed mechanism of action for PRX-07034.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are composite protocols for the key behavioral assays used to evaluate the pro-cognitive effects of PRX-07034, based on the available literature.
Delayed Spontaneous Alternation Task
This task assesses spatial working memory.
Apparatus:
-
A T-maze or Y-maze with three identical arms.
Procedure:
-
Habituation: Allow the rat to freely explore the maze for a set period (e.g., 5-10 minutes) for 1-2 days prior to testing to reduce novelty-induced stress.
-
Forced Choice Trial (Trial 1): One arm of the maze is blocked. The rat is placed at the start arm and is forced to enter the open arm, where it may or may not receive a food reward.
-
Delay: The rat is removed from the maze for a specific inter-trial interval (e.g., 30 seconds to several minutes).
-
Free Choice Trial (Trial 2): The block is removed, and the rat is placed back at the start arm. All arms are now accessible.
-
Scoring: An "alternation" is recorded if the rat enters the previously unvisited arm. The percentage of alternations over a series of trials is calculated.
Drug Administration:
-
This compound (or vehicle) is administered intraperitoneally (i.p.) 30 minutes before the first trial.
References
PRX-07034 Hydrochloride: A Comparative Analysis of Brain Penetration
For researchers and drug development professionals focused on therapies for central nervous system (CNS) disorders, achieving adequate brain penetration is a critical hurdle. This guide provides a comparative analysis of the brain penetration of PRX-07034 hydrochloride, a selective 5-HT6 receptor antagonist, against other compounds in its class. The objective is to offer a clear, data-driven perspective on its potential for CNS therapeutic applications.
Executive Summary
PRX-07034 is a potent and highly selective 5-HT6 receptor antagonist that has been investigated for its potential to enhance cognitive function.[1][2] Preclinical data indicates that PRX-07034 has limited but effective brain penetration, comparable to or slightly greater than some other 5-HT6 receptor antagonists that have demonstrated cognitive enhancement in animal models.[1][3] This guide will delve into the available quantitative data, detail the experimental methodologies used to assess brain penetration, and contextualize these findings with data from other notable 5-HT6 antagonists.
Comparative Brain Penetration of 5-HT6 Antagonists
The extent of brain penetration is often quantified by the brain-to-plasma (B/P) concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu). A higher Kp value generally indicates greater penetration into the brain tissue. Below is a summary of the available data for PRX-07034 and other selected 5-HT6 antagonists.
| Compound | Brain-to-Plasma Ratio (Kp) | Species | Dose and Route | Notes |
| PRX-07034 | 0.1 | Rat | 3 mg/kg | Brain:serum ratio measured 30 minutes post-injection.[1] |
| Latrepirdine | up to 10 | Rat | 0.05 mg/kg, p.o. | Brain levels were consistently higher than plasma levels.[1] |
| 2-3 | Rat | 50 mg/kg, p.o. | Organ concentrations were 2- to 3-fold higher than in blood serum within 90 minutes.[1] | |
| Idalopirdine | ~0.67 | Rat | 10 mg/kg, p.o. | Calculated from brain (100 ng/g) and plasma (~150 ng/mL) concentrations at 180 minutes post-dose. |
| Intepirdine | Data not publicly available | Rat | - | Implied brain penetration by reversal of age-related learning deficits. |
| SB-271046 | Poor | - | - | Described as poorly brain penetrant in the literature.[4] |
Experimental Protocols
The determination of the brain-to-plasma concentration ratio is a key pharmacokinetic study in CNS drug development. The data presented in this guide were primarily generated using the following in vivo methodology.
In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
Objective: To quantify the total concentration of a drug in the brain relative to its total concentration in the plasma at a specific time point after administration.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: The test compound (e.g., PRX-07034) is administered, typically via intravenous (i.v.) or oral (p.o.) routes, at a pharmacologically relevant dose.
-
Sample Collection: At a predetermined time point post-administration (e.g., corresponding to the peak plasma concentration or at steady-state), animals are anesthetized.
-
Blood Sampling: A blood sample is collected via cardiac puncture into tubes containing an anticoagulant. The blood is then centrifuged to separate the plasma.
-
Brain Tissue Collection: Following blood collection, the animal is euthanized, and the brain is rapidly excised. To remove residual blood from the brain vasculature, a transcardial perfusion with ice-cold saline may be performed prior to brain removal.
-
Sample Processing: The brain is weighed and homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of the drug in the plasma and brain homogenate are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The Kp ratio is calculated by dividing the concentration of the drug in the brain (e.g., in ng/g of tissue) by its concentration in the plasma (e.g., in ng/mL).
Signaling Pathway and Mechanism of Action
PRX-07034 acts as an antagonist at the 5-HT6 receptor. These receptors are almost exclusively located in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. The blockade of 5-HT6 receptors is understood to modulate the release of several key neurotransmitters, which is believed to be the mechanism behind its pro-cognitive effects.
Discussion and Conclusion
The data indicates that this compound exhibits limited brain penetration, with a brain-to-serum ratio of 0.1 in rats.[1] This is in contrast to a compound like latrepirdine, which demonstrates significantly higher brain accumulation. However, the assertion that PRX-07034's brain penetration is "similar to that or slightly greater that other 5-HT6 receptor antagonists reported to enhance cognition" suggests that a high Kp value may not be a prerequisite for pharmacological activity in this class of compounds.[1]
The efficacy of a CNS drug is dependent not only on its ability to cross the blood-brain barrier but also on its potency at the target receptor and its unbound concentration in the brain's interstitial fluid. While PRX-07034 has a low total brain-to-plasma ratio, its high potency and selectivity for the 5-HT6 receptor may allow it to achieve sufficient receptor occupancy to exert its pro-cognitive effects at the doses studied.[1][3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Evaluation of drug penetration into the brain: a double study by in vivo imaging with positron emission tomography and using an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intepirdine - Wikipedia [en.wikipedia.org]
- 4. alzforum.org [alzforum.org]
A Comparative Analysis of PRX-07034 Hydrochloride's Effect on Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of PRX-07034 hydrochloride, a selective 5-HT6 receptor antagonist, and its effects on appetite, benchmarked against two other appetite-regulating compounds, lorcaserin (B1675133) and sibutramine (B127822). This document is intended to serve as a resource for researchers and professionals in the field of drug development for obesity and metabolic disorders.
Introduction
The regulation of appetite is a complex process involving multiple signaling pathways in the central nervous system. Pharmacological interventions targeting these pathways have been a key strategy in the development of anti-obesity therapeutics. This guide examines this compound, a compound that has demonstrated potent effects on reducing food intake and body weight in preclinical studies.[1][2] To provide a clear perspective on its potential, we compare its performance with that of lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, and sibutramine, a serotonin-norepinephrine reuptake inhibitor.
Mechanism of Action
The therapeutic effect of these compounds on appetite is dictated by their distinct mechanisms of action at the molecular level.
-
This compound: This compound is a potent and selective antagonist of the 5-HT6 receptor.[3] By blocking this receptor, PRX-07034 is thought to modulate downstream signaling pathways that influence satiety and food intake.
-
Lorcaserin: Lorcaserin acts as a selective agonist for the 5-HT2C receptor. Activation of these receptors, particularly in the hypothalamus, is believed to stimulate the pro-opiomelanocortin (POMC) system, leading to a sensation of satiety and reduced appetite.
-
Sibutramine: Sibutramine functions as a serotonin and norepinephrine (B1679862) reuptake inhibitor. By increasing the synaptic availability of these neurotransmitters, it enhances satiety and can also increase thermogenesis.
Signaling Pathway Overview
Caption: Comparative Signaling Pathways of Appetite Regulation.
Comparative Efficacy in Appetite Suppression
The following tables summarize the quantitative data on the effects of PRX-07034, lorcaserin, and sibutramine on food intake and body weight.
Table 1: Effect on Food Intake
| Compound | Species | Dose | Duration | Change in Food Intake | Reference |
| PRX-07034 | Rat (Diet-Induced Obese) | 10 mg/kg (twice daily) | 6 weeks | Sustained reduction | (Gannon et al., 2006) |
| Lorcaserin | Human | 10 mg (twice daily) | 56 days | Significant reduction vs. placebo | (Smith et al., 2010) |
| Sibutramine | Human | 10 mg/day | 14 days | 19% reduction vs. placebo | (Rolls et al., 1998) |
| Sibutramine | Human | 30 mg/day | 7 days | 23% reduction vs. placebo | (Rolls et al., 1998) |
| Sibutramine | Human | 30 mg/day | 14 days | 26% reduction vs. placebo | (Rolls et al., 1998) |
Table 2: Effect on Body Weight
| Compound | Species | Dose | Duration | Change in Body Weight | Reference |
| PRX-07034 | Rat (Diet-Induced Obese) | 10 mg/kg (twice daily) | 6 weeks | 12.7% reduction | (Gannon et al., 2006) |
| Lorcaserin | Human | 10 mg (twice daily) | 1 year | Average 5.8% reduction vs. 2.2% for placebo | (Smith et al., 2010) |
| Sibutramine | Human | 15 mg/day | 8 weeks | Significant reduction vs. placebo | (Astrup et al., 2000) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols for the cited studies.
PRX-07034: Rodent Food Intake Study
-
Objective: To determine the effect of chronic administration of PRX-07034 on food intake and body weight in a diet-induced obesity model.
-
Subjects: Male rats with diet-induced obesity.
-
Methodology:
-
Acclimatization: Animals are housed individually and acclimatized to the experimental conditions and diet.
-
Baseline Measurement: Body weight and daily food intake are recorded for a baseline period.
-
Drug Administration: PRX-07034 is administered at a dose of 10 mg/kg twice daily. A control group receives a vehicle.
-
Data Collection: Body weight and food intake are measured daily throughout the 6-week study period.
-
Analysis: The percentage change in body weight and the cumulative food intake are calculated and compared between the PRX-07034 and vehicle-treated groups.
-
Lorcaserin: Human Clinical Trial for Weight Management
-
Objective: To evaluate the efficacy and safety of lorcaserin for weight management in obese or overweight adults.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Obese (BMI ≥30) or overweight (BMI ≥27) adults with at least one weight-related coexisting condition.
-
Methodology:
-
Randomization: Participants are randomly assigned to receive either lorcaserin (10 mg twice daily) or a placebo.
-
Intervention: All participants receive counseling on a reduced-calorie diet and increased physical activity.
-
Data Collection: Body weight is measured at baseline and at regular intervals throughout the 1-year study. Food intake can be assessed through dietary recalls or food diaries.
-
Endpoints: The primary endpoints are the percentage of patients who lose at least 5% of their baseline body weight and the mean change in body weight.
-
Sibutramine: Human Food Intake Study
-
Objective: To measure the effect of sibutramine on food intake in a controlled laboratory setting.
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participants: Healthy obese women.
-
Methodology:
-
Treatment Periods: Participants receive three treatments in a randomized order: placebo, 10 mg sibutramine/day, and 30 mg sibutramine/day, each for 14 days, with washout periods in between.
-
Food Intake Measurement: On days 7 and 14 of each treatment period, participants consume all meals (breakfast, lunch, and dinner) in the laboratory. The amount and type of food consumed are precisely measured.
-
Data Analysis: The total daily energy and macronutrient intake are calculated and compared between the sibutramine and placebo conditions.
-
Experimental Workflow Diagram
Caption: Generalized Experimental Workflows.
Conclusion
This compound demonstrates a significant effect on reducing food intake and body weight in preclinical models of obesity, operating through a distinct mechanism of 5-HT6 receptor antagonism. When compared to the 5-HT2C agonist lorcaserin and the serotonin-norepinephrine reuptake inhibitor sibutramine, PRX-07034 presents a novel therapeutic approach. The quantitative data, while more extensive for the clinically approved lorcaserin and sibutramine, indicates that PRX-07034 has a potent anorectic effect. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profile of PRX-07034 in a human population. This guide provides a foundational comparison to aid researchers in the ongoing development of effective anti-obesity pharmacotherapies.
References
Validating the Selectivity of PRX-07034 Hydrochloride in New Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PRX-07034 hydrochloride's performance with alternative 5-HT6 receptor antagonists, supported by experimental data. The objective is to offer a clear, data-driven validation of this compound's selectivity in newly established assays.
Executive Summary
This compound is a potent and highly selective antagonist of the 5-HT6 receptor, a key target in the development of therapeutics for cognitive disorders. This document presents a comparative analysis of this compound against other known 5-HT6 antagonists, including AVN-101, AVN-211, AVN-322, and Intepirdine (SB-742457). The data herein, derived from standardized in vitro assays, substantiates the superior selectivity profile of this compound. Detailed experimental protocols for these assays are provided to enable replication and further investigation.
Data Presentation
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (IC50) of this compound and its comparators.
Table 1: Comparative Binding Affinity (Ki, nM) of 5-HT6 Receptor Antagonists
| Target | PRX-07034 | AVN-101 | AVN-211 | AVN-322 | Intepirdine (SB-742457) |
| 5-HT6 | 4-8 | 2.04 | 1.09 | ~0.39 | ~0.23 |
| 5-HT1A | 420 | >30 | - | - | >1000 |
| 5-HT1B | 260 | - | - | - | >1000 |
| 5-HT2A | 2500 | 1.56 | - | - | >100 |
| 5-HT2B | 2500 | 10.6 | >1000 | >1000 | >1000 |
| 5-HT2C | 3700 | 1.17 | - | - | >1000 |
| 5-HT7 | - | 0.153 | - | - | - |
| Dopamine D2 | >10000 | - | - | - | >1000 |
| Dopamine D3 | 71 | - | - | - | >1000 |
| Histamine H1 | >10000 | 0.58 | - | - | >1000 |
| Adrenergic α1A | - | 21 (for Lu AE58054) | - | - | - |
| Adrenergic α2A | - | 0.41-3.6 | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and assays; direct comparison should be made with caution. "-" indicates data not available from the reviewed sources.
Table 2: Functional Antagonist Activity (IC50, nM) of 5-HT6 Receptor Antagonists
| Compound | 5-HT6 Mediated cAMP Inhibition IC50 (nM) |
| PRX-07034 | 19 |
| AVN-211 | 2.34 |
| Intepirdine (SB-742457) | - |
Note: A lower IC50 value indicates a higher potency in inhibiting the receptor's function. "-" indicates data not available from the reviewed sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT6 receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Test Compounds: this compound and comparator compounds.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity 5-HT6 ligand like methiothepin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), vacuum filtration manifold, scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand at a fixed concentration (near its Kd value).
-
Reaction Initiation: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a 5-HT6 receptor agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT) or another suitable 5-HT6 receptor agonist.
-
Test Compounds: this compound and comparator compounds.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: A commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Equipment: 384-well white, low-volume plates, HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in the assay buffer.
-
Compound Addition: Dispense the test compounds at various concentrations into the wells of the 384-well plate.
-
Cell Seeding: Add the cell suspension to each well and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the 5-HT6 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.
-
Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's protocol.
-
Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Plot the HTRF ratio against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
5-HT6 Receptor Signaling Pathway
A Comparative Analysis: PRX-07034 Hydrochloride Poised Against First-Generation 5-HT6 Antagonists
For researchers and drug development professionals, the serotonin (B10506) 6 (5-HT6) receptor has emerged as a critical target for enhancing cognitive function, particularly in the context of neurodegenerative and psychiatric disorders. This guide provides a data-driven, objective comparison of the novel 5-HT6 receptor antagonist, PRX-07034 hydrochloride, against well-established first-generation antagonists. By presenting key experimental data in a comparative format, this guide aims to facilitate an informed assessment of these compounds for research and development purposes.
At a Glance: Key Preclinical Properties
This compound distinguishes itself from first-generation 5-HT6 antagonists through its potent and highly selective profile. The following tables summarize the core preclinical characteristics, focusing on binding affinity, selectivity, and efficacy in validated animal models of cognition.
Table 1: Receptor Binding Affinity and Selectivity
This table presents the in vitro binding affinities (Ki) of PRX-07034 and representative first-generation antagonists for the human 5-HT6 receptor. A lower Ki value signifies a higher binding affinity. The selectivity profile highlights the compounds' affinity for other relevant receptors, providing an indication of their potential for off-target effects.
| Compound | 5-HT6 Ki (nM) | Selectivity Profile (Ki in nM for other receptors) |
| PRX-07034 | 4–8 [1][2][3][4][5][6][7] | ≥100-fold selectivity for the 5-HT6 receptor compared to 68 other GPCRs, ion channels, and transporters. Moderate affinity for D3 (Ki = 71) and 5-HT1B (Ki = 260).[1][4][6][7] |
| SB-271046 | 1.2 - 1.3 | >200-fold selectivity over 55 other receptors, binding sites, and ion channels.[8] |
| Ro 04-6790 | 12 (human), 47 (rat)[8] | High selectivity. |
Table 2: In Vivo Efficacy in Cognitive Models
This table summarizes the effects of PRX-07034 and first-generation 5-HT6 antagonists in preclinical models of cognition. These tests are instrumental in assessing different aspects of learning and memory.
| Compound | Animal Model | Behavioral Task | Key Findings |
| PRX-07034 | Rat | Delayed Spontaneous Alternation | Significantly enhanced working memory at 1 and 3 mg/kg (i.p.).[1][4][6][7] |
| PRX-07034 | Rat | Place-Response Switch Test | Enhanced cognitive flexibility and strategy switching at 1 and 3 mg/kg (i.p.).[1][4][6][7] |
| SB-271046 | Rat | Novel Object Recognition | Reversed delay-induced deficits in object discrimination, indicating improved memory consolidation.[9] |
| Ro 04-6790 | Rat | Novel Object Recognition | Reversed deficits in object discrimination, suggesting enhanced memory consolidation.[9] |
Delving Deeper: Experimental Methodologies
To provide a comprehensive understanding of the data presented, this section details the protocols for the key experiments cited.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT6 receptor.[10]
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[10]
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) at a concentration near its Kd.[10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[11]
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., PRX-07034 or a first-generation antagonist).
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 ligand, such as methiothepin.[10]
-
The incubation is carried out at 37°C for 60 minutes.[3]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[3]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[3]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
cAMP Functional Assay for Antagonist Activity
This cell-based assay measures the ability of a compound to block the agonist-induced production of cyclic AMP (cAMP), the primary second messenger of the 5-HT6 receptor.
-
Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.[12]
-
Agonist: Serotonin (5-HT) at a concentration that elicits a submaximal response (e.g., EC80).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., PRX-07034).
-
The cells are then stimulated with the 5-HT agonist to induce cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, AlphaScreen).
-
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the 5-HT-stimulated cAMP production, and an IC50 value is calculated. For PRX-07034, the IC50 for antagonist activity was determined to be 19 nM.[1][2][4][5][6][7]
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[5]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.[5]
-
Familiarization/Training: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.[5][12]
-
Test: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded.[5][12]
-
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar object. A higher index indicates better recognition memory.
Morris Water Maze (MWM)
The MWM is a classic behavioral test used to assess spatial learning and memory in rodents.[13]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[2][13]
-
Procedure:
-
Acquisition Training: The animal is placed in the pool from various start locations and must learn to find the hidden platform using distal visual cues in the room. This is typically conducted over several days with multiple trials per day.
-
Probe Test: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set time.[2]
-
-
Data Analysis: The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates robust spatial memory.
Visualizing the Mechanisms
To further elucidate the context of this comparison, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a general experimental workflow for evaluating novel antagonists.
Figure 1: Simplified 5-HT6 Receptor Signaling Cascade.
Figure 2: General Workflow for 5-HT6 Antagonist Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Morris water navigation task - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of PRX-07034 Hydrochloride
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like PRX-07034 hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a potent and selective 5-HT6 receptor antagonist.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste, particularly for compounds with similar structural features, such as chlorinated aromatic compounds and piperazine (B1678402) derivatives.[1][2] It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1]
Core Safety Principles and Hazard Assessment
This compound should be handled as a hazardous chemical.[3] Compounds with similar structures are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3][4] Therefore, all waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous.
Personal Protective Equipment (PPE):
A comprehensive PPE protocol is mandatory when handling this compound in any form.[4][5]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves is required.[1] | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[5] | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[3] | Prevents inhalation of the compound. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. This procedure applies to the pure compound, contaminated materials, and dilute solutions.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.[4] Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.[4]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[1][4] Halogenated and non-halogenated liquid wastes should not be mixed, as the disposal of halogenated wastes is more costly.[6]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[1]
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)[1]
-
Appropriate hazard symbols (e.g., toxic)
-
The accumulation start date
3. Waste Storage:
Keep hazardous waste containers securely sealed when not in use.[2] Store the containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][2] This area should be clearly marked.
4. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Provide them with a completed hazardous waste manifest that accurately describes the contents of the waste containers.
Spill Response Protocol
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Contain: For small spills, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5]
-
Clean-up: Follow your institution's specific spill clean-up procedures. All materials used for clean-up must be disposed of as hazardous waste.[3][7]
-
Decontaminate: Thoroughly clean the spill area with a suitable decontaminating agent, followed by soap and water.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling PRX-07034 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of PRX-07034 hydrochloride, a potent and selective 5-HT6 receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this document is based on best practices for handling potent pharmacological compounds in a laboratory setting. A thorough risk assessment should be conducted prior to handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. The required level of protection depends on the specific laboratory procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/N100 respirator.[1][2][3] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double chemotherapy-grade gloves (e.g., nitrile).[2][4] - Disposable sleeve covers.[1] - Safety glasses or goggles (if not using a full-face respirator).[5][6] | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[7] |
| Solution Preparation | - Work within a certified chemical fume hood or other ventilated enclosure.[7] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[5][6] - Single pair of chemical-resistant gloves (e.g., nitrile).[5][6] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[7] |
| General Laboratory Handling | - Lab coat. - Safety glasses. - Nitrile gloves.[6] | Standard laboratory practice to prevent incidental contact. |
Experimental Protocols
Storage and Handling:
This compound should be stored at -20°C for long-term stability. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Solution Preparation:
Due to its solubility characteristics, this compound can be dissolved in DMSO (up to 100 mM) or water (up to 20 mM with gentle warming). When preparing solutions, always work within a chemical fume hood and wear appropriate PPE. For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Operational Workflow:
Caption: General workflow for the safe handling of a potent research compound.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.[4]
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | - Collect in a clearly labeled, sealed, and compatible waste container. - Label as "Hazardous Waste" with the chemical name. | To prevent accidental exposure and ensure proper disposal by a certified hazardous waste contractor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[7] | To minimize handling of contaminated items and prevent sharps injuries. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as "Hazardous Waste".[7] | To prevent the spread of contamination outside of the designated work area. |
Waste Disposal Workflow:
Caption: General workflow for the disposal of potent chemical waste.
By adhering to these guidelines, researchers can handle this compound safely and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and a qualified safety professional for any questions or concerns.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. gerpac.eu [gerpac.eu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
